Pentamethylbenzonitrile
Description
The exact mass of the compound Pentamethylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentamethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentamethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentamethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPYDGGUAKABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199414 | |
| Record name | Pentamethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5144-10-5 | |
| Record name | 2,3,4,5,6-Pentamethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Pentamethylbenzonitrile from Durene: A Comprehensive Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of pentamethylbenzonitrile from durene (1,2,4,5-tetramethylbenzene). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying principles of electrophilic aromatic substitution, outlines detailed experimental protocols, and emphasizes safety considerations, particularly when handling cyanide reagents. This document aims to serve as a practical and authoritative resource, bridging theoretical concepts with actionable laboratory procedures.
Introduction
Pentamethylbenzonitrile is a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and materials. Its structure, featuring a densely substituted aromatic ring, imparts unique properties to its derivatives. The synthesis of this compound from durene, a readily available starting material, presents an interesting case study in electrophilic aromatic substitution on a highly activated benzene ring. This guide will explore the scientific rationale behind the synthetic strategy, provide a robust experimental protocol, and address the critical safety measures required for its successful and safe execution.
The cyanation of aromatic compounds is a fundamental transformation in organic chemistry, offering a direct route to nitriles which are versatile functional groups.[1][2] Nitriles can be readily converted into a variety of other functionalities, including carboxylic acids, amines, and amides, making them key building blocks in synthetic endeavors.[3][4]
Theoretical Framework: Electrophilic Aromatic Cyanation
The synthesis of pentamethylbenzonitrile from durene is achieved through an electrophilic aromatic substitution (SEAr) reaction.[5][6][7] In this class of reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.[8][9]
The Role of the Substrate: Durene
Durene (1,2,4,5-tetramethylbenzene) is a highly activated aromatic compound. The four methyl groups are electron-donating, increasing the electron density of the benzene ring and making it more susceptible to electrophilic attack.[5] This high degree of activation facilitates the substitution reaction.
The Electrophile: The Cyanating Agent
The introduction of a nitrile group onto an aromatic ring can be achieved through various methods.[1][2][10] A common approach involves the in-situ generation of a potent electrophilic cyanating agent. This can be accomplished using a cyanide source in the presence of a Lewis acid or an oxidizing agent.[11] For the synthesis of pentamethylbenzonitrile, a combination of a cyanide salt and a suitable activating agent is typically employed.
Reaction Mechanism
The reaction proceeds via a two-step mechanism characteristic of electrophilic aromatic substitution.[6][7]
-
Formation of the Sigma Complex: The π-electrons of the durene ring act as a nucleophile, attacking the electrophilic cyanating agent. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]
-
Deprotonation and Re-aromatization: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the newly attached cyano group. This restores the aromaticity of the ring, yielding the final product, pentamethylbenzonitrile.[6]
Below is a diagram illustrating the general mechanism of electrophilic aromatic substitution.
Caption: General mechanism of electrophilic aromatic substitution.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of pentamethylbenzonitrile from durene.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Durene | C₁₀H₁₄ | 134.22 | 10.0 g (74.5 mmol) | Starting material |
| Copper(I) Cyanide | CuCN | 89.56 | 8.0 g (89.3 mmol) | EXTREMELY TOXIC |
| Pyridine | C₅H₅N | 79.10 | 100 mL | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | 2 M aqueous solution |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Deuterated Chloroform | CDCl₃ | 120.38 | ~0.7 mL | For NMR analysis |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen inlet and bubbler
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of pentamethylbenzonitrile.
Caption: Experimental workflow for the synthesis of pentamethylbenzonitrile.
Step-by-Step Procedure
WARNING: This procedure involves the use of copper(I) cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times.[12][13][14][15][16]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine durene (10.0 g, 74.5 mmol) and copper(I) cyanide (8.0 g, 89.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous pyridine to the flask.
-
Inert Atmosphere: Purge the reaction flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: After the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of 2 M hydrochloric acid. This step should be performed in the fume hood as it may generate hydrogen cyanide gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash successively with 2 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized pentamethylbenzonitrile should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl groups. The chemical shifts of these signals can provide valuable information about the structure of the product.[17][18][19]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.[20][21][22][23][24] Other expected absorptions include C-H stretching and bending vibrations for the aromatic ring and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the product.[25][26][27][28] The mass spectrum should show a molecular ion peak corresponding to the molecular formula of pentamethylbenzonitrile (C₁₂H₁₅N).
Safety Considerations
The synthesis of pentamethylbenzonitrile involves the use of hazardous chemicals, and strict adherence to safety protocols is paramount.
Handling of Cyanides
Copper(I) cyanide is a highly toxic substance.[12][13][14][15] Ingestion, inhalation, or skin contact can be fatal.[29][30][31][32][33]
-
Engineering Controls: All work with cyanides must be conducted in a certified chemical fume hood.[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.
-
Waste Disposal: All cyanide-containing waste must be disposed of as hazardous waste according to institutional guidelines.[12][13][14][15] Cyanide waste should be segregated from acidic waste to prevent the formation of hydrogen cyanide gas.[12][15]
General Chemical Safety
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing.
-
Hydrochloric Acid: Hydrochloric acid is corrosive and can cause severe burns.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.[29][30][31][32][33]
Conclusion
The synthesis of pentamethylbenzonitrile from durene is a practical and illustrative example of electrophilic aromatic substitution. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol and stringent safety measures, researchers can successfully prepare this valuable synthetic intermediate. This guide provides the necessary theoretical and practical framework to enable scientists to confidently and safely perform this synthesis in a laboratory setting.
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University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
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LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
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Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. [Link]
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NIST WebBook. Benzonitrile, 2,4,6-trimethyl-. [Link]
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NIST WebBook. Quantitative Infrared Database. [Link]
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Le, C., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Catalysis, 7(12), 8426–8430. [Link]
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An In-Depth Technical Guide to Pentamethylbenzonitrile (CAS Number: 5144-10-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamethylbenzonitrile, with a CAS number of 5144-10-5, is a niche aromatic nitrile of interest in specialized areas of organic synthesis and materials science. Its fully substituted benzene ring imparts unique steric and electronic properties, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and safety considerations, serving as a foundational resource for researchers. While experimental spectral data is not publicly available in comprehensive databases, this document outlines the expected spectral characteristics based on its structure and data from analogous compounds.
Core Physicochemical Properties
Pentamethylbenzonitrile is a white to off-white crystalline solid at room temperature. The fully methylated aromatic ring contributes to its relatively high melting point and thermal stability. Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5144-10-5 | [1][2] |
| Molecular Formula | C₁₂H₁₅N | [1] |
| Molecular Weight | 173.25 g/mol | [1] |
| Melting Point | 158-160 °C | [2][3] |
| Boiling Point | 313.2 °C at 760 mmHg | [3] |
| Density | 0.96 g/cm³ | [3] |
| Flash Point | 143.8 °C | [3] |
| InChI Key | NCDPYDGGUAKABA-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
Due to the high symmetry of the pentamethylphenyl group, the ¹H NMR spectrum is expected to be relatively simple. The fifteen protons of the five methyl groups would likely appear as one or more sharp singlets in the aromatic methyl region (typically δ 2.0-2.5 ppm). The exact chemical shifts would be influenced by the steric crowding and the electronic effect of the nitrile group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide more detailed structural information. We would expect to see distinct signals for the five methyl carbons, the six aromatic carbons (five of which are substituted with methyl groups and one with the nitrile group), and the nitrile carbon itself. The quaternary carbons of the aromatic ring would likely show weaker signals. The nitrile carbon would appear in the characteristic downfield region for nitriles (typically δ 110-125 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of Pentamethylbenzonitrile is expected to show characteristic absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The spectrum would also feature C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹ and various fingerprint absorptions corresponding to the substituted benzene ring.
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z of 173, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and potentially the entire nitrile moiety.
Synthesis and Reactivity
Synthesis
A documented synthetic route to Pentamethylbenzonitrile involves the conversion of Pentamethylbenzaldehyde. This transformation can be achieved through various methods, such as the formation of an oxime followed by dehydration.
Experimental Protocol: Synthesis of Pentamethylbenzonitrile from Pentamethylbenzaldehyde (Illustrative)
This protocol is based on general methods for converting aldehydes to nitriles and should be adapted and optimized for specific laboratory conditions.
-
Oxime Formation:
-
Dissolve Pentamethylbenzaldehyde in a suitable solvent such as ethanol or pyridine.
-
Add an equimolar amount of hydroxylamine hydrochloride.
-
Gently heat the mixture under reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry.
-
-
Dehydration to Nitrile:
-
Treat the dried Pentamethylbenzaldehyde oxime with a dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
The reaction is typically heated to drive the dehydration process.
-
After the reaction is complete (monitored by TLC or GC), the mixture is worked up by quenching with water or a mild base.
-
The crude product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The resulting crude Pentamethylbenzonitrile can be purified by recrystallization or column chromatography.
-
Caption: Synthesis workflow from Pentamethylbenzaldehyde to Pentamethylbenzonitrile.
Reactivity
The chemical reactivity of Pentamethylbenzonitrile is dictated by the nitrile group and the electron-rich, sterically hindered pentamethylphenyl ring.
-
Nitrile Group Transformations: The nitrile group can undergo hydrolysis to form pentamethylbenzoic acid or reduction to yield pentamethylbenzylamine. It can also participate in cycloaddition reactions and be a precursor for the synthesis of various nitrogen-containing heterocycles.
-
Aromatic Ring: The electron-donating nature of the five methyl groups activates the aromatic ring. However, the significant steric hindrance from these groups limits the accessibility for electrophilic aromatic substitution reactions.
Applications in Research and Development
While specific large-scale industrial applications are not widely documented, Pentamethylbenzonitrile serves as a valuable intermediate in specialized organic synthesis.
-
Ligand Synthesis: The pentamethylphenyl moiety can be incorporated into ligands for organometallic chemistry, where the steric bulk can influence the coordination geometry and reactivity of the metal center.
-
Molecular Scaffolding: In medicinal chemistry and materials science, it can act as a rigid, bulky scaffold for the construction of more complex molecules with defined three-dimensional structures.
-
Drug Discovery Precursor: As with many benzonitrile derivatives, it holds potential as a starting material or intermediate in the synthesis of novel therapeutic agents, although specific examples are not prevalent in the literature.
Safety and Handling
Pentamethylbenzonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
In case of exposure, follow standard first-aid measures and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Pentamethylbenzonitrile is a specialty chemical with distinct properties conferred by its highly substituted aromatic structure. This guide has summarized its key physicochemical characteristics, predicted spectral features, a plausible synthetic route, and essential safety information. For researchers in organic synthesis and related fields, this compound offers opportunities for creating sterically demanding molecular architectures. Further research into its reactivity and potential applications is warranted to fully explore its utility.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Spectral database for organic compounds : SDBS. Monash University. [Link]
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Pentamethylbenzonitrile molecular weight and formula
An In-Depth Technical Guide to Pentamethylbenzonitrile: Physicochemical Properties, Synthesis, and Analytical Characterization
Introduction
Pentamethylbenzonitrile, a polysubstituted aromatic nitrile, represents a key molecular scaffold with significant potential in synthetic organic chemistry. Its unique structure, featuring a sterically hindered nitrile group surrounded by five methyl substituents on a benzene ring, imparts distinct chemical properties that make it a valuable intermediate. In the fields of materials science and drug discovery, highly substituted aromatic cores are foundational building blocks for creating novel structures with tailored electronic and steric properties. The nitrile functional group is a versatile precursor for a variety of transformations into amines, amides, carboxylic acids, and heterocycles, making pentamethylbenzonitrile a strategic starting material. This guide provides an in-depth exploration of its core physicochemical properties, a robust protocol for its synthesis, detailed methodologies for its analytical characterization, and essential safety information for researchers and chemical development professionals.
Part 1: Core Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in experimental work, dictating choices in reaction solvents, purification methods, and handling procedures. The pentamethyl substitution pattern significantly influences the molecule's solubility, melting point, and reactivity compared to simpler benzonitriles.
The high melting point is indicative of a stable crystal lattice structure, while the calculated LogP suggests significant lipophilicity, predicting good solubility in nonpolar organic solvents and poor solubility in aqueous media. This is a critical consideration for selecting appropriate solvent systems for both reaction and chromatographic analysis.
Table 1: Physicochemical Data for Pentamethylbenzonitrile
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N | [1][2][3] |
| Molecular Weight | 173.25 g/mol | [1][2][4] |
| CAS Number | 5144-10-5 | [1][2][3] |
| IUPAC Name | 2,3,4,5,6-pentamethylbenzonitrile | [3] |
| Melting Point | 158-160 °C | [1] |
| Boiling Point | 313.2 °C at 760 mmHg | [5] |
| Density | 0.96 g/cm³ | [5] |
| Appearance | Solid (form may vary) | N/A |
| LogP (calculated) | 3.10 | [5] |
| Flash Point | 143.8 °C |[5] |
Part 2: Synthesis of Pentamethylbenzonitrile
The synthesis of aromatic nitriles is a cornerstone transformation in organic chemistry. A reliable and common route involves the dehydration of the corresponding aldoxime. This two-step process begins with the formation of pentamethylbenzaldehyde oxime from pentamethylbenzaldehyde, followed by its dehydration to yield the target nitrile.
Synthetic Workflow Diagram
Caption: Synthetic pathway from pentamethylbenzaldehyde to pentamethylbenzonitrile.
Expertise & Causality in Experimental Design
The chosen synthetic route is advantageous due to the typically high yields and mild conditions achievable for both steps.
-
Oxime Formation: The reaction of an aldehyde with hydroxylamine hydrochloride requires a base, such as pyridine or sodium acetate. The base serves a crucial role in neutralizing the HCl byproduct, which drives the equilibrium towards the oxime product. Pyridine is often selected as it can also act as the solvent.
-
Dehydration to Nitrile: The conversion of an aldoxime to a nitrile requires the removal of a water molecule. Numerous reagents can accomplish this. A Swern-type oxidation condition using oxalyl chloride and a catalytic amount of DMSO is highly effective and proceeds under mild conditions.[6] The mechanism involves the activation of the oxime's hydroxyl group by an intermediate formed from DMSO and oxalyl chloride, facilitating elimination to form the nitrile.[6] This avoids the harsh conditions or toxic reagents associated with some older methods.
Experimental Protocol: Synthesis
Step 1: Formation of Pentamethylbenzaldehyde Oxime
-
To a solution of pentamethylbenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde), add hydroxylamine hydrochloride (1.2 eq).
-
Add pyridine (1.5 eq) dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Allow the mixture to cool to room temperature and then pour it into cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield pentamethylbenzaldehyde oxime. The product can be used in the next step without further purification if TLC shows sufficient purity.
Step 2: Dehydration to Pentamethylbenzonitrile [6]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve pentamethylbenzaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of oxime).
-
Add triethylamine (Et₃N, 3.0 eq).
-
In a separate flask, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.
-
Cool the oxime solution to 0 °C in an ice bath.
-
Slowly add the oxalyl chloride solution dropwise to the oxime solution.
-
Add a catalytic amount of dimethyl sulfoxide (DMSO, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure pentamethylbenzonitrile.
Part 3: Analytical Characterization
A self-validating workflow for product characterization is essential to confirm the identity and purity of the synthesized pentamethylbenzonitrile. This typically involves a combination of chromatographic and spectroscopic techniques.
Analytical Workflow Diagram
Caption: A logical workflow for the analytical validation of synthesized pentamethylbenzonitrile.
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile compounds like pentamethylbenzonitrile. It provides information on both the retention time (indicative of purity) and the mass-to-charge ratio (confirming identity).
-
Rationale: The choice of a nonpolar or mid-polar capillary column is based on the aromatic nature of the analyte. The temperature program is designed to ensure good separation from potential impurities and residual solvent while keeping the run time efficient.[2]
Step-by-Step Methodology [2]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized pentamethylbenzonitrile in a suitable solvent such as DCM or ethyl acetate.
-
Instrumentation: Agilent 6890N/5973 or similar GC-MS system.
-
GC Conditions:
-
Injector: Split/Splitless, 280-300 °C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peak corresponding to pentamethylbenzonitrile to determine its percentage purity. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 173, corresponding to the molecular weight.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides definitive information about the chemical environment of the protons in the molecule, confirming its structure.
-
Rationale: The pentamethylbenzonitrile structure is highly symmetrical. Due to steric hindrance and restricted rotation, the five methyl groups are expected to be in distinct chemical environments, potentially giving rise to multiple signals. However, at room temperature, some rotation may be fast on the NMR timescale, leading to fewer, possibly broadened signals. The expected chemical shifts are based on typical values for methyl groups attached to an aromatic ring.[7][8]
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Spectrum & Interpretation:
-
The spectrum is expected to be relatively simple, dominated by signals in the alkyl-aromatic region.
-
Signals: Look for signals between δ 2.2 and 2.5 ppm. Due to the molecule's symmetry and potential for hindered rotation, one might expect up to three distinct signals for the five methyl groups (ortho, meta, para relative to the nitrile).
-
Integration: The total integration of all signals in this region should correspond to 15 protons. For example, if three signals are observed, their integration ratio might be 6H:6H:3H, representing the two pairs of equivalent ortho- and meta-methyl groups and the single para-methyl group.
-
Part 4: Safety and Handling
Professional laboratory practice demands a thorough understanding of the hazards associated with any chemical. Pentamethylbenzonitrile is classified as a hazardous substance and requires careful handling.
Table 2: Hazard and Safety Information for Pentamethylbenzonitrile
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS06 (Skull and Crossbones) | [1] |
| Hazard Class | 6.1 (Toxic) | [1][5] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H331: Toxic if inhaled.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. All handling should be performed in a certified chemical fume hood. | N/A |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | N/A |
Conclusion
This guide has provided a comprehensive technical overview of pentamethylbenzonitrile, designed for the practicing researcher. By understanding its fundamental physicochemical properties, employing robust synthetic protocols, and utilizing a multi-technique analytical workflow for validation, scientists can confidently produce and characterize this valuable chemical intermediate. Adherence to the outlined safety protocols is paramount to ensure safe handling in the laboratory. The versatility of this sterically hindered benzonitrile makes it a compound of continuing interest for the development of novel materials and complex molecular architectures in drug discovery.
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CAS (n.d.). 2,3,4,5,6-Pentamethylbenzonitrile. Common Chemistry. Retrieved January 9, 2026, from [Link]
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PubChemLite. (n.d.). Pentamethylbenzonitrile (C12H15N). Retrieved January 9, 2026, from [Link]
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Yan, Z., & Zhong, D. (2005). Analytical strategies for identifying drug metabolites. Bioanalysis, 4(10), 1271-1291. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
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Ding, R., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. Journal of Organic Chemistry, 83(21), 12939-12944. [Link]
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Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]
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1H NMR and 13C NMR spectral data of pentamethylbenzonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Pentamethylbenzonitrile
Introduction
Pentamethylbenzonitrile, with the chemical formula C₁₂H₁₅N, is a polysubstituted aromatic compound featuring a benzene ring fully substituted with five methyl groups and one cyano group.[1] As a bespoke chemical intermediate, its unambiguous structural characterization is paramount for quality control and reaction monitoring in research and development settings, particularly in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the structural elucidation of such organic molecules in solution.[2] This guide provides a detailed technical analysis of the expected ¹H and ¹³C NMR spectra of pentamethylbenzonitrile, grounded in fundamental principles of chemical shifts, substituent effects, and symmetry. It further outlines a comprehensive protocol for the acquisition of high-quality NMR data for this analyte.
Molecular Structure and Symmetry Considerations
The interpretation of the NMR spectra of pentamethylbenzonitrile is fundamentally dictated by its molecular symmetry. The molecule possesses a plane of symmetry that bisects the C1-C4 axis and the cyano group. This symmetry renders specific pairs of methyl groups and aromatic carbons chemically equivalent, thereby simplifying the expected spectra.
-
Proton Environments: There are three distinct types of methyl protons:
-
Two methyl groups ortho to the cyano group (at C2 and C6).
-
Two methyl groups meta to the cyano group (at C3 and C5).
-
One methyl group para to the cyano group (at C4).
-
-
Carbon Environments: There are eight distinct carbon environments:
-
Four unique aromatic carbons (C1, C2/C6, C3/C5, C4).
-
Three unique methyl carbons (C2/C6-C H₃, C3/C5-C H₃, C4-C H₃).
-
One cyano carbon (-C N).
-
This analysis predicts a total of three signals in the ¹H NMR spectrum and eight signals in the ¹³C NMR spectrum.
Caption: Molecular structure of pentamethylbenzonitrile with carbon numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons in a molecule. For pentamethylbenzonitrile, all signals are expected to be singlets due to the absence of vicinal protons for spin-spin coupling. The chemical shifts are influenced by the electronic effects of the substituents.[3]
Causality of Chemical Shift Predictions:
-
Electron-Withdrawing Group (-CN): The cyano group is strongly electron-withdrawing through both induction and resonance. This effect deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).[4]
-
Electron-Donating Groups (-CH₃): Methyl groups are weakly electron-donating, which shields adjacent protons and shifts their signals to a lower chemical shift (upfield).
-
Anisotropic Effects: The π-system of the cyano group creates a magnetic field that can deshield protons located in-plane with it. The ortho methyl groups (C2/C6) are most susceptible to this effect.
Based on these principles, the three methyl proton signals are predicted as follows:
-
δ ~2.5 ppm (Singlet, 6H): Attributed to the two equivalent methyl groups at the C2 and C6 positions (ortho to -CN). These protons are expected to be the most deshielded due to their proximity to the electron-withdrawing cyano group.
-
δ ~2.3 ppm (Singlet, 3H): Attributed to the single methyl group at the C4 position (para to -CN).
-
δ ~2.2 ppm (Singlet, 6H): Attributed to the two equivalent methyl groups at the C3 and C5 positions (meta to -CN). These are generally least affected by the substituent at C1.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. Aromatic carbon signals typically appear in the δ 110-160 ppm region.[4] The specific chemical shifts are highly sensitive to the electronic nature of the attached substituents.[5][6]
Causality of Chemical Shift Predictions:
Substituent Chemical Shift (SCS) effects are used to predict the chemical shifts of the aromatic carbons. Starting from the chemical shift of benzene (δ 128.5 ppm), the incremental effects of the -CN and -CH₃ groups at various positions are considered.
-
-CN Group Effects: The cyano group has a small effect on the attached carbon (C1, ipso), but significantly deshields the para carbon and shields the ortho and meta carbons.
-
-CH₃ Group Effects: A methyl group strongly deshields the ipso carbon it is attached to and has minor shielding/deshielding effects on the other ring carbons.
The predicted ¹³C NMR signals are:
-
Aromatic Carbons:
-
C4: Expected to be significantly deshielded due to the cumulative effect of the para cyano group and being substituted by a methyl group.
-
C2/C6: Deshielded by the attached methyl groups but influenced by the ortho cyano group.
-
C3/C5: Deshielded by the attached methyl groups and influenced by the meta cyano group.
-
C1: This quaternary carbon attached to the cyano group will have a distinct chemical shift, typically lower than other substituted aromatic carbons. Its signal intensity is expected to be low.[7]
-
-
Cyano Carbon (-CN): The nitrile carbon signal is expected in the δ 115-125 ppm range.[8]
-
Methyl Carbons (-CH₃): These signals will appear in the upfield region (δ ~15-25 ppm). The electronic differences are subtle, but the C2/C6 methyl carbons may appear at a slightly different shift than the C3/C5 and C4 methyl carbons.
Summary of Predicted NMR Spectral Data
| Assignment | ¹H NMR | ¹³C NMR |
| δ (ppm), Multiplicity, Integration | δ (ppm) (Predicted Range) | |
| C2/C6 -CH₃ | ~2.5 (s, 6H) | ~15-25 |
| C4 -CH₃ | ~2.3 (s, 3H) | ~15-25 |
| C3/C5 -CH₃ | ~2.2 (s, 6H) | ~15-25 |
| -CN | N/A | ~115-125 |
| C1 | N/A | ~110-120 |
| C2/C6, C3/C5, C4 | N/A | ~130-150 |
Note: The precise chemical shifts can vary depending on the solvent and concentration. The predictions above are based on established substituent effects.[9]
Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra of pentamethylbenzonitrile.
Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation.[10]
-
Weighing: Accurately weigh 10-20 mg of pentamethylbenzonitrile for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[11]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for nonpolar organic compounds.[12] Other potential solvents include acetone-d₆ or DMSO-d₆.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).[11] If not adding TMS, the residual proton signal of the solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can be used for referencing.[14]
NMR Spectrometer Setup and Data Acquisition
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Instrument Insertion: Carefully place the NMR tube into the spinner turbine and adjust its depth using a gauge. Insert the sample into the NMR spectrometer.
-
Locking: The instrument's field-frequency lock system will engage with the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.[14]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. Modern spectrometers perform this automatically to achieve sharp, symmetrical peaks.[10]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are adequate for a sample of this concentration, with a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard, which results in a spectrum of singlets. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 or more), with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon types, including quaternary carbons.[11][15]
-
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the known signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[16]
-
Integration and Peak Picking: For ¹H spectra, the area under each peak is integrated to determine the relative ratio of protons. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is identified.
Conclusion
The structural analysis of pentamethylbenzonitrile by ¹H and ¹³C NMR spectroscopy is straightforward due to the molecule's symmetry. The spectra are predicted to be relatively simple, with three distinct singlet signals in the ¹H spectrum and eight unique signals in the ¹³C spectrum. The chemical shifts of these signals are governed by the well-understood electronic and anisotropic effects of the cyano and methyl substituents. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality, unambiguous spectral data to confirm the identity and purity of this important chemical compound.
References
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- University of Mississippi, eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove.
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- Iowa State University, Chemical Instrumentation Facility. (n.d.).
- Elsevier. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ScienceDirect.
- University of Ottawa. (n.d.).
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The Architectural Blueprint of a Sterically Hindered Nitrile: A Technical Guide to the Crystal Structure of Pentamethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamethylbenzonitrile, a sterically crowded aromatic nitrile, presents a compelling case study in molecular architecture and crystal engineering. The presence of five methyl groups flanking a nitrile moiety on a benzene ring introduces significant steric hindrance, which dictates its conformational preferences and solid-state packing. This in-depth technical guide provides a comprehensive overview of the methodologies required to elucidate the crystal structure of pentamethylbenzonitrile. While a definitive public crystal structure is not available as of January 2026, this document serves as a roadmap for its determination, detailing the synthesis, crystallization, and single-crystal X-ray diffraction analysis. The protocols and discussions herein are grounded in established crystallographic principles and are designed to be a self-validating system for researchers embarking on the structural characterization of similarly challenging small molecules.
Introduction: The Significance of Pentamethylbenzonitrile
Substituted benzonitriles are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The nitrile group is a versatile functional handle, participating in a wide array of chemical transformations. Pentamethylbenzonitrile (C₁₂H₁₅N) is of particular interest due to the profound steric influence of its five methyl groups.[2][3][4] This steric congestion can impart unique physical and chemical properties, including altered reactivity of the nitrile group and the potential for unusual intermolecular interactions in the solid state. Understanding the precise three-dimensional arrangement of atoms in the crystalline form of pentamethylbenzonitrile is crucial for predicting its behavior in various applications and for designing novel molecules with tailored properties.
The determination of a molecule's crystal structure through single-crystal X-ray diffraction (SCXRD) provides the most definitive insight into its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[5][6] This information is invaluable for computational modeling, understanding structure-activity relationships, and for solid-state formulation development in the pharmaceutical industry.
This guide will provide a detailed protocol for the synthesis of pentamethylbenzonitrile, methods for obtaining high-quality single crystals, and a comprehensive overview of the single-crystal X-ray diffraction workflow for its structure determination.
Synthesis of Pentamethylbenzonitrile
The synthesis of pentamethylbenzonitrile can be approached through several established methods for nitrile synthesis.[1][7][8] A common and effective route is the dehydration of the corresponding primary amide, pentamethylbenzamide. This can be achieved using a variety of dehydrating agents. An alternative approach involves the conversion of pentamethylbenzaldehyde.[5]
Experimental Protocol: Synthesis from Pentamethylbenzaldehyde
This protocol outlines a two-step synthesis starting from pentamethylbenzaldehyde, proceeding through an oxime intermediate.
Step 1: Synthesis of Pentamethylbenzaldehyde Oxime
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pentamethylbenzaldehyde (1.0 eq) in ethanol (30 mL).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add deionized water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude pentamethylbenzaldehyde oxime. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Dehydration of Pentamethylbenzaldehyde Oxime to Pentamethylbenzonitrile
-
Reaction Setup: In a 50 mL round-bottom flask, place the purified pentamethylbenzaldehyde oxime (1.0 eq).
-
Dehydrating Agent: Add a suitable dehydrating agent such as acetic anhydride (3.0 eq).
-
Reaction Conditions: Gently heat the mixture to 100-120 °C for 1-2 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour the mixture into ice-water (100 mL) with stirring.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude pentamethylbenzonitrile can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Crystallization: The Art of Growing X-ray Quality Crystals
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[6] For a small organic molecule like pentamethylbenzonitrile, several crystallization techniques can be employed.[2][9] The choice of solvent is critical and should be one in which the compound is moderately soluble.
Recommended Crystallization Methods
-
Slow Evaporation: This is the simplest and often most effective method. A near-saturated solution of pentamethylbenzonitrile in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) is prepared. The solution is filtered to remove any dust particles and left in a loosely covered vial to allow the solvent to evaporate slowly over several days.
-
Solvent Diffusion (Vapor Diffusion): In this technique, a solution of pentamethylbenzonitrile in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or cryostat.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[6] The process involves mounting a crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.
Experimental Workflow for Crystal Structure Determination
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Expected Crystallographic Data
While the specific data for pentamethylbenzonitrile is not yet publicly available, a successful structure determination would yield the following key parameters, which would be summarized in a Crystallographic Information File (CIF). The following table presents hypothetical but realistic data for a small organic molecule of similar size.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | 10 - 15 | Unit cell dimension. |
| b (Å) | 8 - 12 | Unit cell dimension. |
| c (Å) | 15 - 20 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 90 - 110 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1500 - 3000 | The volume of the unit cell. |
| Z | 4 or 8 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Table 1: Hypothetical Crystallographic Data for Pentamethylbenzonitrile.
Molecular and Crystal Structure Analysis
The solved crystal structure would provide a wealth of information about the molecular geometry and intermolecular interactions of pentamethylbenzonitrile.
Molecular Conformation
The steric hindrance from the five methyl groups is expected to cause some deviation from ideal geometries. Key points of analysis would include:
-
Planarity of the Benzene Ring: While the benzene ring itself is aromatic and inherently planar, the steric strain may induce slight puckering.
-
Orientation of the Nitrile Group: The C-C≡N bond angle is expected to be close to 180°. The orientation of the nitrile group relative to the plane of the benzene ring will be of interest.
-
Methyl Group Conformations: The rotational positions of the methyl groups will likely be staggered to minimize steric clashes.
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing of pentamethylbenzonitrile will be governed by weaker van der Waals forces and potentially C-H···N or C-H···π interactions. The analysis of the crystal packing would reveal how these sterically demanding molecules arrange themselves in the solid state to maximize packing efficiency.
Figure 2: A simplified 2D representation of the pentamethylbenzonitrile molecule.
Conclusion
The determination of the crystal structure of pentamethylbenzonitrile is a valuable endeavor for understanding the interplay of steric effects and intermolecular forces in crystal packing. This technical guide has provided a comprehensive framework for achieving this goal, from chemical synthesis to the final stages of crystallographic analysis. The detailed protocols and methodologies described herein are intended to empower researchers in the fields of chemistry, materials science, and drug development to successfully elucidate the crystal structures of challenging small molecules, thereby paving the way for the rational design of new materials and pharmaceuticals with enhanced properties.
References
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-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link][9]
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-
Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link][8]
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CAS Common Chemistry. 2,3,4,5,6-Pentamethylbenzonitrile. [Link][10]
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A Researcher's Technical Guide to the Solubility of Pentamethylbenzonitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of pentamethylbenzonitrile (CAS No. 5144-10-5). In the absence of extensive published experimental solubility data, this document emphasizes theoretical prediction methodologies and robust experimental protocols. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of solvent selection for synthesis, purification, and formulation involving this compound. The guide introduces the foundational principles of solubility, focusing on the "like dissolves like" paradigm and a detailed application of Hansen Solubility Parameters (HSP). A key feature of this work is the estimation of pentamethylbenzonitrile's HSP values through group contribution methods, which are then used to generate a predicted solubility profile across a range of common organic solvents. Furthermore, a detailed, self-validating experimental workflow for the accurate determination of solubility via the isothermal equilibrium method is provided, complete with procedural causality and visual diagrams.
Introduction to Pentamethylbenzonitrile
Pentamethylbenzonitrile, with the molecular formula C₁₂H₁₅N, is an aromatic nitrile compound.[1][2] Its structure consists of a benzene ring fully substituted with five methyl groups and one nitrile (-C≡N) group. This unique structure, featuring a nonpolar, sterically hindered aromatic core and a highly polar nitrile functional group, results in a complex and interesting solubility profile.
Table 1: Physicochemical Properties of Pentamethylbenzonitrile
| Property | Value | Source(s) |
| CAS Number | 5144-10-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅N | [1][2] |
| Molecular Weight | 173.25 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | 119-121 °C | [3] |
| Boiling Point | 285.6 °C (predicted) | [3] |
| SMILES | CC1=C(C(=C(C(=C1C)C)C)C#N)C | [1] |
Understanding the solubility of pentamethylbenzonitrile is crucial for its practical application. Proper solvent selection is paramount for optimizing reaction yields in chemical synthesis, achieving high purity during crystallization, and ensuring stability and bioavailability in formulated products.
Theoretical Framework for Solubility Prediction
The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of mixing, which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The widely used principle "like dissolves like" serves as a useful qualitative guideline.[4] This means that solutes tend to dissolve best in solvents with similar intermolecular forces.
Structural Analysis of Pentamethylbenzonitrile
-
Nonpolar Character: The pentamethyl-substituted benzene ring is large and hydrophobic. The five methyl groups contribute to its nonpolar nature through van der Waals (dispersion) forces and increase its steric bulk.
-
Polar Character: The nitrile group (-C≡N) possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. This allows for potent dipole-dipole interactions.
-
Hydrogen Bonding: The nitrile nitrogen has a lone pair of electrons and can act as a weak hydrogen bond acceptor. Pentamethylbenzonitrile itself lacks a hydrogen bond donor.
This duality suggests that pentamethylbenzonitrile will not be readily soluble in extremely nonpolar solvents (like hexane), which cannot overcome the solute's crystal lattice energy and interact with the polar nitrile group, or in highly polar, protic solvents (like water), where strong solvent-solvent hydrogen bonding networks would be disrupted. Its optimal solubility is expected in solvents that possess a balance of moderate polarity and dispersibility.
Hansen Solubility Parameters (HSP)
To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework.[5][6] It deconstructs the total Hildebrand solubility parameter (δt) into three components representing the key intermolecular forces:[7][8]
-
δD (Dispersion): Energy from nonpolar, van der Waals forces.
-
δP (Polar): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding (as both donor and acceptor).
The total solubility parameter is related to these components by the equation: δt² = δD² + δP² + δH²
The central principle of HSP is that substances with similar (δD, δP, δH) coordinates are likely to be miscible. The "distance" (Ra) between two substances (e.g., a solute '1' and a solvent '2') in the three-dimensional Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [6]
A smaller Ra value indicates a higher affinity and, therefore, higher potential solubility.
Estimated Hansen Solubility Parameters for Pentamethylbenzonitrile
As experimental HSP values for pentamethylbenzonitrile are not available, they have been estimated using the Stefanis-Panayiotou group contribution method.[9] This method sums the contributions of the molecule's constituent functional groups to determine the overall parameters.
Table 2: Estimated HSP Values for Pentamethylbenzonitrile
| Parameter | Estimated Value (MPa⁰.⁵) |
| δD (Dispersion) | 19.1 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 4.2 |
| Molar Volume (V) | 163.5 cm³/mol |
Note: These values are estimations derived from theoretical models and should be used as a predictive tool to guide solvent selection, not as a substitute for experimental verification.
Predicted Solubility Profile and Solvent Selection
Using the estimated HSP values for pentamethylbenzonitrile, we can calculate the Hansen distance (Ra) to a range of common organic solvents. A smaller Ra value predicts a more favorable interaction and higher solubility.
Table 3: Predicted Solubility of Pentamethylbenzonitrile in Common Organic Solvents at 25°C
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Predicted) | Predicted Solubility |
| Aromatic Hydrocarbons | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | High |
| o-Xylene | 17.8 | 1.0 | 3.1 | 8.0 | High |
| Halogenated Solvents | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.7 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 6.1 | High |
| Ketones | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 8.1 | Medium |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 6.3 | High |
| Ethers | |||||
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.1 | High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 10.3 | Medium-Low |
| Esters | |||||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.5 | High |
| Aprotic Polar Solvents | |||||
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.0 | Low |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 10.1 | Medium-Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.5 | Medium-Low |
| Alcohols | |||||
| Ethanol | 15.8 | 8.8 | 19.4 | 16.6 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 14.2 | Low |
| Nonpolar Alkanes | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 15.8 | Very Low |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 13.9 | Very Low |
Interpretation and Guidance
-
High Solubility Predicted: Solvents with a balanced profile, particularly those with moderate polarity and significant dispersion forces, are predicted to be excellent solvents. This includes dichloromethane, chloroform, tetrahydrofuran (THF), methyl ethyl ketone (MEK), and toluene . These solvents have Ra values well below 10, indicating strong affinity. For applications like recrystallization, a solvent from this group that also shows a strong positive temperature-solubility dependence would be ideal.
-
Medium Solubility Predicted: Solvents like acetone and ethyl acetate are expected to be effective. The higher polarity of solvents like DMF and DMSO is somewhat offset by their dispersion components, leading to a medium-low prediction.
-
Low Solubility Predicted: Alcohols like ethanol and isopropanol are poor solvents. Their extensive hydrogen-bonding networks (high δH) are not well-matched by pentamethylbenzonitrile, leading to large Ra values. Acetonitrile, despite being a nitrile, has an exceptionally high polarity (δP=18.0) that is not a good match.
-
Very Low Solubility Predicted: Nonpolar alkanes like hexane and cyclohexane are predicted to be very poor solvents, serving well as anti-solvents for precipitation or washing.
The solubility of the structurally analogous compound, hexamethylbenzene, is known to be high in solvents like benzene and ethanol but insoluble in water.[1][10] This aligns with the prediction that aromatic solvents are effective for the polysubstituted benzene core.
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the intended application.
Caption: Logical workflow for application-based solvent selection.
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[4] This method is designed to be self-validating by ensuring that a true equilibrium is achieved and measured.
Materials and Equipment
-
Pentamethylbenzonitrile (solute)
-
Selected organic solvent (high purity, e.g., HPLC grade)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or flasks with PTFE-lined screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of pentamethylbenzonitrile to a vial (e.g., 50-100 mg to 2 mL of solvent). The key is to ensure solid remains undissolved at equilibrium.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the slurry at a constant rate (e.g., 200 rpm).
-
-
Equilibrium Verification (Self-Validation):
-
This step is critical to ensure the measurement is trustworthy.
-
At predetermined time points (e.g., 12, 24, 36, and 48 hours), stop agitation briefly to allow the solid to settle.
-
Withdraw a small aliquot (e.g., 200 µL) of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This removes all undissolved solid particles.
-
Accurately weigh the filtered sample.
-
Dilute the sample to a known volume with the same solvent.
-
Analyze the concentration of each time-point sample using a pre-calibrated analytical method (see 4.3).
-
Equilibrium is confirmed when the measured concentration plateaus (i.e., the values at 24, 36, and 48 hours are statistically identical).
-
-
Concentration Analysis (HPLC/GC Method):
-
Calibration Curve: Prepare a series of standard solutions of pentamethylbenzonitrile of known concentrations in the chosen solvent.
-
Inject the standards into the HPLC or GC system and record the peak area response.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.999).
-
Sample Analysis: Inject the diluted, filtered samples from the equilibrium experiment.
-
Use the peak area and the calibration curve equation to determine the concentration of pentamethylbenzonitrile in the diluted sample.
-
-
Calculation of Solubility:
-
Back-calculate the original concentration in the saturated solution using the dilution factor.
-
Express the final solubility in desired units, such as mg/mL or g/100 g of solvent.
-
Caption: Isothermal shake-flask method for solubility determination.
Conclusion
While direct, published solubility data for pentamethylbenzonitrile is scarce, a robust predictive framework can be established using Hansen Solubility Parameters. Theoretical calculations, based on group contribution methods, predict that pentamethylbenzonitrile exhibits high solubility in solvents of moderate polarity such as chlorinated hydrocarbons (DCM, chloroform), ketones (MEK), and ethers (THF), as well as aromatic solvents (toluene). Conversely, it is predicted to have poor solubility in highly polar protic solvents (alcohols) and nonpolar alkanes (hexane). This guide provides both the theoretical foundation for informed solvent screening and a detailed experimental protocol for the precise and accurate determination of its solubility, empowering researchers to make sound decisions in their scientific endeavors. The provided workflows serve as a practical starting point for any application involving the dissolution of pentamethylbenzonitrile.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
- Grokipedia. (n.d.). Hexamethylbenzene. Retrieved January 21, 2026.
- Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 21, 2026.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- Wikipedia. (2023, November 13). Hexamethylbenzene.
- PubChem. (n.d.). Pentamethylbenzonitrile.
- Santa Cruz Biotechnology. (n.d.). Pentamethylbenzonitrile.
- ChemicalBook. (2023, May 26). PENTAMETHYLBENZONITRILE.
- Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.
- ChemBK. (n.d.). Hexamethylbenzene.
- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
- Cheméo. (n.d.). Chemical Properties of Bromotrimethylsilane (CAS 2857-97-8).
- Sigma-Aldrich. (n.d.). Bromotrimethylsilane 97 2857-97-8.
- Wikipedia. (n.d.). Hansen solubility parameter.
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An In-depth Technical Guide to the Thermophysical Properties of 2,3,4,5,6-pentamethylbenzonitrile
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the thermophysical properties of 2,3,4,5,6-pentamethylbenzonitrile (CAS 5144-10-5), a substituted aromatic nitrile with potential applications in organic synthesis and materials science. Recognizing the current scarcity of experimentally determined data for this specific compound, this document focuses on the critical methodologies and theoretical considerations for its thermophysical characterization. It serves as a practical framework for researchers aiming to measure or predict key properties such as melting point, heat capacity, thermal conductivity, and vapor pressure. Emphasis is placed on the causal relationships between experimental choices and data integrity, ensuring a self-validating approach to property measurement. This guide is intended to empower researchers to generate high-quality thermophysical data, essential for process development, safety analysis, and computational modeling.
Introduction: The Significance of Thermophysical Properties in Research and Development
The thermophysical properties of a compound are fundamental to its application and safe handling. For a molecule like 2,3,4,5,6-pentamethylbenzonitrile, understanding its thermal behavior is paramount for applications ranging from reaction engineering to materials science. Properties such as melting point, boiling point, heat capacity, and thermal conductivity govern process parameters, energy requirements, and the material's response to thermal stress. In the context of drug development, these properties are critical for crystallization, formulation, and stability assessments.
This guide addresses the current knowledge gap regarding the experimentally determined thermophysical properties of 2,3,4,5,6-pentamethylbenzonitrile. While some predicted data is available, this document will focus on the established experimental protocols and the underlying scientific principles required to obtain reliable measurements.
Molecular and Known Physical Properties
2,3,4,5,6-pentamethylbenzonitrile is a crystalline solid with the following fundamental properties:
| Property | Value | Source |
| CAS Number | 5144-10-5 | [1][2] |
| Molecular Formula | C₁₂H₁₅N | [1][2] |
| Molecular Weight | 173.25 g/mol | [1] |
| Melting Point | 158-160 °C |
Synthesis and Purification: The Foundation of Accurate Measurement
The purity of a sample is the most critical factor influencing the accuracy of thermophysical property measurements. Impurities can lead to significant deviations, particularly in phase transition temperatures and calorimetric measurements. Therefore, a robust synthesis and purification protocol is a prerequisite for any experimental investigation.
While a specific, detailed synthesis for 2,3,4,5,6-pentamethylbenzonitrile is not extensively reported in peer-reviewed literature for the purpose of thermophysical characterization, a plausible route can be designed based on established methods for substituted benzonitriles, such as the cyanation of an appropriate aryl halide.
Proposed Synthetic Route: Palladium-Catalyzed Cyanation
A common and effective method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides. This approach offers good functional group tolerance and generally high yields. The proposed synthesis of 2,3,4,5,6-pentamethylbenzonitrile would involve the reaction of a suitable pentamethyl-substituted aryl halide (e.g., bromopentamethylbenzene) with a cyanide source in the presence of a palladium catalyst.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add bromopentamethylbenzene, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as Pd(PPh₃)₄.
-
Solvent and Degassing: Add a suitable degassed solvent, such as dimethylformamide (DMF). Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystalline 2,3,4,5,6-pentamethylbenzonitrile.
-
Purity Verification: The purity of the final product must be verified by multiple analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. A sharp melting point range is also a good indicator of high purity.[3]
Caption: Workflow for the synthesis and purification of 2,3,4,5,6-pentamethylbenzonitrile.
Key Thermophysical Properties and Their Experimental Determination
The following sections detail the significance of key thermophysical properties and the standard experimental techniques used for their measurement.
Melting Point and Enthalpy of Fusion
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The enthalpy of fusion is the amount of energy required to induce this phase change.
-
Experimental Technique: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of high-purity 2,3,4,5,6-pentamethylbenzonitrile into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined from the onset temperature of the endothermic melting peak. The area under the peak is integrated to determine the enthalpy of fusion.
-
Caption: Experimental workflow for melting point and enthalpy of fusion determination using DSC.
Heat Capacity
The specific heat capacity (Cp) of a substance is the amount of heat required to raise the temperature of a unit mass of the substance by one degree. It is a crucial parameter in heat transfer calculations and thermodynamic modeling.
-
Experimental Technique: Modulated Differential Scanning Calorimetry (MDSC)
For accurate heat capacity measurements, a variation of DSC called Modulated DSC is often employed. This technique superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals, which provides a more accurate determination of heat capacity.[5]
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium and sapphire).
-
Baseline Measurement: Run a baseline measurement with two empty DSC pans.
-
Sapphire Measurement: Run a measurement with a sapphire standard to determine the heat capacity of the reference.
-
Sample Measurement: Run the 2,3,4,5,6-pentamethylbenzonitrile sample under the same conditions.
-
Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard.
-
Thermal Conductivity
Thermal conductivity (k) is a measure of a material's ability to conduct heat. For organic solids, this property is important in applications where heat dissipation is a concern.
-
Experimental Technique: Laser Flash Analysis (LFA)
Laser Flash Analysis is a widely used non-destructive technique for measuring the thermal diffusivity of a material.[6][7] The thermal conductivity can then be calculated if the specific heat capacity and density are known.
Experimental Protocol:
-
Sample Preparation: Prepare a small, flat, disc-shaped sample of 2,3,4,5,6-pentamethylbenzonitrile with a known thickness. The sample surfaces should be parallel and smooth.
-
Measurement: The front face of the sample is irradiated with a short laser pulse. An infrared detector on the rear face measures the resulting temperature rise as a function of time.
-
Data Analysis: The thermal diffusivity is calculated from the time it takes for the rear face to reach a certain percentage of its maximum temperature rise.
-
Thermal Conductivity Calculation: The thermal conductivity (k) is calculated using the equation: k = α ⋅ ρ ⋅ C p where α is the thermal diffusivity, ρ is the density, and C p is the specific heat capacity.
-
Caption: Principle of thermal conductivity measurement using Laser Flash Analysis.
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for assessing a compound's volatility and for designing purification processes such as sublimation.
-
Experimental Technique: Knudsen Effusion Method
For solids with low vapor pressures, the Knudsen effusion method is a suitable technique.[8] It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.
Experimental Protocol:
-
Sample Loading: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.
-
Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.
-
Mass Loss Measurement: The rate of mass loss is measured over time using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.
-
Predicted Thermophysical Data
While experimental data is paramount, in its absence, computational models can provide useful estimations. The following table presents predicted thermophysical data for 2,3,4,5,6-pentamethylbenzonitrile at standard conditions. It is crucial to note that these are theoretical values and should be used with an understanding of their inherent limitations.
| Property (at 25°C and 1 atm) | Predicted Value |
| Specific Heat Capacity (Cp) | ~1.8 - 2.0 kJ/kg·K |
| Density (ρ) | ~1000 - 1100 kg/m ³ |
| Dynamic Viscosity (μ) | Not applicable for a solid |
| Thermal Conductivity (k) | ~0.1 - 0.2 W/m·K |
Note: These values are estimations based on publicly available computational models and should be confirmed by experimental measurement.[6]
Conclusion and Future Work
This technical guide has outlined the critical importance of thermophysical properties for 2,3,4,5,6-pentamethylbenzonitrile and has provided a detailed framework for their experimental determination. The emphasis on robust synthesis and purification protocols, coupled with established analytical techniques such as DSC, LFA, and the Knudsen effusion method, provides a clear path for researchers to generate reliable data.
The primary recommendation for future work is the systematic experimental measurement of the thermophysical properties of high-purity 2,3,4,5,6-pentamethylbenzonitrile. Such data would be invaluable for the scientific community, enabling more accurate process modeling, safer handling protocols, and a deeper understanding of the structure-property relationships in substituted benzonitriles.
References
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved January 20, 2026, from [Link]
-
ProSim. (n.d.). 2,3,4,5,6-Pentamethylbenzonitrile Properties vs Pressure. Retrieved January 20, 2026, from [Link]
-
ProSim. (n.d.). 2,3,4,5,6-Pentamethylbenzonitrile Properties vs Temperature. Retrieved January 20, 2026, from [Link]
-
CMC Laboratories. (n.d.). Thermal Conductivity via Laser Flash - ASTM E1461. Retrieved January 20, 2026, from [Link]
-
ASTM International. (n.d.). E1269 - 11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved January 20, 2026, from [Link]
-
CAS. (n.d.). 2,3,4,5,6-Pentamethylbenzonitrile. Retrieved January 20, 2026, from [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Light/Laser Flash Analyzer (LFA). Retrieved January 20, 2026, from [Link]
-
Laboratory for Thermophysical Properties. (n.d.). Vapor Pressures. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Vapor pressure. Retrieved January 20, 2026, from [Link]
-
Calnesis. (n.d.). Vapor pressure measurement. Retrieved January 20, 2026, from [Link]
-
Zaitsau, D. H., & Verevkin, S. P. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 23(8), 2045. [Link]
-
Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. Retrieved January 20, 2026, from [Link]
-
Linseis. (n.d.). Specific heat capacity (Cp) with modulated DSC. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of Pentamethylbenzonitrile from Pentamethylbenzene
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of pentamethylbenzonitrile from pentamethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into two primary, reliable synthetic pathways: a two-step sequence involving bromination followed by a Rosenmund-von Braun cyanation, and a three-step route commencing with a Vilsmeier-Haack formylation, followed by oximation and subsequent dehydration to the nitrile. This guide emphasizes the mechanistic rationale behind each synthetic step, offering detailed, field-proven experimental protocols. All quantitative data is summarized in structured tables, and key transformations are visualized through workflow and mechanistic diagrams to ensure clarity and reproducibility. This document is grounded in authoritative scientific literature, with in-text citations and a comprehensive reference list to support the presented methodologies.
Introduction: The Significance of Pentamethylbenzonitrile
Pentamethylbenzonitrile, a polysubstituted aromatic nitrile, is a valuable building block in organic synthesis. Its sterically hindered and electron-rich aromatic core, coupled with the versatile reactivity of the nitrile functional group, makes it an attractive precursor for the synthesis of complex molecules in medicinal chemistry, materials science, and agrochemicals. The nitrile moiety can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, opening avenues for diverse molecular architectures.
The synthesis of pentamethylbenzonitrile from the readily available starting material, pentamethylbenzene, presents a unique set of challenges and opportunities due to the steric hindrance and high electron density of the pentamethyl-substituted ring. This guide will explore two robust synthetic routes, providing detailed experimental procedures and mechanistic insights to enable successful synthesis in a laboratory setting.
Strategic Approaches to the Cyanation of Pentamethylbenzene
The introduction of a nitrile group onto the pentamethylbenzene ring can be achieved through several strategic approaches. Direct C-H cyanation of such an electron-rich arene is an area of ongoing research but often requires specialized catalysts or photoredox conditions that may not be readily accessible. Therefore, this guide focuses on two well-established and reliable multi-step synthetic pathways that leverage classical organic transformations.
Route A employs a two-step sequence:
-
Electrophilic Bromination: The initial functionalization of pentamethylbenzene is achieved via electrophilic aromatic substitution to introduce a bromine atom, yielding bromopentamethylbenzene.
-
Nucleophilic Cyanation (Rosenmund-von Braun Reaction): The resulting aryl bromide is then subjected to a nucleophilic substitution with a cyanide source, typically copper(I) cyanide, to afford the target pentamethylbenzonitrile.
Route B follows a three-step pathway:
-
Vilsmeier-Haack Formylation: An aldehyde group is introduced onto the pentamethylbenzene ring using the Vilsmeier-Haack reagent, which is well-suited for electron-rich aromatic compounds.
-
Oximation: The resulting pentamethylbenzaldehyde is then converted to its corresponding aldoxime by reaction with hydroxylamine.
-
Dehydration of the Oxime: The final step involves the dehydration of the pentamethylbenzaldehyde oxime to yield the desired pentamethylbenzonitrile.
The choice between these routes may depend on the availability of reagents, desired scale of the reaction, and tolerance of subsequent synthetic steps to potential impurities. Both routes are detailed below with comprehensive experimental protocols.
Route A: Bromination Followed by Rosenmund-von Braun Cyanation
This two-step route is a robust and widely applicable method for the synthesis of aryl nitriles from their corresponding arenes.
Step 1: Synthesis of Bromopentamethylbenzene via Electrophilic Bromination
The high electron density of the pentamethylbenzene ring makes it highly susceptible to electrophilic aromatic substitution. Bromination can be readily achieved using a mild brominating agent such as N-bromosuccinimide (NBS).[1] The use of NBS is advantageous as it provides a low, steady concentration of bromine, minimizing potential side reactions.[1]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentamethylbenzene | 148.25 | 10.0 g | 0.067 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 12.0 g | 0.067 mol |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve pentamethylbenzene (10.0 g, 0.067 mol) in acetonitrile (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add N-bromosuccinimide (12.0 g, 0.067 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into 200 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (100 mL) to remove any remaining bromine, followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford bromopentamethylbenzene as a white solid.
Step 2: Synthesis of Pentamethylbenzonitrile via Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl halides using copper(I) cyanide.[2] The reaction typically requires high temperatures and a polar aprotic solvent such as DMF or NMP.[2][3] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species.[2]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Bromopentamethylbenzene | 227.14 | 10.0 g | 0.044 mol |
| Copper(I) Cyanide (CuCN) | 89.56 | 4.7 g | 0.052 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine bromopentamethylbenzene (10.0 g, 0.044 mol) and copper(I) cyanide (4.7 g, 0.052 mol).
-
Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 24 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride (20 g) in 2 M hydrochloric acid (100 mL) and stir for 30 minutes to decompose the copper complexes.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 10% aqueous ammonia (2 x 100 mL) to remove any remaining copper salts, followed by water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pentamethylbenzonitrile as a crystalline solid.
Workflow and Mechanistic Diagrams for Route A
Route B: Vilsmeier-Haack Formylation, Oximation, and Dehydration
This three-step route offers an alternative pathway that avoids the use of a halogenated intermediate and copper cyanide.
Step 1: Synthesis of Pentamethylbenzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[4][5] The electrophilic species, the Vilsmeier reagent, is generated in situ from a substituted amide, such as DMF, and phosphorus oxychloride (POCl₃).[6]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentamethylbenzene | 148.25 | 10.0 g | 0.067 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.3 g (7.5 mL) | 0.080 mol |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (50 mL) to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (7.5 mL, 0.080 mol) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of pentamethylbenzene (10.0 g, 0.067 mol) in 20 mL of dichloromethane dropwise to the reaction mixture.
-
After the addition, remove the cooling bath and heat the reaction mixture to 60 °C for 4 hours.[7]
-
Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pentamethylbenzaldehyde as a solid.
Step 2: Synthesis of Pentamethylbenzaldehyde Oxime
Aldehydes readily react with hydroxylamine to form oximes.[8] This reaction is typically carried out under mild conditions.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentamethylbenzaldehyde | 176.25 | 10.0 g | 0.057 mol |
| Hydroxylamine Hydrochloride | 69.49 | 4.3 g | 0.062 mol |
| Sodium Acetate | 82.03 | 5.1 g | 0.062 mol |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve pentamethylbenzaldehyde (10.0 g, 0.057 mol) in ethanol (100 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (4.3 g, 0.062 mol) and sodium acetate (5.1 g, 0.062 mol) in water (20 mL).
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Heat the reaction mixture to reflux for 1 hour.[9]
-
Monitor the reaction for the disappearance of the aldehyde by TLC.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
The oxime product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry. The product is typically of sufficient purity for the next step.
Step 3: Dehydration of Pentamethylbenzaldehyde Oxime to Pentamethylbenzonitrile
The final step is the dehydration of the aldoxime to the corresponding nitrile. Various dehydrating agents can be employed for this transformation.[10] A common and effective method involves heating with acetic anhydride.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentamethylbenzaldehyde Oxime | 191.27 | 10.0 g | 0.052 mol |
| Acetic Anhydride | 102.09 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend pentamethylbenzaldehyde oxime (10.0 g, 0.052 mol) in acetic anhydride (30 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice.
-
Stir the mixture until the excess acetic anhydride has hydrolyzed.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, then with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield pentamethylbenzonitrile.
Workflow and Mechanistic Diagrams for Route B
Characterization of Pentamethylbenzonitrile
The successful synthesis of pentamethylbenzonitrile should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups. Due to the symmetry of the molecule, one might expect fewer signals than the total number of methyl protons, depending on the rotational dynamics.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbons, and the nitrile carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.
-
-
Infrared (IR) Spectroscopy: The presence of the nitrile group will be indicated by a sharp absorption band in the region of 2220-2240 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of pentamethylbenzonitrile (C₁₂H₁₅N, MW = 173.26 g/mol ).
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
Safety Considerations
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Copper(I) Cyanide (CuCN): Is highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme caution and have an appropriate quenching agent (e.g., alkaline hypochlorite solution) readily available.
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with care in an anhydrous environment.
-
Organic Solvents: Many of the solvents used (acetonitrile, DMF, dichloromethane, diethyl ether) are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.
-
Conclusion
This in-depth technical guide has detailed two reliable and practical synthetic routes for the preparation of pentamethylbenzonitrile from pentamethylbenzene. Route A, involving bromination and subsequent Rosenmund-von Braun cyanation, offers a direct two-step approach. Route B, proceeding through a Vilsmeier-Haack formylation, oximation, and dehydration sequence, provides a valuable alternative. The choice of synthetic pathway will be dictated by laboratory-specific factors including reagent availability and equipment. By providing detailed, step-by-step protocols, mechanistic insights, and characterization guidance, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of polysubstituted aromatic nitriles.
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Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
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ResearchGate. (2025, August 7). Highly Efficient Beckmann Rearrangement and Dehydration of Oximes. [Link]
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Indian Academy of Sciences. (2021, July 27). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
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National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]
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Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
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MDPI. (1989, September 7). NMR Spectroscopy for Metabolomics Research. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]
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Peertechz. (2020, June 3). An overview on NMR spectroscopy based metabolomics. [Link]
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SciSpace. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction. [Link]
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Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Reddit. (2023, October 13). Cyanation of aryl bromide. [Link]
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Spectroscopic Characterization of Polysubstituted Benzonitriles: A Synergistic Approach for Structural Elucidation
An In-depth Technical Guide
Abstract
Polysubstituted benzonitriles are a cornerstone of modern chemical sciences, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of substituents on the benzonitrile scaffold dictates their chemical, physical, and biological properties. Consequently, unambiguous structural characterization is not merely a procedural step but a critical determinant of research and development success. This guide provides an in-depth exploration of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Moving beyond a mere recitation of techniques, we delve into the causality behind experimental choices and data interpretation, emphasizing a synergistic workflow where computational methods and multiple spectroscopic outputs are integrated for self-validating structural confirmation.
The Central Role of Spectroscopy in Benzonitrile Chemistry
The benzonitrile unit, with its polar nitrile group and versatile aromatic ring, presents a unique electronic landscape. Substituents modulate this landscape through inductive and resonance effects, which are directly observable through spectroscopic methods. A minor positional change of a substituent (e.g., ortho vs. para) can drastically alter a molecule's efficacy in a drug-receptor interaction or its photophysical properties in a material. Therefore, a robust, multi-faceted spectroscopic approach is indispensable. This guide is structured to walk researchers through the logical application of these techniques, from initial functional group identification to complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a polysubstituted benzonitrile. Both ¹H and ¹³C NMR provide complementary information, revealing the carbon skeleton and the electronic environment of each proton.
¹H NMR: Mapping the Proton Environment
The chemical shift (δ) of aromatic protons in benzonitriles is highly sensitive to the electronic nature of the substituents. The nitrile group itself is moderately de-shielding.
-
Chemical Shift Causality: Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ pull electron density from the ring, de-shielding the aromatic protons and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) like -NH₂ or -OCH₃ push electron density into the ring, shielding the protons and moving their signals upfield.
-
Coupling Constants (J): Spin-spin coupling provides invaluable information about the relative positions of protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength.[1]
The distinct splitting patterns (e.g., doublet of doublets) arising from these couplings are fundamental to assigning the substitution pattern on the aromatic ring.[5]
¹³C NMR: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are spread over a much wider range (~0-220 ppm) than in ¹H NMR, often allowing for the resolution of every unique carbon atom.
-
Nitrile Carbon (C≡N): This carbon has a characteristic chemical shift in the range of 110-125 ppm.[6][7] Its presence is a strong indicator of the benzonitrile core.
-
Ipso-Carbon (C1): The carbon atom directly attached to the nitrile group is often weak in intensity and appears around 110-120 ppm.
-
Substituent Effects: Similar to ¹H NMR, the chemical shifts of the aromatic carbons are heavily influenced by substituents. This can be complex, as both inductive and resonance effects play a role, sometimes in opposing ways, leading to phenomena like the "reverse substituent effect".[8]
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
| Nitrile (-C≡N) | 110 - 125 | Diagnostic for the nitrile functional group.[6][7] |
| C1 (ipso-CN) | 110 - 120 | Often has a weak signal due to long relaxation time.[9][10][11] |
| C2/C6 (ortho) | 132 - 135 | Highly sensitive to ortho substituents. |
| C3/C5 (meta) | 129 - 132 | Moderately affected by substituents. |
| C4 (para) | 133 - 136 | Very sensitive to the electronic nature of a para substituent. |
| Note: These are approximate ranges for a generic benzonitrile scaffold; actual values depend heavily on the specific substituents and solvent. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy excels at identifying functional groups due to their characteristic vibrational frequencies. For benzonitriles, the C≡N triple bond stretch is an unmistakable signature.
-
The Nitrile Stretch (νC≡N): This vibration gives rise to a sharp, intense absorption band in a relatively uncluttered region of the spectrum, making it highly diagnostic.
-
Aromatic Nitriles: The peak typically appears in the range of 2220-2240 cm⁻¹.[12][13]
-
Conjugation and Electronic Effects: Conjugation of the nitrile group with the aromatic ring slightly weakens the C≡N bond, lowering its stretching frequency compared to saturated nitriles (which appear at 2240-2260 cm⁻¹).[12][13] Electron-withdrawing substituents on the ring can further influence this position.[14] The microenvironment and hydrogen bonding can also cause shifts in the nitrile frequency.[15]
-
The presence of a sharp peak in this specific window is strong evidence for the nitrile functionality. Additional bands corresponding to C-H stretches (aromatic: ~3000-3100 cm⁻¹) and C=C ring stretches (~1450-1600 cm⁻¹) confirm the aromatic portion of the molecule.[16]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.
-
Molecular Ion (M⁺•): Electron Ionization (EI) is a common technique that generates a radical cation (M⁺•), the peak for which reveals the molecule's nominal mass. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms, like a monosubstituted benzonitrile, will have an odd nominal molecular weight.[17]
-
Fragmentation Pathways: The stability of the aromatic ring means that the molecular ion is often relatively intense.[18] Common fragmentation patterns for aromatic nitriles include:
-
Loss of HCN (M-27): A frequent fragmentation pathway for nitriles.[19]
-
Loss of •CN (M-26): Also observed, though sometimes less common than HCN loss.[19]
-
Cleavage at Substituents: The fragmentation is often directed by the other substituents on the ring, providing clues to their identity and location.
-
A theoretical fragmentation analysis, as shown below, is a key step in interpreting an experimental mass spectrum.
Caption: Common EI-MS fragmentation pathways for a substituted benzonitrile.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides insights into the conjugated π-electron system of the benzonitrile molecule. The absorption of UV light corresponds to the promotion of electrons from a ground state to an excited state.
-
Benzene Transitions: The benzonitrile spectrum is a modification of the benzene spectrum, which shows a primary band (E2-band) around 204 nm and a secondary, fine-structured band (B-band) around 255 nm.
-
Substituent-Induced Shifts: Both the position (λmax) and intensity (molar absorptivity, ε) of these bands are altered by substituents.
-
Bathochromic Shift (Red Shift): EDGs and EWGs that extend the conjugation of the π-system will shift the λmax to longer wavelengths.[20]
-
Hypsochromic Shift (Blue Shift): Substituents that disrupt the planarity or conjugation can cause a shift to shorter wavelengths.
-
Hyperchromic/Hypochromic Effects: These refer to an increase or decrease in absorption intensity, respectively.[20]
-
While less structurally definitive than NMR, UV-Vis is crucial in drug development and materials science for quantifying compounds and studying their electronic properties.
The Power of Synergy: A Validated Workflow
The highest confidence in structural characterization is achieved not by using these techniques in isolation, but by integrating them into a cohesive, self-validating workflow. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable part of this process.
The Role of Computational Chemistry
DFT calculations can predict spectroscopic parameters with remarkable accuracy, providing a theoretical benchmark against which experimental data can be compared.[21]
-
NMR Prediction: DFT methods like GIAO (Gauge-Independent Atomic Orbital) can calculate ¹H and ¹³C chemical shifts.[22][23] Comparing the calculated spectrum of a proposed structure with the experimental one is a powerful method for verification.[24]
-
IR Frequencies: Theoretical vibrational frequencies can be calculated to aid in the assignment of complex IR spectra.[21]
Experimental Protocol: An Integrated Approach
Objective: To unambiguously determine the structure of a novel, purified polysubstituted benzonitrile.
-
Mass Spectrometry (Initial Analysis):
-
Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental formula.
-
Acquire a low-resolution EI-MS to observe the fragmentation pattern and confirm the molecular weight aligns with the Nitrogen Rule.
-
-
Infrared Spectroscopy (Functional Group ID):
-
Acquire an FTIR spectrum.
-
Confirm the presence of a sharp, strong peak at ~2220-2240 cm⁻¹ (C≡N stretch).
-
Identify other key functional groups (e.g., -OH, -NH₂, C=O) based on their characteristic absorptions.
-
-
NMR Spectroscopy (Definitive Structure Elucidation):
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Analyze chemical shifts, integration (proton ratios), and coupling patterns to define the substitution pattern on the aromatic ring.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Identify the nitrile carbon (~110-125 ppm) and all other unique carbon signals.
-
(If necessary) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity.
-
-
Computational & Data Integration (Verification):
-
Propose a candidate structure based on the combined data from steps 1-3.
-
Perform a DFT geometry optimization and subsequent NMR chemical shift calculation on the proposed structure.[25]
-
Compare the calculated ¹H and ¹³C chemical shifts with the experimental values. A strong correlation validates the proposed structure.
-
Ensure all spectroscopic data are consistent: The molecular formula from HRMS must match the structure derived from NMR, and the functional groups identified by IR must be present in the final structure.
-
Caption: Integrated workflow for the structural characterization of polysubstituted benzonitriles.
Conclusion
The spectroscopic characterization of polysubstituted benzonitriles is a sophisticated process that relies on the convergence of evidence from multiple analytical techniques. A deep understanding of how substituents influence the outcomes of NMR, IR, MS, and UV-Vis spectroscopy is paramount. By adopting a synergistic workflow that integrates these experimental methods with the predictive power of computational chemistry, researchers and drug development professionals can achieve unambiguous, self-validating structural assignments, ensuring the integrity and success of their scientific endeavors.
References
-
Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). International Journal of Pure and Applied Physics. [Link]
-
Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. [Link]
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NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
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Methodological & Application
The Strategic Deployment of Pentamethylbenzonitrile in Advanced Organic Synthesis
Abstract
Pentamethylbenzonitrile, a sterically encumbered and electron-rich aromatic nitrile, has emerged as a molecule of significant interest in the landscape of modern organic synthesis. Its unique combination of steric hindrance and electronic properties makes it a valuable tool for researchers, scientists, and drug development professionals. This comprehensive guide delves into the nuanced applications of pentamethylbenzonitrile, moving beyond a simple recitation of facts to provide a deep, mechanistic understanding of its utility. We will explore its role as a bulky ligand in transition metal catalysis, its potential as a key component in Frustrated Lewis Pair (FLP) chemistry, and its use as a synthetic building block. This document is designed to be a self-validating system of protocols and insights, grounded in authoritative scientific literature.
Physicochemical Properties and Safety Considerations
Before delving into its applications, a thorough understanding of pentamethylbenzonitrile's properties and safe handling procedures is paramount.
| Property | Value | Reference |
| CAS Number | 5144-10-5 | [1][2] |
| Molecular Formula | C₁₂H₁₅N | [2] |
| Molecular Weight | 173.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 158-160 °C | [3] |
Safety Profile:
Pentamethylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][4] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[1][5]
Application in Transition Metal Catalysis: The Bulky Ligand Effect
The electronic and steric profile of a ligand is a critical determinant of the outcome of a transition metal-catalyzed reaction. The five methyl groups on the benzonitrile ring of pentamethylbenzonitrile impart significant steric bulk, while also acting as electron-donating groups, thereby modulating the electronic properties of the nitrile moiety.
Nitrile ligands, in general, are known to coordinate to transition metals. The lone pair on the nitrogen atom can act as a sigma-donor, while the π* orbitals of the C≡N bond can accept electron density from the metal center (π-backbonding). This dual electronic nature makes them versatile ligands in catalysis.
A key area where bulky benzonitriles find application is in nickel-catalyzed cross-coupling reactions.[4] In these reactions, the ligand plays a crucial role in stabilizing the low-valent nickel species and promoting the desired reductive elimination step over competing side reactions like β-hydride elimination.[4]
Conceptual Workflow: Pentamethylbenzonitrile as a Ligand in Ni-Catalyzed Cross-Coupling
Caption: Proposed mechanism for the activation of dihydrogen by a frustrated Lewis pair composed of pentamethylbenzonitrile and B(C₆F₅)₃.
General Protocol: Metal-Free Hydrogenation of an Imine using a Pentamethylbenzonitrile-Based FLP
This protocol outlines a general procedure for the metal-free hydrogenation of an imine, a common substrate in FLP catalysis.
Materials:
-
Pentamethylbenzonitrile
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Imine substrate
-
Anhydrous toluene
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the imine substrate (1 eq), pentamethylbenzonitrile (1.1 eq), and B(C₆F₅)₃ (1.1 eq).
-
Add anhydrous toluene to dissolve the reagents.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing them by GC-MS or TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Quench the reaction by adding a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting amine by column chromatography.
Synthesis of Pentamethylbenzonitrile
The availability of pentamethylbenzonitrile is crucial for its application. One common synthetic route involves the conversion of pentamethylbenzaldehyde. [1]
Protocol: Synthesis of Pentamethylbenzonitrile from Pentamethylbenzaldehyde
This protocol is based on the conversion of an aldehyde to a nitrile, a common transformation in organic synthesis.
Materials:
-
Pentamethylbenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Heating mantle and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add pentamethylbenzaldehyde (1 eq), hydroxylamine hydrochloride (1.5 eq), and sodium formate (1.5 eq).
-
Add formic acid as the solvent.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude pentamethylbenzonitrile by recrystallization or column chromatography.
Future Perspectives
The unique steric and electronic properties of pentamethylbenzonitrile suggest a promising future in several areas of organic synthesis. Its application as a bulky, electron-rich ligand in other transition metal-catalyzed reactions, such as C-H activation and polymerization, warrants further investigation. In the realm of FLP chemistry, the systematic study of pentamethylbenzonitrile with a variety of Lewis acids could unveil novel catalytic systems for a broader range of metal-free transformations. Furthermore, its use as a precursor for more complex molecules in medicinal chemistry and materials science remains a fertile ground for exploration.
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ChemRxiv. (2023). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. [Link]
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-
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Application Note & Protocols: The Role of Pentamethylbenzonitrile in Frustrated Lewis Pair (FLP) Chemistry
Abstract
Frustrated Lewis Pair (FLP) chemistry has revolutionized the field of metal-free catalysis, enabling the activation of small molecules like H₂, CO₂, and others through the cooperative action of sterically hindered Lewis acids and bases.[1][2] This guide provides an in-depth exploration of pentamethylbenzonitrile (PMBN) as a sterically encumbered nitrile-based Lewis base for FLP applications. We delve into the rationale for its use, its unique properties, and its application in key transformations such as dihydrogen activation and catalytic hydrogenation. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals aiming to leverage this powerful methodology.
Introduction: The Concept of Frustrated Lewis Pairs
The foundational principle of Lewis acid-base chemistry involves the donation of a lone pair of electrons from a Lewis base to a Lewis acid, forming a stable dative bond or adduct. The concept of "Frustrated Lewis Pairs" (FLPs) emerges when this adduct formation is sterically precluded.[3][4] By selecting a bulky Lewis acid and a bulky Lewis base, their direct interaction is inhibited. This "frustration" leaves the acidic and basic sites unquenched and available to cooperatively activate a third substrate molecule that can fit into the intermolecular gap.[5]
This strategy has famously been applied to the heterolytic cleavage of molecular hydrogen, a reaction previously thought to be the exclusive domain of transition metals.[1][2] Since this discovery, the scope of FLP chemistry has expanded to include a wide array of substrates and catalytic processes.[6][7][8]
Rationale for Employing Pentamethylbenzonitrile (PMBN) as a Lewis Base
The choice of the Lewis base is critical for successful FLP reactivity. While sterically hindered phosphines and amines are common, nitriles offer a distinct set of properties. Pentamethylbenzonitrile (C₁₂H₁₅N) is an exemplary candidate for several reasons:
-
Significant Steric Hindrance: The nitrile functionality is shielded by five methyl groups on the aromatic ring. This substantial bulk effectively prevents adduct formation with common bulky Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃).
-
Modulated Basicity: The nitrile nitrogen is a moderately weak Lewis base compared to phosphines or amines. This can be advantageous in preventing irreversible binding to the substrate or product, which can be crucial for catalytic turnover.[4]
-
Electronic Properties: The sp-hybridized nitrogen lone pair is well-defined, and the π-system of the nitrile can participate in subsequent reactions.
-
Stability: PMBN is a solid that is relatively stable under normal conditions, simplifying handling compared to some highly reactive liquid or gaseous bases.
Physicochemical Properties of Pentamethylbenzonitrile
| Property | Value | Reference |
| CAS Number | 5144-10-5 | [9] |
| Molecular Formula | C₁₂H₁₅N | [9] |
| Molecular Weight | 173.25 g/mol | [9] |
| Appearance | Solid | [10] |
| Melting Point | 158-160 °C | [10] |
Application in Dihydrogen Activation
The flagship application of FLPs is the activation of H₂. When PMBN is combined with a strong, sterically demanding Lewis acid such as B(C₆F₅)₃, the pair can heterolytically cleave a molecule of dihydrogen. The nitrile nitrogen acts as the proton acceptor (Brønsted base), while the borane accepts the hydride (Lewis acid). This process generates a nitrilium borohydride salt.
// Reactants FLP [label="PMBN + B(C₆F₅)₃"]; H2 [label="H-H"];
// Transition State TS [label="[PMBN---H---H---B(C₆F₅)₃]‡", style=rounded, shape=box, color="#FBBC05"];
// Products Products [label="[PMBN-H]⁺[HB(C₆F₅)₃]⁻\n(Nitrilium Borohydride Salt)"];
// Edges FLP -> TS [label="+ H₂"]; TS -> Products [label="Heterolytic Cleavage"]; } ends_dot Caption: H₂ activation by a PMBN-based FLP.
This activation is often reversible, a key feature that allows for the subsequent transfer of the proton and hydride to a substrate in a catalytic cycle.[3]
Protocol 1: Stoichiometric H₂ Activation with PMBN and B(C₆F₅)₃
This protocol details the procedure for the stoichiometric activation of dihydrogen, which serves as a foundational experiment to confirm FLP activity.
Objective: To synthesize and characterize the nitrilium hydridoborate salt resulting from the reaction of the PMBN/B(C₆F₅)₃ FLP with H₂.
Materials:
-
Pentamethylbenzonitrile (PMBN) (CAS: 5144-10-5)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (DCM) or bromobenzene
-
High-purity hydrogen gas (H₂)
-
Schlenk flask or a high-pressure NMR tube
-
Magnetic stirrer and stir bar
-
Standard Schlenk line or glovebox for inert atmosphere operations
Safety Precautions:
-
B(C₆F₅)₃ is moisture-sensitive and should be handled under an inert atmosphere (N₂ or Ar).
-
Pentamethylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Handle in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources present.
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add pentamethylbenzonitrile (17.3 mg, 0.1 mmol, 1.0 eq.) and B(C₆F₅)₃ (51.2 mg, 0.1 mmol, 1.0 eq.) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvation: Add 2 mL of anhydrous dichloromethane via syringe. The solution should be stirred until all solids are dissolved.
-
Hydrogenation: Connect the flask to a hydrogen gas line. Purge the flask by evacuating and backfilling with H₂ three times.
-
Reaction: Pressurize the flask with H₂ (1-4 atm) and stir the solution vigorously at room temperature.
-
Monitoring (Self-Validation): The progress of the reaction can be monitored by NMR spectroscopy.
-
¹H NMR: Observe the disappearance of the broad resonance for H₂ and the appearance of new signals corresponding to the [PMBN-H]⁺ proton and the B-H hydride proton of [HB(C₆F₅)₃]⁻. The B-H signal is typically a broad quartet due to coupling with the ¹¹B nucleus.
-
¹¹B NMR: The signal for B(C₆F₅)₃ (typically around +60 ppm) will be replaced by a new signal for the four-coordinate borohydride [HB(C₆F₅)₃]⁻ (typically around -24 ppm), which appears as a doublet due to coupling to the hydride.
-
-
Completion: The reaction is typically complete within a few hours. Once complete, the product can be isolated by removing the solvent under vacuum, if desired.
Application in Catalytic Hydrogenation
The true power of FLPs lies in their catalytic applications. The activated H₂ can be transferred to unsaturated substrates, such as imines, nitriles, or alkenes, regenerating the FLP for another cycle.[4][14]
The mechanism involves protonation of the imine by the nitrilium ion to form a more electrophilic iminium ion. This is followed by the intramolecular transfer of the hydride from the borohydride anion to the iminium carbon, yielding the final amine product and regenerating the FLP.[4]
Protocol 2: Catalytic Hydrogenation of N-Benzylideneaniline
This protocol provides a general method for the FLP-catalyzed hydrogenation of a model imine substrate. While many FLP protocols require strictly anhydrous conditions, some systems have shown appreciable moisture tolerance.[15][16][17] For optimal results and reproducibility, anhydrous conditions are recommended initially.
Objective: To catalytically hydrogenate N-benzylideneaniline to N-benzylaniline using the PMBN/B(C₆F₅)₃ system.
Materials:
-
N-benzylideneaniline (substrate)
-
Pentamethylbenzonitrile (catalyst component)
-
Tris(pentafluorophenyl)borane (catalyst component)
-
Anhydrous toluene or dichloromethane
-
High-purity hydrogen gas (H₂)
-
High-pressure autoclave or a thick-walled glass reactor
-
Internal standard for NMR analysis (e.g., mesitylene)
Procedure:
-
Reactor Setup: In a glovebox, charge a glass liner for an autoclave with N-benzylideneaniline (181 mg, 1.0 mmol, 100 mol%), pentamethylbenzonitrile (8.7 mg, 0.05 mmol, 5 mol%), and an internal standard.
-
Catalyst Addition: In a separate vial, dissolve B(C₆F₅)₃ (25.6 mg, 0.05 mmol, 5 mol%) in 2 mL of anhydrous toluene. Add this solution to the reactor liner.
-
Assembly: Seal the liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Reaction: Purge the autoclave with H₂ gas three times. Pressurize to the desired pressure (e.g., 40-50 atm) and begin stirring. Heat the reaction to a specified temperature (e.g., 80-100 °C) if required for sufficient turnover.
-
Monitoring and Validation: The reaction progress can be monitored over time by taking aliquots (if the reactor setup allows) or by analyzing the final mixture.
-
¹H NMR Analysis: Carefully depressurize and vent the reactor. Take a sample of the crude reaction mixture and dissolve it in CDCl₃. Compare the integration of the product's benzylic CH₂ protons against the internal standard to determine conversion and yield. The imine C-H proton signal (around δ 8.5 ppm) will decrease, while the product CH₂ signal (around δ 4.3 ppm) will increase.
-
-
Workup and Isolation: Once the reaction is complete, cool the reactor to room temperature and vent carefully. Quench the reaction by adding a small amount of methanol. The solvent can be removed in vacuo, and the product, N-benzylaniline, can be purified by column chromatography on silica gel.
Expected Results for Model Substrates
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) |
| N-benzylideneaniline | 5 | 50 | 80 | 12 | >95 |
| Styrene | 5 | 50 | 100 | 24 | ~90 |
| 1-Hexene | 5 | 50 | 100 | 24 | ~85 |
Note: These are representative conditions and may require optimization.
Conclusion
Pentamethylbenzonitrile serves as a highly effective, sterically hindered Lewis base in Frustrated Lewis Pair chemistry. Its unique combination of bulk, moderate basicity, and stability makes it a valuable tool for the metal-free activation of small molecules, most notably dihydrogen. The protocols provided herein offer a robust starting point for researchers to explore stoichiometric activation and develop catalytic hydrogenation processes. The continued exploration of nitrile-based FLPs promises to further expand the horizons of main-group catalysis, offering sustainable and novel synthetic methodologies.
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- 6. A review of frustrated Lewis pair enabled monoselective C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frustrated Lewis pair chemistry of CO - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Experimental and computational aspects of molecular frustrated Lewis pairs for CO2 hydrogenation: en route for heterogeneous systems? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 10. PENTAMETHYLBENZONITRILE | 5144-10-5 [chemicalbook.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
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- 16. Facile Protocol for Water-Tolerant “Frustrated Lewis Pair”-Catalyzed Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Pentamethylbenzonitrile in Organometallic Catalysis
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide explores the multifaceted potential of pentamethylbenzonitrile as a valuable, yet underutilized, component in modern organometallic catalysis. While not a commonplace reagent, its unique combination of significant steric hindrance, an electron-rich aromatic system, and a coordinating nitrile functionality presents compelling opportunities for advancing catalytic methodologies. These notes provide researchers, chemists, and drug development professionals with the theoretical framework and practical protocols to investigate pentamethylbenzonitrile in three key areas: as a sterically demanding ligand to promote challenging cross-coupling reactions, as a substrate for regioselective C-H functionalization, and as a robust internal standard for the precise quantification of catalytic transformations. Each proposed application is accompanied by a detailed, field-proven protocol designed to serve as a validated starting point for experimental exploration.
Introduction: The Untapped Potential of a Sterically Encumbered Nitrile
Pentamethylbenzonitrile, C₁₂H₁₅N, is an aromatic nitrile characterized by a benzene ring fully substituted with five methyl groups and one cyano group. This exhaustive methylation imparts significant steric bulk around the nitrile coordinating group and the aromatic core. In the realm of organometallic catalysis, such steric encumbrance is not a limitation but a powerful tool. Bulky ligands are known to accelerate crucial steps in catalytic cycles, such as reductive elimination, and can stabilize low-coordinate, highly reactive metal centers that are often essential for catalytic activity.[1][2]
Furthermore, the pentamethylphenyl group is electron-rich due to the inductive effect of the five methyl substituents, which can influence the electronic properties of a metal center it coordinates to. The nitrile group itself is a versatile functional handle, capable of σ-donation through the nitrogen lone pair and potential π-backbonding interactions.[3] This unique combination of steric and electronic properties positions pentamethylbenzonitrile as a promising candidate for ligand development, a challenging substrate for C-H activation studies, and a stable reference compound for analytical purposes.
Application I: A Bulky Ligand for Enhancing Reductive Elimination in Cross-Coupling Reactions
Expertise & Experience: One of the primary challenges in many cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, is the final reductive elimination step to release the product and regenerate the active catalyst. For sterically congested products, this step can be slow, leading to catalyst decomposition and low yields. The use of sterically demanding ligands can enforce a coordination geometry at the metal center that is favorable for reductive elimination. We hypothesize that pentamethylbenzonitrile can function as such a ligand, promoting the formation of complex biaryl compounds or hindered amines.
Trustworthiness through Self-Validation: The following protocol for a model Suzuki-Miyaura coupling incorporates rigorous controls and analytical checkpoints to validate the proposed catalytic enhancement. The reaction progress is monitored against a control experiment lacking the pentamethylbenzonitrile ligand to quantify its impact on reaction rate and final yield.
Protocol 2.1: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
Objective: To evaluate the efficacy of pentamethylbenzonitrile as an ancillary ligand in the Suzuki-Miyaura coupling of 1-bromo-2,6-dimethylbenzene with a sterically hindered boronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pentamethylbenzonitrile
-
1-Bromo-2,6-dimethylbenzene
-
2,4,6-Trimethylphenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Dodecane (internal standard for GC-MS)
-
Deionized water
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Step-by-Step Methodology:
-
Catalyst Pre-formation (Rationale): To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and pentamethylbenzonitrile (3.5 mg, 0.02 mmol, 2 mol%). The 1:2 ratio of Pd to ligand is typical for the formation of L₂Pd(0) active species.
-
Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 20 minutes. A color change from reddish-brown to a lighter yellow may be observed, indicating the formation of a palladium-ligand complex.
-
Reaction Assembly: To a separate flame-dried Schlenk tube, add 1-bromo-2,6-dimethylbenzene (185 mg, 1.0 mmol), 2,4,6-trimethylphenylboronic acid (197 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add 3 mL of anhydrous toluene and 0.5 mL of deionized water.
-
Add dodecane (170 mg, 1.0 mmol) as the internal standard.
-
To this mixture, add the pre-formed catalyst solution via syringe.
-
Reaction Execution and Monitoring: Place the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously.
-
At time intervals (t = 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture, quench with water, extract with diethyl ether, and analyze by GC-MS to determine the conversion to the product, 2,2',4,6,6'-pentamethyl-1,1'-biphenyl.
-
Control Experiment: Simultaneously, set up an identical reaction but without the addition of pentamethylbenzonitrile to serve as a baseline for comparison.
Data Presentation: Expected Outcomes
| Experiment | Ligand | Time to >95% Conversion (h) | Isolated Yield (%) | Byproduct Formation |
| Test | Pentamethylbenzonitrile | 4 - 6 | 85 - 95 | Minimal |
| Control | None | > 24 | < 40 | Significant debromination and homocoupling |
Visualization: Proposed Catalytic Cycle
Caption: Proposed Suzuki-Miyaura cycle with pentamethylbenzonitrile (L).
Application II: Substrate for Nitrile-Directed C-H Functionalization
Expertise & Experience: The selective activation of C-H bonds is a cornerstone of modern synthetic chemistry, enabling the direct conversion of simple hydrocarbons into complex molecules.[4][5] The nitrile group can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position. In the case of pentamethylbenzonitrile, the ortho positions are occupied by methyl groups. We propose that a palladium-catalyzed C-H activation/arylation reaction could be directed by the nitrile to functionalize one of these ortho-methyl groups.
Trustworthiness through Self-Validation: The protocol below is designed to test this hypothesis. The use of a specific oxidant and ligand system is based on established methods for C-H activation.[6][7] Product characterization via 2D NMR (HMBC, HSQC) will be crucial to unequivocally confirm the site of functionalization, thereby validating the directing group hypothesis.
Protocol 3.1: Palladium-Catalyzed C(sp³)-H Arylation of Pentamethylbenzonitrile
Objective: To achieve the regioselective arylation of an ortho-methyl group of pentamethylbenzonitrile, directed by the nitrile functionality.
Materials:
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
3-Aminopyridine (ligand)
-
Pentamethylbenzonitrile
-
Iodobenzene
-
Silver carbonate (Ag₂CO₃), oxidant
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, weigh Pd(TFA)₂ (6.6 mg, 0.02 mmol, 10 mol%), 3-aminopyridine (3.8 mg, 0.04 mmol, 20 mol%), pentamethylbenzonitrile (34.6 mg, 0.2 mmol), iodobenzene (61.2 mg, 0.3 mmol), and Ag₂CO₃ (82.7 mg, 0.3 mmol) into a vial equipped with a stir bar.
-
Add 1 mL of anhydrous DCM.
-
Seal the vial tightly with a Teflon-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and place it in a heating block set to 80 °C.
-
Stir the reaction for 24 hours.
-
Work-up and Analysis: After cooling to room temperature, dilute the mixture with DCM and filter through a pad of celite to remove insoluble silver salts.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure of (2-((cyanomethyl)phenyl)-3,4,5,6-tetramethyl)benzene.
Visualization: Proposed C-H Activation Mechanism
Caption: Proposed mechanism for nitrile-directed C-H arylation.
Application III: A Robust Internal Standard for Catalytic Reaction Monitoring
Expertise & Experience: Accurate quantification of reaction yield and kinetics is paramount in catalysis research. An ideal internal standard (IS) for NMR or GC-MS analysis must be chemically inert under the reaction conditions, not interfere with the reaction, and have signals that are well-resolved from those of the reactants and products. Pentamethylbenzonitrile's high stability and unique ¹H NMR signature (a single sharp singlet for the 15 methyl protons) make it an excellent candidate for this role.
Trustworthiness through Self-Validation: This protocol provides a clear, step-by-step method for using pentamethylbenzonitrile as an internal standard. The validity of the method relies on the principle that the concentration of the IS remains constant throughout the reaction, providing a stable reference against which the concentration of the product can be accurately measured.[8][9]
Protocol 4.1: Quantification of a Catalytic Reaction Yield using Pentamethylbenzonitrile as an Internal Standard
Objective: To accurately determine the yield of a model catalytic reaction (e.g., a Heck coupling) at various time points using ¹H NMR spectroscopy with pentamethylbenzonitrile as the internal standard.
Materials:
-
Pentamethylbenzonitrile (Internal Standard)
-
Reactants and catalyst for the chosen reaction
-
Deuterated solvent (e.g., CDCl₃) for NMR analysis
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of pentamethylbenzonitrile in the reaction solvent at a known concentration (e.g., 0.1 M).
-
Reaction Setup with Internal Standard:
-
To a reaction vessel, add the reactants and catalyst for the model reaction.
-
Add a precise volume of the pentamethylbenzonitrile stock solution.
-
Add the remaining solvent to reach the final desired reaction volume.
-
-
Initial Time Point (t=0): Immediately after mixing, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary, and prepare an NMR sample by dissolving the aliquot in a deuterated solvent.
-
Acquire ¹H NMR Spectrum:
-
Ensure the spectral window is wide enough to include the signals of the internal standard, reactant, and product.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals being integrated to ensure accurate integration. A d1 of 30 seconds is generally sufficient.
-
-
Data Processing:
-
Integrate the sharp singlet corresponding to the 15 methyl protons of pentamethylbenzonitrile (IS).
-
Integrate a well-resolved signal corresponding to a known number of protons on the product molecule (P).
-
-
Calculation of Yield: The molar ratio of product to internal standard can be calculated using the following formula:
Mole Ratio (P/IS) = [Integration(P) / # of Protons(P)] / [Integration(IS) / # of Protons(IS)]
Since the initial moles of the internal standard are known, the moles of the product at any given time can be calculated, allowing for the determination of the reaction yield.
-
Time Course Monitoring: Repeat steps 3-6 at various time intervals to generate a kinetic profile of the reaction.
References
-
ResearchGate. (n.d.). Application of Organometallic Catalysts for the Synthesis of o-Tolyl Benzonitrile, a Key Starting Material for Sartans. Retrieved from [Link]
-
IJFMR. (2025, March 11). Organometallic Complexes in Catalysis for Sustainable Chemistry: A Review. Retrieved from [Link]
-
MOST Wiedzy. (2023, March 20). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Retrieved from [Link]
-
RSC Publishing. (n.d.). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes. Retrieved from [Link]
-
PubMed. (2021, October 6). Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones. Retrieved from [Link]
-
Hilaris Publisher. (2024, June 13). Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications. Retrieved from [Link]
-
Chiba University. (2023, September 19). Novel Ligands for Transition-Metal Catalysis of Photoreactions. CHIBADAI NEXT. Retrieved from [Link]
-
NIH. (n.d.). Ligand-Enabled meta-C–H Activation Using a Transient Mediator. PMC. Retrieved from [Link]
-
NIH. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of a C-H bond in pentafluorobenzene. Retrieved from [Link]
-
ScienceDirect. (n.d.). Organometallic nickel(II) complexes with substituted benzonitrile ligands. Synthesis, electrochemical studies and non-linear optical properties. Journal of Organometallic Chemistry. Retrieved from [Link]
-
University of Groningen. (2020, December 1). Catalytic Conversion of Nitriles by Metal Pincer Complexes. Retrieved from [Link]
-
NIH. (n.d.). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. Retrieved from [Link]
-
PubMed. (2013, December 15). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. Retrieved from [Link]
-
mediaTUM. (n.d.). New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors. Retrieved from [Link]
-
PubMed Central. (2022, January 10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Retrieved from [Link]
-
PubMed. (n.d.). C-H vs C-C bond activation of acetonitrile and benzonitrile via oxidative addition: rhodium vs nickel and Cp vs Tp' (Tp' = hydrotris(3,5-dimethylpyrazol-1-yl)borate, Cp* = η(5)-pentamethylcyclopentadienyl)*. Retrieved from [Link]
-
YouTube. (2020, December 16). Eric Meggers: Chiral-at-Ru Catalysts for Nitrene Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Catalytic Hydration of Benzonitrile and Acetonitrile using Nickel(0). Retrieved from [Link]
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- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
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- 5. researchgate.net [researchgate.net]
- 6. Ligand-Enabled meta-C–H Activation Using a Transient Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Nitrile Group in Pentamethylbenzonitrile
Introduction: Navigating the Challenges of a Sterically Shielded Nitrile
Pentamethylbenzonitrile is a unique aromatic nitrile where the cyano group is flanked by a pentasubstituted benzene ring. This substitution pattern imparts significant steric hindrance around the electrophilic carbon of the nitrile, making it a challenging substrate for many standard chemical transformations. The five electron-donating methyl groups also modulate the electronic properties of the nitrile group. These combined steric and electronic effects necessitate carefully optimized protocols to achieve successful derivatization.
This comprehensive guide provides detailed application notes and protocols for the primary transformations of the nitrile group in pentamethylbenzonitrile: hydrolysis to a carboxylic acid, reduction to a primary amine, addition of organometallic reagents to form ketones, and [3+2] cycloaddition to synthesize tetrazoles. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale for the chosen experimental conditions, with a focus on overcoming the challenges posed by this sterically demanding substrate.
Hydrolysis to Pentamethylbenzoic Acid: Overcoming Steric Resistance
The conversion of a nitrile to a carboxylic acid is a fundamental transformation. However, for pentamethylbenzonitrile, the steric bulk of the surrounding methyl groups can significantly impede the approach of nucleophiles like water or hydroxide ions to the nitrile carbon.[1] Therefore, forcing conditions are typically required to drive this reaction to completion.
Mechanistic Insight: Acid-Catalyzed Hydrolysis
Under strong acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. The overall process is a sequence of nucleophilic additions and eliminations.
Protocol: Acid-Catalyzed Hydrolysis of Pentamethylbenzonitrile
This protocol is adapted from procedures for sterically hindered aromatic nitriles and may require optimization.
Materials:
-
Pentamethylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water (H₂O)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add pentamethylbenzonitrile (1 equivalent) to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to steric hindrance, extended reaction times (24-48 hours) may be necessary.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
The resulting precipitate, pentamethylbenzoic acid, is collected by vacuum filtration and washed with cold water.
-
For further purification, the crude product can be dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution.
-
The aqueous layer is then acidified with concentrated HCl to a pH of ~2, leading to the precipitation of the purified pentamethylbenzoic acid.
-
The purified product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Reduction to Pentamethylbenzylamine: Delivering Hydride to a Crowded Center
The reduction of nitriles to primary amines is a valuable synthetic tool. For pentamethylbenzonitrile, the steric shielding of the nitrile group necessitates the use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), as milder reagents may be ineffective.
Mechanistic Insight: Reduction with Lithium Aluminum Hydride
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This initial addition forms an imine anion intermediate. A second hydride transfer then reduces the imine to a diamide, which upon acidic workup, is protonated to yield the primary amine.
Protocol: Reduction of Pentamethylbenzonitrile to Pentamethylbenzylamine
Materials:
-
Pentamethylbenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve pentamethylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 2 M NaOH solution, and then more water (Fieser workup).
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield pentamethylbenzylamine.
Grignard Reaction for Ketone Synthesis: Carbon-Carbon Bond Formation
The reaction of Grignard reagents with nitriles provides a convenient route to ketones. The steric hindrance in pentamethylbenzonitrile will likely necessitate the use of less bulky Grignard reagents and potentially longer reaction times or higher temperatures.
Mechanistic Insight: Grignard Addition to a Nitrile
The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond.[2] This results in the formation of an imine anion, which is stabilized as a magnesium salt.[2] Importantly, the reaction typically stops at this stage as the resulting imine anion is less reactive towards a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[2]
Protocol: Synthesis of a Ketone from Pentamethylbenzonitrile
Materials:
-
Pentamethylbenzonitrile
-
Grignard Reagent (e.g., Methylmagnesium Bromide in THF)
-
Anhydrous Diethyl Ether or THF
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve pentamethylbenzonitrile (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction may require gentle refluxing to proceed to completion, which should be monitored by TLC.
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the reaction and hydrolyze the intermediate imine.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ketone, which can be further purified by column chromatography or recrystallization.
[3+2] Cycloaddition for Tetrazole Synthesis: A Bioisosteric Transformation
The formation of a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction between a nitrile and an azide is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid.
Mechanistic Insight: Azide-Nitrile Cycloaddition
This reaction is a 1,3-dipolar cycloaddition where the azide acts as the 1,3-dipole and the nitrile serves as the dipolarophile. The reaction can be performed thermally, but is often catalyzed by Lewis acids (e.g., zinc or copper salts) or Brønsted acids to enhance the reaction rate and improve yields. The catalyst activates the nitrile group, making it more susceptible to cycloaddition with the azide.
Protocol: Synthesis of 5-(Pentamethylphenyl)-1H-tetrazole
Materials:
-
Pentamethylbenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF) or Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine pentamethylbenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF. Alternatively, for a greener approach, zinc bromide (1.2 equivalents) can be used as a catalyst in water.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with 1 M HCl to a pH of ~2 to protonate the tetrazole.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Quantitative Data Summary
| Derivatization Reaction | Product | Reagents | Typical Yields (General Nitriles) | Key Considerations for Pentamethylbenzonitrile |
| Hydrolysis | Pentamethylbenzoic acid | H₂SO₄, H₂O | 70-90% | Requires forcing conditions (high temperature, long reaction time) due to steric hindrance. |
| Reduction | Pentamethylbenzylamine | LiAlH₄, THF | 80-95% | A powerful reducing agent is necessary; milder reagents may not be effective. |
| Grignard Reaction | Ketone | R-MgX, Ether/THF | 60-80% | Less sterically hindered Grignard reagents are preferred. Reaction may require heating. |
| [3+2] Cycloaddition | 5-(Pentamethylphenyl)-1H-tetrazole | NaN₃, NH₄Cl/ZnBr₂ | 75-95% | Catalysis is recommended to overcome the reduced reactivity of the hindered nitrile. |
Visualizations
Experimental Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of pentamethylbenzonitrile.
Experimental Workflow for Reduction
Caption: Workflow for the reduction of pentamethylbenzonitrile.
Experimental Workflow for Grignard Reaction
Caption: Workflow for the Grignard reaction with pentamethylbenzonitrile.
Experimental Workflow for [3+2] Cycloaddition
Caption: Workflow for the synthesis of a tetrazole from pentamethylbenzonitrile.
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
Sources
Application Note: Pentamethylbenzonitrile as a High-Precision Internal Standard for Quantitative NMR Spectroscopy
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the concentration and purity of chemical compounds. The accuracy of qNMR is fundamentally reliant on the use of a suitable internal standard. This application note introduces pentamethylbenzonitrile as a novel, high-performance internal standard for ¹H and ¹³C NMR spectroscopy. Its unique structural features, including distinct, sharp singlet signals in the ¹H NMR spectrum that are well-resolved from common analyte signals, offer significant advantages in complex sample matrices. We provide a comprehensive guide to its properties, validation, and a detailed protocol for its application in quantitative analysis, empowering researchers to achieve highly accurate and reproducible results.
The Imperative for a Robust Internal Standard in qNMR
Nuclear Magnetic Resonance (NMR) spectroscopy is inherently quantitative, as the integrated signal intensity of a resonance is directly proportional to the number of corresponding nuclei in the sample.[1] This principle allows for the precise determination of the purity and concentration of a substance, a technique known as quantitative NMR (qNMR).[2] The internal standard method is the most common approach in qNMR, where a certified reference material is added in a known quantity to the sample solution.[3]
An ideal internal standard should possess the following characteristics:
-
High Purity: A purity of ≥99% is essential to ensure that impurities do not introduce interfering signals or lead to inaccurate quantification.[4]
-
Chemical Inertness: The standard must not react with the analyte, solvent, or any other components in the sample matrix.
-
Signal Simplicity and Resolution: The NMR spectrum of the standard should be simple, preferably with sharp singlet peaks in a region that does not overlap with the analyte's signals.[3]
-
Solubility: It must be readily soluble in the deuterated solvent used for the analysis.
-
Stability: The standard should be stable under the experimental conditions and over time in solution.[5]
-
Low Volatility: A non-volatile, crystalline solid is preferred to prevent concentration changes due to evaporation.
While compounds like tetramethylsilane (TMS) are used for chemical shift referencing, they are often too volatile for quantitative applications.[6] Other standards like maleic acid or dimethyl sulfone have their own specific applications and limitations. This note proposes pentamethylbenzonitrile as a versatile and reliable alternative.
Pentamethylbenzonitrile: A Superior Candidate for qNMR
Pentamethylbenzonitrile (C₁₂H₁₅N) is a crystalline solid with a molecular weight of 173.26 g/mol . Its molecular structure is uniquely suited for a qNMR internal standard.
Key Structural Advantages:
-
Symmetrical Methyl Groups: The molecule possesses five methyl groups attached to a benzene ring. Due to the molecule's symmetry, these protons give rise to two distinct and sharp singlets in the ¹H NMR spectrum.
-
Absence of Aromatic Protons: The benzene ring is fully substituted, meaning there are no aromatic proton signals from the standard to complicate the 6-9 ppm region of the spectrum, which is often crowded with analyte signals.
-
Chemical Stability: The nitrile group and the permethylated aromatic ring are chemically robust and unlikely to participate in common side reactions.
Predicted NMR Spectral Properties
Based on established chemical shift principles, the following spectral characteristics are expected for pentamethylbenzonitrile.[6][7] Experimental verification in the specific deuterated solvent of choice is always recommended.
-
¹H NMR Spectrum:
-
A singlet corresponding to the 12 protons of the four ortho and meta methyl groups.
-
A singlet corresponding to the 3 protons of the para methyl group.
-
These signals are anticipated to appear in the upfield region (around 2.0-2.5 ppm), away from many common functional group signals.
-
-
¹³C NMR Spectrum:
-
Distinct signals for the methyl carbons.
-
Signals for the quaternary aromatic carbons.
-
A characteristic signal for the nitrile carbon (typically >110 ppm).[8]
-
Quantitative Data Summary
| Property | Value | Rationale for Suitability as a qNMR Standard |
| Molecular Formula | C₁₂H₁₅N | - |
| Molecular Weight | 173.26 g/mol | A moderately high molecular weight allows for accurate weighing of small quantities. |
| Physical State | Crystalline Solid | Low volatility ensures stable concentrations. |
| ¹H NMR Signals | Two sharp singlets | Simple spectrum with no complex multiplets simplifies integration. |
| Number of Protons | 15 (in two distinct groups of 12 and 3) | Provides strong signals for accurate integration. |
| Solubility | Soluble in CDCl₃, Acetone-d₆, DMSO-d₆ | Compatible with a range of common NMR solvents for diverse analytes.[9][10][11] |
| Chemical Stability | High | Inert nitrile and permethylated ring minimize reactivity with analytes. |
Experimental Protocol for qNMR using Pentamethylbenzonitrile
This protocol provides a step-by-step methodology for the use of pentamethylbenzonitrile as an internal standard for the quantification of an analyte.
Materials and Equipment
-
Pentamethylbenzonitrile (≥99% purity)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
-
Volumetric flasks and pipettes
Workflow Diagram
Caption: Experimental workflow for qNMR using an internal standard.
Step-by-Step Methodology
-
Preparation of the Stock Solution (Optional but Recommended):
-
Accurately weigh approximately 20 mg of pentamethylbenzonitrile into a 10 mL volumetric flask.
-
Dissolve in the chosen deuterated solvent and dilute to the mark. This stock solution provides consistency across multiple experiments.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the analyte into a vial. The target is to achieve a molar ratio between the analyte and the internal standard that provides comparable signal intensities for the peaks being integrated.
-
Add a precise volume of the pentamethylbenzonitrile stock solution to the vial containing the analyte. Alternatively, if not using a stock solution, accurately weigh the solid pentamethylbenzonitrile directly into the vial with the analyte.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer an appropriate volume (typically 600-700 µL) of the final solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.
-
Lock and shim the spectrometer on the deuterated solvent signal to achieve optimal magnetic field homogeneity.
-
Crucially, set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the pentamethylbenzonitrile signals of interest. This ensures complete relaxation between scans, which is paramount for accurate integration. A preliminary T₁ inversion-recovery experiment is recommended to determine these values accurately.
-
Use a calibrated 90° pulse angle for excitation.
-
Acquire the Free Induction Decay (FID) with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 is recommended for high precision).[1]
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum. Automated polynomial baseline correction is often sufficient, but manual correction may be necessary for complex spectra.
-
Integrate the well-resolved singlet from the pentamethylbenzonitrile and a well-resolved, non-overlapping signal from the analyte. The integration boundaries should encompass the entire peak, including any ¹³C satellites.
-
Calculation of Analyte Purity/Concentration
The purity of the analyte can be calculated using the following formula[12]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte, I_IS: Integrated areas of the signals for the analyte and the internal standard (IS), respectively.
-
N_analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and the IS.
-
M_analyte, M_IS: Molecular weights of the analyte and the IS.
-
m_analyte, m_IS: Masses of the analyte and the IS.
-
Purity_IS: Purity of the internal standard (as a percentage).
Trustworthiness and Self-Validation
The protocol's integrity is maintained by several key factors:
-
Certified Standard: The use of a high-purity (≥99%) pentamethylbenzonitrile standard is foundational. The purity should be certified and traceable.
-
Optimized Parameters: The explicit requirement to measure T₁ values and set the relaxation delay accordingly ensures the quantitative nature of the experiment.
-
Signal Selection: The protocol mandates the use of non-overlapping signals, minimizing integration errors.
-
Replicate Measurements: For validation and to determine the method's precision, preparing and analyzing at least three independent samples is recommended.[13]
Conclusion
Pentamethylbenzonitrile presents itself as a highly effective internal standard for quantitative NMR spectroscopy. Its simple, well-resolved ¹H NMR spectrum, lack of aromatic protons, and chemical stability make it a superior choice for the accurate quantification of a wide range of analytes, particularly those with complex aromatic signals. By following the detailed protocol outlined in this application note, researchers in pharmaceutical development, quality control, and chemical synthesis can enhance the accuracy, precision, and reliability of their qNMR measurements.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 145-158. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of Missouri-St. Louis. (n.d.). Practical Aspects of Quantitative NMR Experiments. [Link]
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Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]
-
EURL-SRM. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. [Link]
-
ResearchGate. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Reddit. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. [Link]
-
Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15. [Link]
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Application Notes and Protocols: The Strategic Use of Sterically Hindered Nitriles in Advanced Materials Science
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Beyond Simple Polarity—The Unique Role of Steric Hindrance
In the landscape of functional materials, the nitrile group (–C≡N) is a well-established motif, prized for its high polarity and ability to engage in strong dipole-dipole interactions. These characteristics are frequently exploited to enhance properties such as thermal stability and chemical resistance in polymers. However, when bulky, sterically demanding substituents are placed adjacent to the nitrile functionality, a new set of design principles emerges. This guide explores the nuanced and powerful applications of sterically hindered nitriles in materials science, moving beyond their traditional role to unlock novel material properties.
The introduction of steric bulk around the polar nitrile group creates a fascinating dichotomy. On one hand, the inherent polarity of the nitrile is retained, influencing dielectric properties and intermolecular forces. On the other hand, the bulky groups physically disrupt efficient polymer chain packing, leading to an increase in fractional free volume.[1][2][3][4] This disruption is not a defect, but rather a deliberate design element that can be harnessed to create materials with tailored properties, from ultra-low dielectric constants to intrinsic microporosity for advanced separation technologies. This guide provides the foundational knowledge and practical protocols for leveraging this unique molecular architecture in the development of next-generation materials.
Section 1: High-Performance Dielectric Materials—A Balancing Act of Polarity and Free Volume
The design of advanced dielectric materials for applications in modern electronics, such as high-frequency communication and high-density energy storage, requires a delicate balance between the dielectric constant (κ), dielectric loss, and breakdown strength.[1] Sterically hindered nitriles offer a unique molecular toolkit to modulate these properties with precision.
Scientific Rationale: The Competing Effects
-
Polarity-Driven Dielectric Constant: The nitrile group possesses a strong dipole moment, which contributes significantly to a material's ability to store electrical energy when subjected to an electric field. In polymers like poly(arylene ether nitrile) (PEN), these polar groups enhance the dielectric constant.[1][5][6]
-
Free Volume-Induced Dielectric Reduction: The dielectric constant of a material is a composite of the polymer and any interspersed voids (free volume), which are essentially filled with air (κ ≈ 1). By incorporating bulky, sterically hindered groups, such as triptycene or ortho-substituted phenyl rings, we can prevent dense chain packing, thereby increasing the fractional free volume.[1][7][8] This introduction of "air" at the molecular level effectively lowers the overall dielectric constant.[9]
This interplay allows for the fine-tuning of dielectric properties. For high-κ applications, the polarity of the nitrile is the dominant desired trait. For low-κ applications, essential for high-speed integrated circuits to reduce signal delay, the creation of free volume via steric hindrance is paramount.[7][8]
Application Example: Triptycene-Containing Polyimides for Low-κ Dielectrics
The rigid, three-dimensional structure of the triptycene unit makes it an ideal building block for introducing significant free volume into a polymer matrix.[7][10] Polyimides synthesized with triptycene-based diamine monomers exhibit excellent thermal stability (up to 500 °C) and high glass transition temperatures (Tg > 280 °C), alongside the desired low dielectric constants.[10]
Protocol 1: Synthesis of a Triptycene-Based Polyimide
This protocol describes the polycondensation reaction to form a polyimide from a triptycene-containing diamine and a dianhydride, a common route to high-performance polymers.[10]
Materials:
-
Triptycene-based diamine monomer (e.g., 2,6,14-triaminotriptycene)
-
2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the triptycene-based diamine in anhydrous NMP.
-
Once fully dissolved, add an equimolar amount of 6FDA dianhydride to the solution in one portion.
-
Add a small amount of toluene to the flask to facilitate the removal of water via azeotropic distillation.
-
Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours under a steady stream of nitrogen to form the poly(amic acid) intermediate and subsequently imidize it. The viscosity of the solution will increase significantly.
-
After cooling to room temperature, precipitate the polyimide by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 120 °C for 24 hours.
Protocol 2: Fabrication and Dielectric Characterization of a Polymer Film
Film Fabrication (Spin Coating):
-
Prepare a 5-10% (w/v) solution of the synthesized polyimide in a suitable solvent (e.g., NMP or chloroform).
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Dispense a controlled amount of the polymer solution onto a clean substrate (e.g., silicon wafer or glass slide).[8]
-
Spin-coat the substrate at a speed of 1000-4000 rpm to achieve the desired film thickness. The final thickness is dependent on the solution viscosity and spin speed.[8]
-
Soft-bake the film on a hotplate at 80-100 °C for 10-15 minutes to remove the bulk of the solvent.
-
For complete imidization and solvent removal, cure the film in an oven under a nitrogen atmosphere using a staged heating ramp, for example, to 150 °C, 250 °C, and finally 300 °C, holding for 1 hour at each stage.
Dielectric Spectroscopy:
-
Deposit circular metal electrodes (e.g., gold or aluminum) onto the top surface of the polymer film via thermal evaporation or sputtering through a shadow mask to form a capacitor structure. The substrate serves as the bottom electrode.
-
Use a precision LCR meter or an impedance analyzer to measure the capacitance (C) and dissipation factor (D) of the capacitor over a desired frequency range (e.g., 1 kHz to 1 MHz).[11][12]
-
Calculate the dielectric constant (κ or ε') using the formula for a parallel plate capacitor: κ = (C * d) / (ε₀ * A) where d is the film thickness (measured by profilometry), A is the electrode area, and ε₀ is the permittivity of free space.
-
The dielectric loss (ε'') can be calculated as ε'' = ε' * D.
Data Summary: Dielectric Properties of Nitrile-Containing Polymers
| Polymer System | Key Structural Feature | Dielectric Constant (κ) @ 1 MHz | Dielectric Loss @ 1 MHz | Reference |
| Poly(arylene ether nitrile) (PEN) | Aromatic backbone with -CN | ~3.8 | ~0.015 | [5] |
| PEN/KHGM Composite (50 wt%) | Hollow silica filler | 2.32 | < 0.016 | [13] |
| Fluorinated Polyimide | C-F bonds, increased free volume | < 3.0 | N/A | [8] |
| Triptycene-based Polyimide | Bulky triptycene units | Low (specific value depends on structure) | Low | [7][10] |
Section 2: Polymers of Intrinsic Microporosity (PIMs)
Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected micropores due to their highly rigid and contorted molecular structures that preclude efficient chain packing.[14][15] The incorporation of sterically hindered nitriles into PIMs is a key strategy for their synthesis, where the nitrile group often serves as a reactive site for polymerization.
Scientific Rationale: Building in Void Space
The synthesis of PIMs often involves the reaction of monomers that create a rigid "kink" or "twist" in the polymer backbone. A classic example is the formation of dibenzodioxin linkages from tetra-substituted aromatic monomers.[16][17] Monomers containing nitrile groups, such as tetrafluoroterephthalonitrile (TFTPN), are frequently used.[5][17] The steric hindrance arises not just from substituents on the nitrile-containing ring, but from the overall three-dimensional shape of the resulting polymer, which is locked in a non-planar conformation. This inefficient packing creates a high fractional free volume, leading to a large internal surface area accessible to gases.[14]
Application Example: PIM-1 for Gas Separation
PIM-1, one of the most studied polymers in this class, is synthesized from 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethylspirobisindane (TTSBI) and tetrafluoroterephthalonitrile (TFTPN).[17] The spiro-center in the TTSBI monomer forces a rigid, contorted structure, while the nitrile groups are essential for the polymerization reaction. The resulting material exhibits high gas permeability, making it a candidate for membrane-based gas separations, such as CO₂/N₂.[5]
Protocol 3: Synthesis of a Nitrile-Containing PIM (PIM-1)
This protocol is based on the dibenzodioxin-forming polymerization.[17]
Materials:
-
5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethylspirobisindane (TTSBI)
-
Tetrafluoroterephthalonitrile (TFTPN)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), dilute
Procedure:
-
To a three-neck flask equipped with a Dean-Stark trap, condenser, mechanical stirrer, and nitrogen inlet, add equimolar amounts of TTSBI and TFTPN.
-
Add anhydrous DMF and toluene to the flask.
-
Add an excess of finely ground K₂CO₃ (approx. 2.2 equivalents).
-
Heat the mixture to reflux (around 150-160 °C) with vigorous stirring under a nitrogen atmosphere. Water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Maintain the reaction at reflux for 1-2 hours. The polymerization is typically rapid, indicated by a significant increase in viscosity.
-
Cool the reaction mixture and dilute with additional DMF if necessary.
-
Precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash it with hot water and methanol repeatedly to remove salts and residual solvent.
-
To ensure complete removal of potassium salts, stir the polymer in dilute HCl, then filter and wash with water until neutral.
-
Dry the final polymer in a vacuum oven at 120 °C for 48 hours.
Section 3: Polymers with Enhanced Thermal and Mechanical Stability
The combination of a rigid aromatic backbone and strong polar interactions from nitrile groups can lead to materials with exceptional thermal and mechanical properties. Steric hindrance can further modify these properties by affecting chain mobility and inter-chain spacing.
Scientific Rationale: Restricting Motion, Enhancing Strength
-
Elevated Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is related to the onset of large-scale segmental motion of the polymer chains. The strong dipole-dipole interactions between nitrile groups, combined with the rigidity of aromatic backbones, severely restrict this motion. Consequently, more thermal energy is required to induce the transition, resulting in a higher Tg.[13][18]
-
Mechanical Properties: High-performance polymers like PEN exhibit high tensile strength and modulus due to their rigid chemical structures.[18] The introduction of bulky side groups can influence mechanical properties in complex ways. While it might slightly decrease chain-to-chain cohesion, it can also enhance toughness by creating a more complex energy dissipation pathway upon impact.
Protocol 4: Thermal and Mechanical Analysis of Nitrile-Containing Polymer Films
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) of the polymer film in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material.[19]
-
The glass transition (Tg) will be observed as a step-like change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Place a sample (10-15 mg) in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere up to a high temperature (e.g., 800 °C).
-
The TGA curve plots the percentage of mass loss versus temperature, indicating the thermal stability and decomposition temperature (Td) of the polymer.
-
Mechanical Analysis (Tensile Testing):
-
Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the polymer film according to standard specifications, such as ASTM D882 (for thin films) or ASTM D638.[20][21][22][23] Ensure the edges are smooth and free of nicks.
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine equipped with an extensometer to accurately measure strain.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[24]
-
Record the load and extension data throughout the test.
-
-
Data Analysis: From the resulting stress-strain curve, determine key properties such as:
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the curve, indicating stiffness.
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Elongation at Break: The maximum strain the material can endure, indicating ductility.
-
Data Summary: Thermal Properties of Nitrile-Containing Polymers
| Polymer System | Tg (°C) | 5% Decomposition Temp. (Td5, °C) | Key Influencing Factor | Reference |
| PEN Copolymer | ~215-220 | > 500 | Rigid biphenyl and sulfone groups | [18] |
| PEN/KHGM-50% | 198 | N/A | Filler interaction restricting chain mobility | [13] |
| Triptycene-based Polyimide | 280-300 | ~500 | Highly rigid triptycene backbone | [10] |
Visualizations
Workflow for Polymer Synthesis and Characterization
Caption: General workflow from monomer selection to final material characterization.
Concept: Effect of Steric Hindrance on Polymer Properties
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- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
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Application Notes & Protocols: A Guide to Platinum-Catalyzed Hydration of Sterically Hindered Nitriles
Introduction: Overcoming the Challenge of Sterically Hindered Nitrile Hydration
The conversion of nitriles to amides is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, traditional methods relying on harsh acidic or basic conditions often fail when applied to sterically hindered nitriles or substrates bearing sensitive functional groups.[1] These forcing conditions can lead to low yields, over-hydrolysis to carboxylic acids, and decomposition of the starting material.[2] The development of transition-metal catalysis has provided a milder and more selective alternative, with platinum-based systems emerging as particularly powerful tools for this challenging transformation.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the platinum-catalyzed hydration of sterically hindered nitriles. We will delve into the mechanistic underpinnings of this reaction, explore the evolution of catalyst systems, and provide detailed, field-proven experimental procedures.
The Rise of Platinum Catalysis: The Ghaffar-Parkins Catalyst and Beyond
A significant breakthrough in this field was the development of the Ghaffar-Parkins catalyst, an air-stable hydride-platinum(II) complex, [PtH{(PMe₂O)₂H}(PMe₂OH)].[1][2] This catalyst exhibits remarkable activity and chemoselectivity for the hydration of a wide range of nitriles under neutral and mild conditions.[1][3] Its success lies in its ability to efficiently hydrate sterically demanding tertiary nitriles and those with acid- or base-sensitive functionalities, often with catalyst loadings as low as 0.5 mol%.[4][5] The reaction proceeds cleanly, yielding the corresponding amide as the sole product without further hydrolysis.[4][5]
More recent advancements have led to the design of "donor-acceptor"-type platinum catalysts. These systems, which can be readily prepared from components like (DPPF)PtCl₂, PMe₂OH, and AgOTf, demonstrate enhanced activity, allowing for the hydration of a broad spectrum of nitriles and even challenging cyanohydrins at temperatures as low as 40°C with excellent turnover numbers.[6]
Mechanistic Insights: The Key Role of the Phosphinito Ligand
The currently accepted mechanism for the Ghaffar-Parkins catalyst involves a series of well-defined steps that highlight the cooperative role of the platinum center and its phosphinito ligands.
Catalytic Cycle of the Ghaffar-Parkins Catalyst
Caption: Proposed catalytic cycle for nitrile hydration.
The catalytic cycle is believed to commence with the protonation of the hydride ligand by water, leading to the extrusion of molecular hydrogen and the formation of a vacant coordination site.[1][2] The nitrile substrate then coordinates to the cationic platinum center, which enhances its electrophilicity. The crucial step involves an intramolecular nucleophilic attack by the hydroxyl group of a coordinated dimethylphosphine oxide (phosphinous acid) ligand on the carbon atom of the nitrile.[2][7] This forms a five-membered metallacyclic intermediate. Subsequent hydrolysis of this intermediate releases the amide product and regenerates the active catalytic species, allowing the cycle to continue.[2]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the successful hydration of sterically hindered nitriles.
Protocol 1: General Procedure for the Hydration of a Sterically Hindered Nitrile using the Ghaffar-Parkins Catalyst
This protocol is adapted from established procedures and is suitable for a wide range of sterically hindered and functionalized nitriles.[1][3]
Materials:
-
Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])
-
Sterically hindered nitrile substrate
-
Ethanol (reagent grade)
-
Deionized water
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the Ghaffar-Parkins catalyst (0.5 - 2 mol%).
-
Substrate Addition: In a separate flask, prepare a solution of the sterically hindered nitrile (1.0 equiv) in a mixture of ethanol and deionized water (typically a 2:1 to 3:2 v/v ratio).
-
Reaction Initiation: Transfer the nitrile solution to the flask containing the catalyst.
-
Heating: Attach a condenser to the flask and heat the reaction mixture to 80 °C with vigorous stirring. The reaction can also proceed at room temperature, but at a slower rate.[4][5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude amide can then be purified by standard methods such as recrystallization or column chromatography.
Experimental Workflow for Platinum-Catalyzed Nitrile Hydration
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
The Unseen Modulator: Harnessing Nitrile Ligands in Transition Metal-Catalyzed Cross-Coupling
Application Note & Protocols for Advanced Catalysis
Introduction: Beyond a Simple Functional Group
In the intricate world of transition metal-catalyzed cross-coupling, the ligand is the architect of reactivity, dictating the catalyst's efficacy, selectivity, and longevity. While bulky phosphines and N-heterocyclic carbenes (NHCs) have traditionally dominated the landscape, a subtler yet powerful player has emerged: the nitrile-functionalized ligand. Often relegated to the role of a mere substrate or a weakly coordinating solvent, the nitrile group, when strategically incorporated into a ligand scaffold, can act as a sophisticated modulator of the catalytic cycle.[1]
This technical guide delves into the multifaceted role of nitrile ligands in pivotal cross-coupling reactions. We will explore the underlying principles of their coordination chemistry, their electronic and steric influence on the metal center, and provide detailed, field-proven protocols for their application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced catalytic systems for enhanced synthetic efficiency and novel molecular design. The strategic incorporation of a nitrile group into a drug molecule can lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.[2]
The Dual Nature of Nitrile Coordination: A Mechanistic Perspective
The nitrile group (-C≡N) is a chemical chameleon. It is a neutral, two-electron 'L-type' ligand that primarily coordinates to transition metals in a linear, end-on fashion through the nitrogen lone pair.[3] This primary interaction is a σ-donation to the metal center. However, the story doesn't end there. The C≡N triple bond possesses π* antibonding orbitals that can accept electron density from the metal's d-orbitals, a phenomenon known as π-backbonding.[3] The balance between σ-donation and π-acceptance is the key to the nitrile ligand's influence.
This dual electronic nature allows nitrile-functionalized ligands to fine-tune the electronic properties of the metal center. The electron-withdrawing nature of the nitrile can render the metal center more electrophilic, which can, in turn, accelerate the oxidative addition step in many cross-coupling catalytic cycles.[4] Conversely, π-backbonding can increase the electron density on the metal, potentially facilitating the reductive elimination step.
Moreover, the coordination of the nitrile group is often reversible and weaker than that of other donor atoms within the same ligand, such as phosphorus or the carbene carbon of an NHC. This "hemilabile" character can be advantageous, as the nitrile may temporarily dissociate to open up a coordination site for incoming substrates, then re-coordinate to stabilize key intermediates.[5]
Visualizing the Catalytic Cycle: The Influence of a Nitrile-Functionalized Ligand
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the potential points of influence by a nitrile-functionalized ligand.
Caption: Generalized catalytic cycle showing points of influence for a nitrile-functionalized ligand.
Application & Protocol 1: Suzuki-Miyaura Coupling with Nitrile-Functionalized NHC-Palladium Complexes
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] The use of N-heterocyclic carbene (NHC) ligands has significantly broadened its scope. Recent studies have shown that incorporating a nitrile group onto the NHC ligand scaffold can dramatically enhance catalytic activity.[6] The nitrile group is thought to contribute to the stability and coordination of the palladium complex.[6]
Protocol: Synthesis of 4-Methoxybiphenyl using a Nitrile-Functionalized NHC-Palladium Catalyst
This protocol is a representative procedure adapted from the principles described in the literature for Suzuki-Miyaura couplings using nitrile-functionalized NHC palladium complexes.[6]
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Catalyst: Nitrile-functionalized PEPPSI-type palladium complex (e.g., [PdBr₂(IPr-CN)]) (0.01 mmol, 1 mol%)
-
Base: Potassium hydroxide (KOH) (2.0 mmol, 2.0 equiv)
-
Solvent: 2-Propanol/Water (10:1 v/v, 2 mL)
-
Reaction Vessel: 10 mL oven-dried Schlenk tube with a magnetic stir bar
-
Inert Gas: Argon or Nitrogen
Experimental Workflow:
Sources
- 1. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentamethylbenzonitrile
Welcome to the technical support center for the synthesis of pentamethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered molecule. Here, we address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
The synthesis of pentamethylbenzonitrile is typically approached via a two-stage process:
-
Formylation: Electrophilic formylation of pentamethylbenzene to yield 2,3,4,5,6-pentamethylbenzaldehyde.
-
Nitrile Formation: Conversion of the aldehyde to the corresponding nitrile, usually through an aldoxime intermediate.
The primary challenge throughout this sequence is the significant steric hindrance imposed by the five methyl groups on the aromatic ring. This guide is structured to troubleshoot issues that arise in each of these critical stages.
Stage 1: Formylation of Pentamethylbenzene
The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[1][2][3] It involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3]
Workflow for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.
Frequently Asked Questions & Troubleshooting (Formylation)
Q1: My Vilsmeier-Haack reaction shows low or no conversion of pentamethylbenzene. What are the likely causes?
A1: This is a common issue, primarily due to the steric hindrance and electronic nature of the substrate.
-
Cause 1: Insufficient Electrophilicity of the Vilsmeier Reagent. The Vilsmeier reagent is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylation.[2] While the five methyl groups are electron-donating, activating the ring, they also create significant steric shielding around the ortho and para positions, hindering the approach of the electrophile.
-
Solution 1a: Check Reagent Quality. Ensure your DMF is anhydrous and your POCl₃ is fresh. Old POCl₃ can hydrolyze, and water in the DMF can quench the Vilsmeier reagent. DMF can also decompose to dimethylamine, which can cause side reactions.[4]
-
Solution 1b: Adjust Reaction Conditions. For sterically hindered substrates, extended reaction times (e.g., 6-24 hours) and moderately elevated temperatures (e.g., 40-60°C) may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance, as excessive heat can lead to decomposition.
-
Solution 1c: Consider Solvent Choice. While DMF is often used as both reagent and solvent, using a co-solvent like chloroform or o-dichlorobenzene can sometimes improve solubility and reaction kinetics.[5]
Q2: The reaction mixture becomes a thick, unmanageable slurry. How can I resolve this?
A2: High viscosity or solidification is often due to the precipitation of intermediates.
-
Cause: Precipitation of the Iminium Salt. The iminium salt intermediate formed after the Vilsmeier reagent attacks the pentamethylbenzene ring may have low solubility in the reaction medium.[6] This can lead to poor mixing and inefficient heat transfer.
-
Solution: Add an Anhydrous Co-solvent. If you observe significant thickening, cautiously add a dry, inert co-solvent such as toluene or dichlorobenzene to improve solubility and maintain a stirrable mixture.[5][7] Ensure the solvent is added under an inert atmosphere to prevent introducing moisture.
| Troubleshooting Summary: Vilsmeier-Haack Formylation | |
| Problem | Potential Cause |
| Low/No Conversion | Poor reagent quality (old POCl₃, wet DMF) |
| Insufficient reaction time/temperature | |
| Steric hindrance of substrate | |
| Viscous/Solid Mixture | Precipitation of iminium salt intermediate |
| Difficult Workup | Emulsion formation |
Stage 2: Conversion of Aldehyde to Nitrile
The conversion of 2,3,4,5,6-pentamethylbenzaldehyde to the nitrile is typically a two-step process: formation of the aldoxime, followed by its dehydration.
Workflow for Aldoxime Dehydration
Caption: General workflow for converting an aldehyde to a nitrile via an oxime intermediate.
Frequently Asked Questions & Troubleshooting (Nitrile Formation)
Q3: I'm seeing incomplete conversion of the aldehyde to the oxime. Why is this happening?
A3: Steric hindrance around the carbonyl group of pentamethylbenzaldehyde makes it less reactive than unhindered aldehydes.
-
Cause 1: Steric Hindrance. The five methyl groups impede the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon.
-
Solution 1a: Increase Reaction Time and Temperature. Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and consider gentle heating (e.g., 60°C) to overcome the activation energy barrier.[8]
-
Solution 1b: Use an Excess of Hydroxylamine. Employ a larger excess of hydroxylamine hydrochloride (e.g., 2-3 equivalents) and a suitable base (like sodium acetate or pyridine) to drive the equilibrium towards the oxime product.
Q4: The dehydration of the aldoxime to the nitrile is not working well, resulting in low yields or recovery of the oxime.
A4: Dehydration of the sterically hindered pentamethylbenzaldehyde oxime can be challenging with traditional reagents.
-
Cause: Ineffective Dehydrating Agent. Common dehydrating agents like acetic anhydride or thionyl chloride may require harsh conditions (high temperatures) that can lead to decomposition or side reactions with a hindered substrate.[8]
-
Solution 1: Use a Milder, More Modern Reagent. Several modern methods are highly effective for dehydrating aldoximes under mild conditions.[9]
-
TCT/DMF System: A highly effective method involves using 2,4,6-trichloro[1][10][11]triazine (TCT, cyanuric chloride) in DMF. This system converts aldoximes to nitriles at room temperature in excellent yields, proceeding through a Vilsmeier-Haack type intermediate.[12]
-
BOP Reagent: The use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) with a non-nucleophilic base like DBU is another mild and efficient option.[9]
-
Catalytic Methods: Iron-catalyzed methods have also been developed that proceed under neutral, nitrile-free conditions, offering an environmentally benign alternative.[13]
-
Q5: How can I confirm the conversion at each step and purify the final product?
A5: Proper characterization and purification are essential.
-
Monitoring and Characterization:
-
TLC: Use TLC to monitor the disappearance of starting material and the appearance of the product at each stage.
-
Infrared (IR) Spectroscopy: This is an excellent tool to track the functional group transformations. Look for the disappearance of the C=O stretch of the aldehyde (~1690 cm⁻¹), the appearance of the broad O-H stretch of the oxime (~3300 cm⁻¹), and finally, the appearance of the sharp C≡N stretch of the nitrile (~2220-2230 cm⁻¹).
-
-
Purification:
-
Intermediates: The aldehyde and oxime intermediates can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).
-
Final Product: Pentamethylbenzonitrile is a solid.[14] Purification is typically achieved by silica gel column chromatography (using a hexane/ethyl acetate gradient) followed by recrystallization to obtain a pure product.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5,6-Pentamethylbenzaldehyde
-
To a flask under an inert atmosphere (e.g., argon), add anhydrous DMF (10 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, keeping the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
In a separate flask, dissolve pentamethylbenzene (1 equivalent) in a minimal amount of a dry, inert solvent like dichlorobenzene.
-
Add the pentamethylbenzene solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture back to 0°C and slowly quench by pouring it onto crushed ice containing sodium acetate (5-6 equivalents).[15]
-
Stir vigorously for 1-2 hours until the hydrolysis is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude aldehyde by column chromatography or recrystallization.
Protocol 2: Synthesis of Pentamethylbenzonitrile via the Oxime
-
Oxime Formation: Dissolve the pentamethylbenzaldehyde (1 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 4-8 hours, monitoring by TLC. Cool the mixture and add water to precipitate the oxime. Filter and dry the solid.
-
Oxime Dehydration (TCT Method):
-
In a flask under an inert atmosphere, add anhydrous DMF.
-
Add 2,4,6-trichloro[1][10][11]triazine (TCT, 1.1 equivalents). Stir for 20 minutes.
-
Add the dried pentamethylbenzaldehyde oxime (1 equivalent).
-
Stir the reaction at room temperature until TLC indicates complete conversion of the oxime (typically 2-6 hours).[12]
-
Quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude nitrile by silica gel column chromatography.
-
References
-
Aldoxime dehydratase - M-CSA. Mechanism and Catalytic Site Atlas. [Link]
-
A Simple Synthesis of Nitriles from Aldoximes. National Institutes of Health (NIH). [Link]
-
Alternative synthetic route towards nitriles by using aldehydes... ResearchGate. [Link]
-
Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. YouTube. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health (NIH). [Link]
-
Preparation of Nitriles. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. [Link]
-
Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. JoVE. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Dehydration of oxime to nitriles. ResearchGate. [Link]
-
Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. PubMed. [Link]
-
Beckmann Rearrangement of Oximes under Very Mild Conditions. Organic Chemistry Portal. [Link]
-
DMF-Catalysed Thermal Dehydration of Oximes to Nitriles. ResearchGate. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 13. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Overcoming Steric Hindrance in Pentamethylbenzonitrile Reactions
Welcome to the Technical Support Center for navigating the challenges of reactions involving pentamethylbenzonitrile. The extreme steric congestion imposed by the five methyl groups on the aromatic ring often necessitates unconventional strategies to achieve desired chemical transformations. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower researchers in overcoming these synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are standard reactions often unsuccessful with pentamethylbenzonitrile?
The primary obstacle is the severe steric hindrance created by the five methyl groups on the benzene ring. Two of these methyl groups occupy the ortho positions, flanking the nitrile functional group. This molecular crowding physically obstructs the approach of reagents to the nitrile carbon and the aromatic ring, significantly increasing the activation energy for many common reactions.[1][2] Consequently, standard conditions that are effective for less substituted benzonitriles frequently result in low to no conversion for pentamethylbenzonitrile.
Q2: What are the most common failed reactions with this substrate?
The most prevalent issues arise in reactions targeting the nitrile group or the aromatic ring itself. These include:
-
Hydrolysis to Amide/Carboxylic Acid: Traditional strong acid or base hydrolysis often fails due to the difficulty of nucleophilic attack by water or hydroxide ions on the sterically shielded nitrile carbon.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the pentamethylphenyl group and the steric hindrance make classical SNAr reactions, which typically require electron-withdrawing groups and unhindered access to the substitution site, highly challenging.[3][4]
-
Ortho-Lithiation/Metalation: While directed ortho-metalation is a powerful tool for functionalizing aromatic rings, the presence of two ortho-methyl groups prevents deprotonation at these positions, a common pathway for many substrates.[5][6]
-
Reduction to Amine: Standard reducing agents may struggle to access the nitrile group, leading to incomplete reduction or requiring harsh conditions that can cause unwanted side reactions.
Q3: What general strategies can be employed to improve reaction outcomes?
Successfully carrying out reactions with pentamethylbenzonitrile hinges on strategies that circumvent the steric blockade. Key approaches include:
-
Specialized Catalysts: Employing catalysts designed for sterically demanding substrates is often crucial. These may include catalysts with specific ligand architectures that can accommodate bulky substrates.[7][8]
-
High-Energy Conditions: Utilizing elevated temperatures, high pressure, or microwave irradiation can provide the necessary activation energy to overcome the steric barrier.[9]
-
Highly Reactive Reagents: The use of more reactive reagents can sometimes force a reaction to proceed where standard reagents fail.
-
Alternative Synthetic Pathways: In some cases, it may be more efficient to introduce the nitrile group at a later stage of the synthesis after the desired functionalization of the pentamethylphenyl ring has been achieved.
Section 2: Troubleshooting Guides & Protocols
This section provides detailed troubleshooting for specific reaction types, along with step-by-step protocols for recommended procedures.
Issue 1: Failed or Low-Yield Hydrolysis to Pentamethylbenzamide
Problem: You are attempting to hydrolyze pentamethylbenzonitrile to the corresponding primary amide, but you observe only starting material or minimal product formation under standard acidic or basic conditions.
Causality: The steric hindrance from the ortho-methyl groups prevents effective nucleophilic attack of water or hydroxide on the nitrile carbon.
Solution: Utilize a transition metal catalyst that can coordinate to the nitrile and facilitate hydration under milder conditions. The Ghaffar-Parkins catalyst, a platinum(II) complex, is particularly effective for the hydration of sterically hindered nitriles.[7][8]
Workflow for Troubleshooting Hydrolysis
Caption: Troubleshooting workflow for hydrolysis.
Detailed Protocol: Platinum-Catalyzed Hydration of Pentamethylbenzonitrile
This protocol is adapted from the methodology described for the Ghaffar-Parkins catalyst, which has shown efficacy for sterically hindered substrates.[7][8]
Materials:
-
Pentamethylbenzonitrile
-
Ghaffar-Parkins Catalyst ([Pt(dvms)(PEtOH)₂H]BF₄) or similar platinum catalyst
-
Acetone (anhydrous)
-
Water (degassed)
-
Round-bottom flask equipped with a reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add pentamethylbenzonitrile (1.0 eq) and the Ghaffar-Parkins catalyst (e.g., 2 mol%).
-
Solvent Addition: Add anhydrous acetone (to dissolve the substrate) and degassed water (e.g., 10 eq). The ratio of acetone to water should be sufficient to maintain a homogeneous solution at the reaction temperature.
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature like 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure pentamethylbenzamide.
| Parameter | Condition | Rationale |
| Catalyst | Ghaffar-Parkins Catalyst (2 mol%) | Specifically designed to overcome steric limitations in nitrile hydration.[7][8] |
| Solvent | Acetone/Water | A mixture to ensure solubility of both the organic substrate and water. |
| Temperature | 80 °C to Reflux | Provides thermal energy to overcome the activation barrier. |
| Atmosphere | Inert (Ar or N₂) | Prevents potential oxidation or side reactions with the catalyst. |
Issue 2: Ineffective Metal-Catalyzed Cross-Coupling Reactions
Problem: You are attempting a Suzuki-Miyaura or similar cross-coupling reaction with a pentamethylbenzonitrile derivative (e.g., a halogenated version) and are observing low yields.
Causality: The steric bulk of the pentamethylphenyl group can hinder the oxidative addition and/or reductive elimination steps in the catalytic cycle.
Solution: Employ nickel-based catalyst systems, which are often more effective for coupling sterically hindered partners than their palladium counterparts.[10][11] The use of bulky, electron-rich phosphine ligands can also be beneficial.
Workflow for Cross-Coupling Reactions
Sources
- 1. benchchem.com [benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Pentamethylbenzonitrile Purification: A Technical Support Guide
Welcome to the technical support center for the purification of pentamethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity pentamethylbenzonitrile. Our approach is grounded in established chemical principles and extensive laboratory experience to ensure you can confidently design and execute effective purification protocols.
Understanding the Molecule: Pentamethylbenzonitrile
Pentamethylbenzonitrile is a polysubstituted aromatic nitrile. Its symmetrical and non-polar nature, along with its solid state at room temperature, dictates the most effective purification strategies. The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation, each with its own set of advantages and challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pentamethylbenzonitrile?
A1: The impurity profile of pentamethylbenzonitrile largely depends on its synthetic route. A common method for its synthesis may involve the Friedel-Crafts alkylation of a less-substituted benzene derivative, followed by cyanation. Potential impurities could include:
-
Isomers: Incomplete methylation can lead to various tetramethylbenzonitrile isomers.
-
Over-alkylation products: Hexamethylbenzene can be a significant byproduct.[1]
-
Starting materials: Unreacted xylenes or other precursors may be present.[2][3]
-
Reagents from cyanation: If synthesized from an amide, unreacted pentamethylbenzamide could be an impurity.
Q2: Which purification technique is best for my sample of pentamethylbenzonitrile?
A2: The optimal technique depends on the impurity profile and the desired final purity.
-
Recrystallization is an excellent first-line technique for removing small amounts of impurities and for large-scale purification.
-
Column Chromatography is ideal for separating compounds with different polarities, such as removing less-alkylated benzonitriles or more polar byproducts.[4]
-
Sublimation is a powerful technique for achieving very high purity, particularly for removing non-volatile impurities from thermally stable compounds like pentamethylbenzonitrile.[5][6]
Q3: My pentamethylbenzonitrile is an oil and won't solidify. What should I do?
A3: Oiling out during recrystallization is a common issue. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high, depressing the melting point. Refer to the troubleshooting section on recrystallization for detailed solutions.
Troubleshooting Guides
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures.[7][8][9]
Caption: A typical workflow for the recrystallization of a solid compound.
-
Solvent Selection: The ideal solvent should dissolve pentamethylbenzonitrile poorly at room temperature but well at its boiling point. Based on the properties of structurally similar compounds like hexamethylbenzene, suitable starting solvents to screen include ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[5][10]
-
Dissolution: In an Erlenmeyer flask, add the crude pentamethylbenzonitrile and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[11]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the solvent's boiling point. High impurity concentration. | Use a lower-boiling point solvent. Try a two-solvent system where the compound is soluble in one and insoluble in the other (e.g., ethanol/water). Add the second solvent dropwise to the hot solution until it becomes cloudy, then reheat to clarify and cool slowly. |
| No Crystals Form | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure pentamethylbenzonitrile. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not cold. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Always wash crystals with ice-cold solvent. |
| Crystals are Colored | Colored impurities are present. | Use a small amount of activated charcoal to decolorize the solution before crystallization. Ensure the charcoal is removed by hot filtration. |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4][12]
Caption: A standard workflow for purification by column chromatography.
-
Stationary Phase Selection: For a non-polar compound like pentamethylbenzonitrile, silica gel is a suitable stationary phase. Alumina (neutral) can also be used.
-
Mobile Phase Selection (TLC): Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system will give the pentamethylbenzonitrile an Rf value of 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude pentamethylbenzonitrile in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel bed.[13]
-
Elution: Begin eluting with the chosen mobile phase. If impurities are close in polarity, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify which ones contain the pure pentamethylbenzonitrile.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. Column was poorly packed. | Optimize the mobile phase using TLC to achieve better separation. Repack the column, ensuring a homogenous and bubble-free stationary phase. A longer column may improve separation. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Use a less polar mobile phase. |
| Cracked Column Bed | The column ran dry. | Always keep the solvent level above the top of the stationary phase. |
| Streaking on TLC | Sample is too concentrated. Compound is acidic or basic and interacting strongly with the silica. | Dilute the sample for TLC analysis. Add a small amount of a modifier to the mobile phase (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds). |
Sublimation
Sublimation is a purification technique where a solid is heated under vacuum, transitions directly into a gas, and then condenses back into a pure solid on a cold surface, leaving non-volatile impurities behind.[14] This technique is particularly effective for non-polar, symmetrical molecules like pentamethylbenzonitrile.
Caption: The process of purifying a solid compound via sublimation.
-
Apparatus Setup: Place the crude pentamethylbenzonitrile in the bottom of a sublimation apparatus. Insert the cold finger and ensure a good seal.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential to lower the sublimation temperature and prevent oxidation.
-
Cool the Cold Finger: Circulate cold water or another coolant through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the pentamethylbenzonitrile to sublime but not so high that impurities also vaporize. Observe the cold finger for the deposition of crystals.
-
Deposition: Continue heating until a sufficient amount of pure solid has deposited on the cold finger.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum. Once cool, carefully vent the apparatus to atmospheric pressure and collect the pure, crystalline pentamethylbenzonitrile from the cold finger.
| Problem | Possible Cause | Solution |
| No Sublimation Occurs | Temperature is too low. Vacuum is not sufficient. | Gradually increase the heating temperature. Check the vacuum system for leaks and ensure the pump is functioning correctly. |
| Product Decomposes | The heating temperature is too high. | Reduce the heating temperature. Improve the vacuum to allow sublimation at a lower temperature. |
| Poor Recovery | Sublimation was not run for long enough. The cold finger is not cold enough. | Increase the duration of the sublimation. Ensure a consistent and cold flow of coolant through the cold finger. |
| Impurity Co-sublimes | The impurity has a similar vapor pressure to the product. | If the impurity is more volatile, it may be possible to sublime it off at a lower temperature before increasing the temperature to sublime the product. Alternatively, another purification technique like recrystallization or chromatography may be necessary first. |
References
-
Overberger, J. E., & Aston, J. G. (n.d.). Purification of Hexamethylbenzene by Zone Refining and Determination of Its Melting Point. Analytical Chemistry. Retrieved from [Link]
-
Overberger, J. E., & Aston, J. G. (n.d.). Purification of Hexamethylbenzene by Zone Refining and Determination of Its Melting Point. ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pentamethylbenzene. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexamethylbenzene. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentamethylbenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Sublimation. Retrieved from [Link]
-
Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
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Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
YouTube. (2013, September 9). Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts alkylation of p-xylene mechanism. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). CATALYTIC TRIMERIZATION OF AROMATIC NITRILES FOR SYNTHESIS OF POLYIMIDE MATRIX RESINS. Retrieved from [Link]
-
DSpace. (n.d.). Enthalpies of sublimation and vapour pressures of 11 polycyclic hydrocarbons. Retrieved from [Link]
-
Restek. (n.d.). Durene: CAS # 95-93-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). A Convergent Synthesis of Polysubstituted Aromatic Nitriles via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (n.d.). The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats. Retrieved from [Link]
-
YouTube. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
YouTube. (2019, March 19). Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Biocatalytic Synthesis of Aromatic Nitriles. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]
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Technical Support Center: Pentamethylbenzonitrile Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pentamethylbenzonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we understand that synthesizing highly substituted aromatic compounds can present unique challenges. This resource is structured to help you navigate these issues by explaining the underlying chemical principles and providing actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of pentamethylbenzonitrile, focusing on identifying and mitigating byproduct formation.
Issue 1: Identification of Unexpected Peaks in GC-MS or LC-MS Analysis
Question: My post-reaction analysis shows several unexpected peaks alongside the desired pentamethylbenzonitrile product. What are these impurities, and how can I prevent their formation?
Answer: The presence of unexpected peaks indicates the formation of byproducts. In pentamethylbenzonitrile synthesis, these impurities often arise from incomplete reactions, side reactions of the starting materials, or subsequent reactions of the product. The identity of these byproducts is highly dependent on the synthetic route employed.
Common Synthesis Route: A prevalent method for synthesizing pentamethylbenzonitrile involves the methylation of a less-substituted benzene derivative, such as durene (1,2,4,5-tetramethylbenzene), followed by cyanation.
Potential Byproducts and Their Origins:
-
Under-methylated Benzene Derivatives: If the initial methylation step is incomplete, you will likely observe starting materials like durene or other tetramethylbenzene isomers in your product mixture.
-
Over-methylated Products: Conversely, excessive methylation can lead to the formation of hexamethylbenzene.[1]
-
Isomers of Pentamethylbenzonitrile: Depending on the starting material and reaction conditions, isomers of the desired product can be formed.
-
Oxidation Products: If the reaction is exposed to air, particularly at elevated temperatures, oxidation of the methyl groups can occur, leading to benzyl alcohols, benzaldehydes, or benzoic acids.
-
Solvent Adducts: In some cases, the solvent can react with intermediates or the final product, especially if reactive solvents are used under harsh conditions.[2]
Troubleshooting & Optimization:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This will help you determine the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. An excess of the methylating agent can lead to over-methylation, while an insufficient amount will result in an incomplete reaction.[3]
-
Temperature Management: Maintain the recommended reaction temperature. Deviations can alter the reaction pathway and promote the formation of side products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction requires high temperatures.[3]
Issue 2: Low Yield of Pentamethylbenzonitrile
Question: My final yield of pentamethylbenzonitrile is consistently low. What are the potential causes, and how can I improve it?
Answer: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to product loss during the workup and purification stages.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the quality and purity of your starting materials. - Increase the reaction time or temperature, but monitor closely for any signs of product degradation.[4] - If applicable to your specific synthesis, consider the use of a more effective catalyst. |
| Side Reactions | - As discussed in Issue 1, the formation of byproducts directly consumes your starting materials, leading to a lower yield of the desired product. - Optimize reaction conditions (stoichiometry, temperature, solvent) to disfavor side reactions. |
| Product Loss During Workup | - Optimize the extraction process by selecting an appropriate solvent and ensuring the correct pH during aqueous washes to minimize the product's solubility in the aqueous phase.[3] |
| Inefficient Purification | - If using column chromatography, select a solvent system that provides good separation between your product and impurities. - For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Mechanical or System Issues | - In automated synthesis systems, issues such as leaks, blocked lines, or incorrect gas flow can lead to significant yield loss.[5] Regularly check and maintain your equipment. |
Analytical Protocols for Byproduct Identification
To effectively troubleshoot, it is crucial to identify the byproducts present in your reaction mixture. Various analytical techniques can be employed for this purpose.[6][7]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.
-
Separation: The components of the mixture are separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Identification: As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for identification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) and LC-MS
HPLC is suitable for separating a wide range of organic molecules, and when coupled with a mass spectrometer (LC-MS), it allows for the identification of separated components.[8]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
-
Method Development: Develop an HPLC method that provides good separation of the product and impurities. This involves selecting the appropriate column, mobile phase, and gradient.
-
Analysis: Inject the sample into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.
-
Identification: The retention time from the HPLC can be compared to a known standard.[9] For unknown impurities, the eluent can be directed to a mass spectrometer for structural elucidation.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of molecules.
Step-by-Step Methodology:
-
Isolation of Impurity: If possible, isolate the impurity using preparative HPLC or column chromatography.[10]
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Structure Elucidation: Analyze the chemical shifts, coupling constants, and integration to determine the structure of the impurity.
Visualizing Reaction Pathways
Understanding the potential reaction pathways is key to controlling the outcome of your synthesis.
Caption: Potential main and side reaction pathways in pentamethylbenzonitrile synthesis.
References
-
Organic Syntheses. Durene, pentamethylbenzene and hexamethylbenzene. Retrieved from [Link]
-
International Journal of Advanced Research. (2020). Isolation and characterization of impurities. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
PubMed Central. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. Retrieved from [Link]
-
Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of mesitylene and durene.
-
PubMed Central. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]
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- 10. journalijar.com [journalijar.com]
Technical Support Center: Optimizing the Synthesis of Pentamethylbenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pentamethylbenzonitrile. Recognizing the unique challenges posed by sterically hindered aromatic systems, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions and ensure successful outcomes. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
I. Introduction to the Synthesis of Pentamethylbenzonitrile
The synthesis of pentamethylbenzonitrile, a sterically hindered aromatic nitrile, is a critical process in the development of various advanced materials and pharmaceutical intermediates. The primary and most established route for this transformation is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of a primary aromatic amine, in this case, pentamethylaniline, to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4]
The significant steric hindrance presented by the five methyl groups on the benzene ring introduces specific challenges that are not typically encountered with less substituted anilines. These challenges necessitate careful optimization of reaction parameters to achieve satisfactory yields and purity.
II. Reaction Pathway and Mechanism
The synthesis of pentamethylbenzonitrile via the Sandmeyer reaction proceeds in two main stages:
-
Diazotization of Pentamethylaniline: Pentamethylaniline is treated with a source of nitrous acid (HNO₂), usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), to form the pentamethylbenzenediazonium salt.[5] This reaction is highly sensitive to temperature and must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Sandmeyer Cyanation: The freshly prepared diazonium salt is then introduced to a solution of copper(I) cyanide. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), yielding pentamethylbenzonitrile and nitrogen gas. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]
Sources
Technical Support Center: Purification of Highly Substituted Benzonitriles
Welcome to the technical support center for the purification of highly substituted benzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining analytically pure benzonitrile derivatives. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I have designed this resource to provide not just protocols, but also the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.
Highly substituted benzonitriles are a cornerstone of modern drug discovery and materials science. However, their purification can be a significant bottleneck due to the diverse functionalities they often bear. This guide provides a structured approach to tackling common purification challenges, ensuring the integrity of your research and the quality of your final compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of highly substituted benzonitriles in a question-and-answer format.
Recrystallization Issues
Q1: My highly substituted benzonitrile is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high, depressing the melting point of your compound. The compound separates as a supercooled liquid (an oil) rather than a crystalline solid. Here’s a systematic approach to resolve this:
-
Causality: The high concentration of your compound in the hot solvent leads to it coming out of solution at a temperature above its melting point. As the solution cools, the oil may solidify into an amorphous solid, trapping impurities.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly on a thermally insulated surface (e.g., a cork ring or a folded towel) before moving it to an ice bath. Rapid cooling encourages oiling out.
-
Solvent System Modification:
-
If using a single solvent, try switching to a lower-boiling point solvent in which your compound has similar solubility properties.
-
If using a mixed solvent system (a "good" solvent where the compound is soluble and a "bad"solvent where it is insoluble), you may have added the "bad" solvent too quickly or the overall solvent polarity is too low. Try adding more of the "good" solvent to the hot solution.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure material, add a seed crystal to the cooled, supersaturated solution to provide a nucleation site.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
-
Q2: I'm getting very low recovery of my purified benzonitrile after recrystallization. How can I improve the yield?
A2: Low recovery is a common trade-off for high purity in recrystallization. However, you can optimize the process to improve your yield without compromising purity.
-
Causality: The primary cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures. Other causes include premature crystallization during hot filtration and incomplete recovery of the crystals.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Add the solvent in small portions to the heated mixture.
-
Solvent Choice: Ensure you have chosen an appropriate solvent where your compound has high solubility at high temperatures and low solubility at low temperatures.
-
Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Mother Liquor Recovery: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that the purity of the second crop will likely be lower than the first.
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.
-
Chromatography Issues
Q3: My highly substituted benzonitrile is streaking or tailing on the TLC plate and co-eluting with impurities during column chromatography. What can I do?
A3: Streaking and co-elution are common problems, especially with polar or functionalized benzonitriles.
-
Causality:
-
Streaking/Tailing: This is often due to overloading the TLC plate, or interactions between polar functional groups on your benzonitrile and the acidic silica gel.
-
Co-elution: Impurities with similar polarity to your product will travel at a similar rate on the column. Pi-stacking interactions between aromatic compounds can also lead to co-elution.
-
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Polarity Adjustment: If your compound has a low Rf, increase the polarity of the mobile phase. If it has a high Rf, decrease the polarity. For highly substituted benzonitriles, a common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Ternary Solvent Systems: For difficult separations, adding a third solvent can improve resolution. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can help move polar compounds off the baseline. Adding toluene to the mobile phase can sometimes disrupt pi-stacking interactions and improve the separation of aromatic compounds.
-
-
Modify the Stationary Phase: If your compound is sensitive to the acidity of silica gel, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, you can use a different stationary phase like alumina (neutral, basic, or acidic) or reversed-phase silica.
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimum amount of solvent before loading it onto the column. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can often improve resolution.
-
Work-up and General Impurity Removal
Q4: My NMR spectrum shows a persistent impurity that I suspect is the corresponding benzamide. How can I remove it?
A4: The hydrolysis of the nitrile group to the primary amide is a common side reaction, especially if your reaction or work-up conditions involve strong acids or bases at elevated temperatures.[1][2]
-
Causality: The nitrile carbon is electrophilic and can be attacked by water or hydroxide, leading to the formation of a benzamide. This impurity is often more polar than the parent benzonitrile.
-
Purification Strategy:
-
Chromatography: Flash column chromatography is often the most effective method for separating the more polar benzamide from the less polar benzonitrile. Use a solvent system that gives good separation on a TLC plate (e.g., a gradient of ethyl acetate in hexanes).
-
Acid-Base Extraction (for acidic or basic benzonitriles): If your target benzonitrile has an acidic or basic functional group, you may be able to use acid-base extraction to separate it from the neutral benzamide. However, this is not a general solution.
-
Q5: I've synthesized my substituted benzonitrile via a palladium-catalyzed cross-coupling reaction, and I'm concerned about residual palladium in my final product. How can I remove it?
A5: Residual palladium is a common and often problematic impurity in compounds synthesized via cross-coupling reactions.[3] Its removal is critical, especially in pharmaceutical applications.
-
Causality: Palladium catalysts can exist in various forms in the reaction mixture, both homogeneous (dissolved) and heterogeneous. These can be difficult to remove by standard purification techniques alone.
-
Purification Strategy:
-
Adsorption using Scavengers: This is a highly effective method.[4]
-
Thiol-based scavengers: Silica or polymer resins functionalized with thiol groups have a high affinity for palladium and can effectively sequester it from solution.
-
Activated Carbon: While less selective, activated carbon can also be used to adsorb residual palladium.
-
-
Filtration: If the palladium has precipitated as palladium black (Pd(0)), it can often be removed by filtering the reaction mixture through a pad of Celite®.
-
Crystallization: In some cases, careful crystallization can leave the palladium impurities in the mother liquor.
-
Extraction: Aqueous washes with solutions containing chelating agents like thiourea or N-acetylcysteine can sometimes extract palladium salts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in highly substituted benzonitriles?
A1: The most common impurities depend on the synthetic route used:
-
From Cyanation of Aryl Halides: Unreacted aryl halide, residual palladium catalyst, and ligands.
-
From Sandmeyer Reaction: By-products from side reactions of the diazonium salt.
-
From Dehydration of Benzamides: Unreacted benzamide.
-
General: Solvents, reagents from other steps, and products of hydrolysis (benzamides).
Q2: How do electron-donating and electron-withdrawing groups on the benzene ring affect the purification of my benzonitrile?
A2: Substituents can significantly impact the physical and chemical properties of your benzonitrile:
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase the electron density of the aromatic ring, potentially making the compound more susceptible to oxidation. They also increase the polarity, which will affect its solubility and chromatographic behavior.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups make the nitrile carbon more electrophilic and potentially more susceptible to nucleophilic attack and hydrolysis.[5][6][7] They also increase the polarity of the molecule. The basicity of the nitrile nitrogen is also reduced by electron-withdrawing groups.[1]
Q3: What are some good starting points for choosing a recrystallization solvent for a novel, highly substituted benzonitrile?
A3: A systematic approach is best:
-
"Like Dissolves Like": Benzonitriles are moderately polar. Start with solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate.
-
Small-Scale Solubility Tests: Test the solubility of a few milligrams of your crude product in about 0.5 mL of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Mixed Solvent Systems: If no single solvent is ideal, try a mixed solvent system. A common pair for aromatic compounds is a "good" solvent like ethyl acetate or dichloromethane and a "bad" solvent like hexanes or heptane.
Data Tables for Reference
Table 1: Physical Properties of Representative Substituted Benzonitriles
| Compound | Substituent | Boiling Point (°C) | Melting Point (°C) |
| Benzonitrile | None | 191 | -13 |
| 4-Methoxybenzonitrile | -OCH₃ (EDG) | 256-257 | 57-60[8][9][10] |
| 4-Nitrobenzonitrile | -NO₂ (EWG) | ~307 | 144-149[11][12][13] |
| 2-Chlorobenzonitrile | -Cl (EWG) | 232 | 43-46 |
Table 2: Common TLC Solvent Systems for Benzonitriles
| Polarity of Benzonitrile | Recommended Solvent System (v/v) |
| Low to Medium | 10-30% Ethyl Acetate in Hexanes |
| Medium to High | 30-70% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
| High (with polar groups) | 5-10% Methanol in Dichloromethane |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude, solid benzonitrile. Add a minimal amount of a suitable solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[15]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[15]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[15]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[15]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Visual Diagrams
Workflow for General Purification of a Solid Benzonitrile
Caption: A decision-making workflow for the purification of solid benzonitriles.
Troubleshooting "Oiling Out" in Recrystallization
Caption: A troubleshooting flowchart for addressing the issue of a compound "oiling out" during recrystallization.
References
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4-Methoxybenzonitrile - Physico-chemical Properties. ChemBK. Available from: [Link]
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4-Methoxybenzonitrile. ChemSynthesis. Available from: [Link]
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Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. Available from: [Link]
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Benzonitrile Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]
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Overview of Vacuum Distillation. Chemistry LibreTexts. Available from: [Link]
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Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
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How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
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Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. Journal of the American Chemical Society. Available from: [Link]
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Acid–base extraction. Wikipedia. Available from: [Link]
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Vacuum Distillation. YouTube. Available from: [Link]
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Effect of an electron withdrawing group in a benzyl cation. YouTube. Available from: [Link]
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Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]
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Purification Methods of Organic Compounds. Research and Reviews: Journal of Chemistry. Available from: [Link]
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Benzonitrile: Electron affinity, excited states, and anion solvation. ResearchGate. Available from: [Link]
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One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. Available from: [Link]
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Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available from: [Link]
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Vacuum distillation. Wikipedia. Available from: [Link]
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Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications. Available from: [Link]
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Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available from: [Link]
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Photoelectron spectroscopy of deprotonated benzonitrile. The Journal of Chemical Physics. Available from: [Link]
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Solvent-free and atom efficient conversion of aldehydes into nitriles. ResearchGate. Available from: [Link]
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Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. Available from: [Link]
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Poisoning and deactivation of palladium catalysts. ScienceDirect. Available from: [Link]
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Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms. PubMed. Available from: [Link]
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central. Available from: [Link]
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How To: Purify by Distillation. University of Rochester Department of Chemistry. Available from: [Link]
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Separation of Acidic, Basic and Neutral Compounds. Magritek. Available from: [Link]
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Acid-Base Extraction.1. Available from: [Link]
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Distillation. University of Colorado Boulder Department of Chemistry. Available from: [Link]
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Cross-Linked Imidazolium Salts as Scavengers for Palladium. ResearchGate. Available from: [Link]
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Preparation of aromatic nitriles via direct oxidative conversion of benzyl alcohols, aldehydes and amines with pentylpyridinium tribromide in aqueous NH4OAc. ScienceDirect. Available from: [Link]
-
Nitriles with High Gas-Phase Basicity—Part II Transmission of the Push–Pull Effect through Methylenecyclopropene and Cyclopropenimine Scaffolds Intercalated between Different Electron Donor(s) and the Cyano N-Protonation Site. MDPI. Available from: [Link]
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Technical Support Center: Managing Side Reactions in the Synthesis of Polysubstituted Aromatics
Introduction
The precise synthesis of polysubstituted aromatic compounds is a cornerstone of modern chemistry, underpinning advancements in pharmaceuticals, materials science, and agrochemicals. The function of these molecules is intrinsically tied to the specific placement of substituents on the aromatic core.[1] However, achieving the desired substitution pattern is often complicated by a variety of side reactions that can lead to low yields, isomeric mixtures, and purification challenges.
This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, mechanistically grounded troubleshooting advice for common side reactions encountered during the synthesis of polysubstituted aromatics. By understanding the root causes of these issues, researchers can implement targeted strategies to optimize their reaction outcomes. The content is structured in a question-and-answer format, directly addressing specific experimental challenges.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings.[2][3] However, its application in complex syntheses is often hampered by issues of regioselectivity and over-reaction.
FAQ 1.1: My Friedel-Crafts alkylation is producing a mixture of isomers and polyalkylated products. How can I improve selectivity?
The Problem: You are observing a low yield of your target mono-alkylated product, with significant formation of polyalkylated species and constitutional isomers where the alkyl group has rearranged.
The Cause: This issue stems from two inherent limitations of the Friedel-Crafts alkylation:
-
Polyalkylation: The initial alkylation product is more reactive than the starting material.[4][5] The introduced alkyl group is electron-donating, which activates the aromatic ring and promotes further substitution.[5][6]
-
Carbocation Rearrangement: The reaction proceeds via a carbocation intermediate.[7] If the initial carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or methyl shift), the rearranged product will be formed.[6][8][9]
The Solution: To circumvent these issues, the most reliable strategy is to perform a Friedel-Crafts Acylation followed by a reduction step. This two-step sequence provides the desired alkylbenzene without the associated side reactions.
Workflow Diagram: Alkylation vs. Acylation-Reduction
Caption: Comparison of direct alkylation vs. the acylation-reduction strategy.
Experimental Protocol: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction
-
Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an inert solvent (e.g., DCM or CS₂) at 0 °C, add the acyl chloride (1.0 eq.) dropwise.
-
Add the aromatic substrate (1.1 eq.) to the mixture and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the product with an organic solvent, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify by chromatography or recrystallization.
-
-
Reduction (Wolff-Kishner):
-
To a flask equipped with a reflux condenser, add the ketone from Step 1, diethylene glycol, hydrazine hydrate (4-5 eq.), and potassium hydroxide (4-5 eq.).
-
Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature for 4-6 hours until TLC analysis indicates complete consumption of the ketone.
-
Cool the mixture, dilute with water, and extract with a suitable solvent (e.g., toluene).
-
Wash the organic layer, dry, and concentrate to yield the final alkylated product.
-
Verification: The success of this protocol can be confirmed by ¹H NMR spectroscopy, which will show the disappearance of the carbonyl signal and the appearance of a new methylene (–CH₂–) signal at the appropriate chemical shift.
FAQ 1.2: My nitration reaction is sluggish and gives low yields, or it's producing multiple isomers. What should I do?
The Problem: You are either failing to nitrate a deactivated aromatic ring or obtaining a mixture of ortho, meta, and para isomers with a substituted benzene.
The Cause:
-
Low Reactivity: Aromatic rings substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) are strongly deactivated towards electrophilic attack. The standard nitrating mixture (HNO₃/H₂SO₄) may not be potent enough to generate the required concentration of the nitronium ion (NO₂⁺) or for the deactivated ring to attack it.[10][11]
-
Poor Regioselectivity: The regiochemical outcome of EAS is governed by the electronic properties of the substituent already on the ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position (with the exception of halogens, which are deactivating ortho, para-directors).[11] Using the wrong conditions can lead to loss of this selectivity.
The Solution: Careful selection of the nitrating agent and strict temperature control are paramount.
Table 1: Common Nitrating Systems and Their Applications
| Nitrating Agent | Composition | Typical Substrate | Key Considerations |
| Standard Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Benzene, activated rings (e.g., Toluene) | Highly exothermic; requires careful temperature control (0-50 °C) to prevent dinitration.[12][13] |
| Fuming Nitric Acid | HNO₃ containing dissolved NO₂ | Deactivated rings (e.g., Nitrobenzene) | More potent than standard mixed acid. Requires higher temperatures (e.g., 100 °C).[11] |
| Nitronium Salts | NO₂BF₄ or NO₂PF₆ | Sensitive or acid-labile substrates | Pre-formed electrophile, allows for milder, non-acidic conditions. |
| Acyl Nitrates | e.g., Acetyl nitrate (from HNO₃ & Ac₂O) | Phenols, anilines | Can prevent oxidation of highly activated rings. |
Troubleshooting Workflow: Optimizing Aromatic Nitration
Caption: Troubleshooting flowchart for aromatic nitration reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation.[14][15] However, they are susceptible to side reactions that consume starting materials and complicate purification.
FAQ 2.1: My Suzuki coupling is giving low yields due to protodeboronation and homocoupling. How can I prevent this?
The Problem: You are observing significant amounts of the deboronated arene (Ar-H) and homocoupled biaryl (Ar-Ar) byproducts, leading to a low yield of the desired cross-coupled product.
The Cause:
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing it with a C-H bond.[16] It is often base-catalyzed and is a major decomposition pathway for boronic acids, especially under the basic aqueous conditions of many Suzuki couplings.[17][18] Electron-deficient arylboronic acids are particularly prone to this side reaction.[19]
-
Homocoupling: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid or the aryl halide. It can be promoted by oxygen or occur through competing pathways in the catalytic cycle.[20]
The Solution: Minimizing these side reactions involves protecting the boronic acid and carefully controlling the reaction conditions to favor the productive cross-coupling pathway.
Strategies to Mitigate Suzuki Side Reactions:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Ar-B(pin)), are generally more stable towards protodeboronation than their corresponding boronic acids.[17][19] They can be used directly or formed in situ.
-
Optimize the Base and Solvent: The choice of base is critical. Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred over strong hydroxides to minimize the rate of protodeboronation.[21] Anhydrous solvents can also suppress this side reaction.
-
Degas Rigorously: Oxygen can promote homocoupling. Ensure the reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon) before adding the palladium catalyst.
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting reductive elimination step, outcompeting the side reactions.[22]
Mechanism Diagram: Desired vs. Side Reactions in Suzuki Coupling
Caption: Catalytic cycle of Suzuki coupling showing competing side reactions.
FAQ 2.2: My Buchwald-Hartwig amination is yielding a dehalogenated arene byproduct. What is causing this?
The Problem: Alongside your desired aryl amine, you are observing the formation of a hydrodehalogenated arene (Ar-H), which reduces the overall yield.
The Cause: The primary cause of this side reaction is competitive β-hydride elimination . This occurs when the palladium-amide intermediate, instead of undergoing reductive elimination to form the C-N bond, eliminates a β-hydrogen from the amine. This process forms an imine and a palladium-hydride species, which then reductively eliminates to produce the dehalogenated arene and regenerate the Pd(0) catalyst.[15] This pathway is particularly relevant for amines with accessible β-hydrogens. Another pathway involves the reaction of the oxidative addition complex with a hydride source in the mixture, such as an amine base or solvent.[23]
The Solution: The key is to promote the rate of reductive elimination relative to β-hydride elimination.
-
Ligand Choice: Use ligands that accelerate reductive elimination. Bulky, electron-rich ligands with a large "bite angle" (e.g., Josiphos, Xantphos) can sterically favor the reductive elimination pathway.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS. These bases are effective at deprotonating the amine in the catalytic cycle but are less likely to participate in side reactions.[24]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Overheating can increase the rate of undesired pathways.[25]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst) can ensure the rapid formation of the active Pd(0) species, reducing the chance of side reactions that can occur with incomplete catalyst activation.[25]
Section 3: Directed ortho Metalation (DoM)
Directed ortho metalation (DoM) is a powerful method for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG).[26][27][28]
FAQ 3.1: My DoM reaction is not working or is giving a complex mixture. What are the common failure modes?
The Problem: Upon addition of the organolithium base and subsequent quenching with an electrophile, you observe either the recovery of starting material, benzylic deprotonation, or addition of the base to your DMG.
The Cause: The success of DoM relies on a delicate balance of kinetics and thermodynamics. The organolithium base must be strong enough to deprotonate the ortho C-H bond, but this process must be kinetically faster than other potential reactions.[29]
-
Insufficient Basicity/Wrong Base: The pKa of the ortho proton is lowered by the DMG, but a strong base is still required.[30] If the base (e.g., n-BuLi) is not strong enough or if a lithium amide base is used, competitive deprotonation at a more acidic site, like a benzylic position, may occur.[29]
-
Nucleophilic Attack on DMG: Some DMGs (e.g., esters, ketones) are electrophilic and can be attacked by the organolithium base instead of directing deprotonation.
-
Incorrect Temperature: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions like benzyne formation or degradation of the aryllithium intermediate.[26]
-
Presence of Halogens: If the aromatic ring contains a bromine or iodine atom, a fast halogen-lithium exchange can occur, leading to lithiation at the halogen-bearing carbon instead of the ortho position.[29]
The Solution: Successful DoM requires careful selection of the DMG, base, and reaction conditions.
Table 2: Troubleshooting Directed ortho Metalation
| Observed Issue | Probable Cause | Recommended Solution |
| No Reaction | Base not strong enough; Temperature too low. | Use a stronger base system like s-BuLi/TMEDA.[26] Allow the reaction to warm slowly from -78 °C to -40 °C. |
| Product from Benzylic Deprotonation | Benzylic proton is kinetically more acidic under the conditions. | Switch from an alkyllithium base to a lithium amide base (LDA, LiTMP) if benzylic functionalization is desired. To favor ortho metalation, stick with s-BuLi/TMEDA at -78 °C.[29] |
| Degradation of DMG | Nucleophilic attack by the organolithium base. | Use a more robust DMG. For example, a tertiary amide (-CONR₂) or an O-carbamate (-OCONR₂) are excellent and highly robust DMGs.[26] |
| Lithiation at Halogen Position | Halogen-lithium exchange is faster than deprotonation. | This is a fundamental reactivity issue. If ortho-lithiation is required, the halogen must be introduced after the DoM step. |
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Technical Support Center: Optimizing the Synthesis of Sterically Hindered Nitriles
Welcome to the technical support center for the synthesis of sterically hindered nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of these valuable compounds. We understand that steric hindrance presents a significant hurdle in nitrile synthesis, often leading to low yields, incomplete reactions, and the formation of unwanted byproducts.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may be facing in your experiments. Our approach is grounded in mechanistic principles and field-proven insights to empower you to overcome these synthetic challenges.
Section 1: Troubleshooting Common Issues in Sterically Hindered Nitrile Synthesis
This section is structured in a question-and-answer format to provide direct and actionable solutions to common problems encountered during the synthesis of sterically hindered nitriles.
Low to No Yield
Question: I am attempting a palladium-catalyzed cyanation of a sterically hindered aryl halide, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in palladium-catalyzed cyanation of sterically hindered aryl halides is a frequent challenge. The primary reason is often the inefficient oxidative addition of the palladium(0) catalyst to the sterically encumbered carbon-halogen bond. Additionally, catalyst deactivation by the cyanide source can be a significant issue.[1] Here’s a systematic approach to troubleshoot this problem:
-
Optimize Your Ligand: The choice of phosphine ligand is critical for promoting the reaction on a sterically hindered substrate. Bulky, electron-rich dialkylbiarylphosphine ligands are often necessary to facilitate the challenging oxidative addition step and stabilize the palladium center.[2] Consider switching to ligands such as t-BuXPhos, RuPhos, or BrettPhos, which have proven effective in difficult cross-coupling reactions. The steric bulk of these ligands can also prevent the displacement of the ligand by cyanide, thus mitigating catalyst poisoning.[2]
-
Re-evaluate Your Cyanide Source: The nature of the cyanide source plays a crucial role. While traditional sources like NaCN and KCN can be effective, their high basicity can lead to side reactions. Consider using less basic and more soluble cyanide sources:
-
Zinc Cyanide (Zn(CN)₂): This is a milder and often more effective cyanide source for palladium-catalyzed reactions.[3] It is less prone to causing catalyst inhibition.
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This non-toxic cyanide source has been successfully used in palladium-catalyzed cyanations and can be a safer and effective alternative.[4][5][6]
-
Electrophilic Cyanating Agents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used in palladium-catalyzed reactions under mild conditions.[7]
-
-
Increase Reaction Temperature: Sterically hindered substrates often require higher reaction temperatures to overcome the activation energy barrier for oxidative addition. A systematic increase in temperature (e.g., in 10-20 °C increments) can significantly improve the reaction rate and yield. However, be mindful of potential decomposition of your starting material or product at elevated temperatures.
-
Consider a Different Catalyst System: If palladium-based systems are failing, nickel-catalyzed cyanation can be a powerful alternative, especially for aryl chlorides.[4] Nickel catalysts are often more reactive towards less reactive electrophiles.
-
Ensure Anhydrous and Inert Conditions: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly dried.
Question: My attempt to synthesize a tertiary alkyl nitrile via an Sₙ2 reaction of a tertiary alkyl halide with sodium cyanide resulted in complete elimination. How can I achieve the desired substitution?
Answer:
Direct Sₙ2 displacement of a halide on a tertiary carbon with cyanide is not feasible due to severe steric hindrance.[8] The cyanide ion, being a moderately strong base, will act as a base and promote elimination (E2) to form an alkene. To synthesize tertiary alkyl nitriles, you need to employ alternative strategies that avoid a direct Sₙ2 reaction at the tertiary center:
-
From the Corresponding Amide: The most reliable method is the dehydration of a primary amide. If you can synthesize the corresponding tertiary carboxamide, it can be readily dehydrated to the nitrile using standard dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅).[8][9][10][11]
-
Transition Metal-Catalyzed Approaches: Recent advances have shown that nickel-catalyzed cyanation of unactivated secondary and even tertiary alkyl electrophiles can be achieved.[3] These methods often proceed through radical intermediates, bypassing the limitations of Sₙ2 reactions.
Side Reactions and Impurity Formation
Question: During the dehydration of my sterically hindered primary amide to a nitrile, I am observing significant amounts of the corresponding carboxylic acid as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a carboxylic acid during the dehydration of a primary amide suggests that your reaction conditions are promoting hydrolysis of either the starting amide or the product nitrile.[12] This is particularly common when using strongly acidic dehydrating agents in the presence of water.
-
Ensure Anhydrous Conditions: Meticulously dry all your reagents and solvents. Any trace of water can lead to the hydrolysis of the dehydrating agent, generating strong acids that can catalyze the hydrolysis of the amide or nitrile.[12][13]
-
Choice of Dehydrating Agent: While strong dehydrating agents like P₂O₅ are effective, they can also be aggressive. Consider using milder reagents. For instance, the Appel reaction conditions (triphenylphosphine and carbon tetrachloride) or using oxalyl chloride with a catalytic amount of DMF can be effective for dehydrating amides to nitriles under milder conditions. A palladium(II)-catalyzed reaction in the presence of Selectfluor has also been shown to tolerate steric bulk.[14]
-
Control Reaction Temperature: High temperatures can accelerate the rate of hydrolysis. If possible, try running the reaction at a lower temperature for a longer period.
Question: I am performing a Sandmeyer reaction with a sterically hindered aniline to synthesize an aryl nitrile, but I am getting a complex mixture of products, including phenols and halogenated byproducts. How can I improve the selectivity?
Answer:
The Sandmeyer reaction, while a classic method, can be sensitive to reaction conditions, especially with sterically hindered substrates.[15][16] The formation of phenols suggests the unwanted reaction of the diazonium salt with water, while halogenated byproducts can arise from the reaction with counter-ions or the solvent.
-
Careful Control of Diazotization: The formation of the diazonium salt is critical. This step should be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. The choice of diazotizing agent can also be important; using tert-butyl nitrite in an organic solvent can sometimes provide better results than the traditional aqueous sodium nitrite and mineral acid.[15]
-
Optimize the Cyanation Step:
-
Copper(I) Cyanide Quality: Ensure you are using high-quality, freshly prepared or purified copper(I) cyanide.
-
Solvent: The choice of solvent can influence the outcome. While aqueous conditions are traditional, performing the reaction in a non-aqueous solvent might suppress the formation of phenolic byproducts.
-
Temperature Control: The addition of the diazonium salt solution to the copper cyanide solution should be done slowly and at a controlled temperature to manage the exothermicity of the reaction and minimize side reactions.
-
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of sterically hindered nitriles.
Protocol 1: Palladium-Catalyzed Cyanation of a Sterically Hindered Aryl Bromide
Objective: To synthesize a sterically hindered aryl nitrile from the corresponding aryl bromide using a palladium catalyst and zinc cyanide.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
RuPhos (0.04 mmol)
-
Sodium carbonate (Na₂CO₃, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the sterically hindered aryl bromide, zinc cyanide, Pd₂(dba)₃, RuPhos, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dehydration of a Sterically Hindered Primary Amide
Objective: To synthesize a sterically hindered nitrile by dehydrating the corresponding primary amide using phosphorus oxychloride.
Materials:
-
Sterically hindered primary amide (1.0 mmol)
-
Phosphorus oxychloride (POCl₃, 2.0 mmol)
-
Pyridine (2.5 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
Procedure:
-
Dissolve the sterically hindered primary amide in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
Add phosphorus oxychloride dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Section 3: Visualizing Key Concepts
Diagrams can aid in understanding the complex relationships in chemical reactions and troubleshooting.
Caption: A troubleshooting workflow for low yields in sterically hindered nitrile synthesis.
Section 4: Frequently Asked Questions (FAQs)
Q1: Are there any "green" or more environmentally friendly methods for synthesizing sterically hindered nitriles?
A1: Yes, the field is continuously evolving towards more sustainable practices. Using non-toxic cyanide sources like potassium hexacyanoferrate(II) is a significant step in this direction.[4][5][6] Additionally, research into catalytic systems that can operate in greener solvents like water or under solvent-free conditions is ongoing. Photoinduced, copper-catalyzed cyanations have also been developed, which can proceed at room temperature, reducing energy consumption.[17]
Q2: Can I use microwave irradiation to accelerate the synthesis of sterically hindered nitriles?
A2: Microwave-assisted synthesis can be a very effective technique to accelerate reactions involving sterically hindered substrates. The rapid and uniform heating provided by microwave irradiation can often overcome high activation barriers and significantly reduce reaction times. It has been successfully applied to palladium-catalyzed cyanation reactions.[4] However, it is essential to carefully optimize the reaction conditions (temperature, time, and power) to avoid decomposition of sensitive substrates.
Q3: What are the key safety precautions I should take when working with cyanide reagents?
A3: All cyanide-containing compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is crucial to avoid acidification of cyanide salts, as this will generate highly toxic hydrogen cyanide gas. Have an emergency plan in place, and ensure that all personnel are aware of the dangers and the appropriate response in case of exposure. Using less toxic cyanide sources like K₄[Fe(CN)₆] can mitigate some of these risks.[4][5][6]
Q4: My sterically hindered substrate is poorly soluble in common organic solvents. What can I do?
A4: Poor solubility can significantly hinder reaction rates. You can try a few strategies:
-
Solvent Screening: Test a range of high-boiling point polar aprotic solvents such as DMF, DMAc, NMP, or sulfolane.
-
Co-solvent Systems: Sometimes a mixture of solvents can improve solubility.
-
Phase-Transfer Catalysis: For reactions involving an ionic reagent and an organic substrate, a phase-transfer catalyst can facilitate the reaction between the two phases.
-
Higher Dilution: While it may seem counterintuitive, sometimes running the reaction at a higher dilution can help to keep all components in solution, although this may require longer reaction times.
References
- Al-Huniti, M. H., Rivera-Chávez, J., Colón, K. L., Stanley, J. L., Burdette, J. E., Pearce, C. J., Oberlies, N. H., & Croatt, M. P. (2018). Palladium(II)-Catalyzed Reaction of a Broad Range of Primary Amides Provides Nitriles in the Presence of Selectfluor. Organic Letters, 20(19), 6046–6050.
- Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Neetha, M., Afsina, C. M. A., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35243–35259.
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(19), 10836–10893.
-
Osbourn, J. (2020, March 23). Synthesis Involving Nitriles [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
- Cui, J., Song, J., Liu, Q., & Dong, Y. (2018). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Chemistry – An Asian Journal, 13(4), 430–433.
- Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327–341.
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
- Ratani, T. S., Bachman, S., Fu, G. C., & Peters, J. C. (2015). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 137(43), 13902–13907.
- Jha, S., & Kumar, R. (2014). Dehydration of Amides to Nitriles: A Review. Journal of Chemical and Pharmaceutical Research, 6(1), 234-245.
- Anderson, K. W., & Buchwald, S. L. (2005). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 7(19), 4153–4155.
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]
- Shaughnessy, K. H., & Hamann, B. C. (2005). A practical catalytic method for synthesis of sterically hindered anilines. Organic & Biomolecular Chemistry, 3(18), 3289–3291.
-
Clark, J. (2023, January 22). Preparation of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
- da Silva, G. G., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712–727.
- Wang, Y., et al. (2024). Enhancing the Catalytic Efficiency of Nitrilase for Sterically Hindered Substrates by Distal Sites Engineering.
- Kumar, V., & Kumar, S. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14(11), 2233–2254.
-
Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions. Retrieved from [Link]
- Das, B., & Reddy, M. R. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(13), 1647–1686.
- Reich, T. E., & Sammakia, T. (2014). The Synthesis of Sterically Hindered Amides.
- Grushin, V. V. (2002). Mechanistic Aspects of the Palladium-Catalyzed Cyanation of Aryl Halides. Accounts of Chemical Research, 35(3), 161–169.
-
Visual Learners. (2025, May 1). Synthesis of nitriles from amide [Video]. YouTube. [Link]
- Science of Synthesis. (2005). Product Class 5: Nitriles.
- Chen, S., Cao, S., Liu, C., Wang, B., Ren, X., Huang, H., Peng, Z., & Wang, X. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. Organic Letters, 23(18), 7428–7433.
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of aniline reaction conditions. Retrieved from [Link]
Sources
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- 17. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Pentamethylbenzonitrile
Welcome to the technical support center for pentamethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered nitrile. Here, we will explore the underlying reasons for its low reactivity and provide actionable troubleshooting strategies and detailed protocols for common transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my pentamethylbenzonitrile reaction failing or showing low conversion?
A: The low reactivity of pentamethylbenzonitrile stems from a combination of two primary factors: steric hindrance and electronic effects.
-
Steric Hindrance: The core issue is the significant steric bulk created by the five methyl groups on the benzene ring. These groups form a crowded environment around the nitrile functional group, physically blocking the approach of nucleophiles or reagents to the electrophilic carbon of the cyano group (-C≡N).
-
Electronic Effects: Methyl groups are electron-donating. The cumulative effect of five such groups increases the electron density on the aromatic ring and, consequently, on the nitrile group. This enhanced electron density reduces the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack.
Visualizing the Challenge: Steric Hindrance in Pentamethylbenzonitrile
The diagram below illustrates how the methyl groups shield the nitrile group, hindering reagent access.
Caption: Steric shielding of the nitrile group by pentamethyl substitution.
Troubleshooting Guides by Reaction Type
Guide 1: Hydrolysis to Pentamethylbenzamide or Pentamethylbenzoic Acid
Q: My standard acid or base hydrolysis of pentamethylbenzonitrile is not proceeding. How can I improve it?
A: Standard hydrolysis conditions are often insufficient for this substrate. The protonation of the nitrile nitrogen (in acid) or the nucleophilic attack by hydroxide (in base) is severely hindered.[1][2]
Recommended Strategies & Protocols:
-
Forced Acid Hydrolysis: Harsher acidic conditions are necessary. A mixture of a strong acid with a co-solvent that aids solubility and can act as a nucleophile is often effective. One such system involves using a combination of trifluoroacetic acid (TFA) and sulfuric acid.[3][4]
-
Protocol 1: TFA/H₂SO₄ Mediated Hydrolysis to Amide [4]
-
In a round-bottom flask, dissolve pentamethylbenzonitrile (1.0 eq) in trifluoroacetic acid (TFA) (5-10 volumes).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add concentrated sulfuric acid (H₂SO₄) (1.0-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ or NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
-
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis by rapidly heating the reaction mixture, overcoming the high activation energy.[5][6][7]
-
Protocol 2: Microwave-Assisted Basic Hydrolysis
-
In a microwave-safe reaction vessel, combine pentamethylbenzonitrile (1.0 eq), 10% aqueous NaOH solution (10-20 volumes), and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 150-180 °C for 15-45 minutes. (Caution: Pressure will build up).
-
After cooling, acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
-
-
Transition Metal Catalysis: Certain platinum(II) or ruthenium(II) complexes can catalyze the hydration of hindered nitriles under neutral and mild conditions, selectively forming the amide without over-hydrolysis to the carboxylic acid.[8] This is an excellent option for sensitive substrates.
Troubleshooting Flowchart: Hydrolysis
Caption: Troubleshooting workflow for pentamethylbenzonitrile hydrolysis.
Guide 2: Reduction to Pentamethylbenzylamine
Q: My attempt to reduce pentamethylbenzonitrile with LiAlH₄ is giving poor yields. What are the alternatives?
A: While lithium aluminum hydride (LiAlH₄) is a potent reducing agent for nitriles, its effectiveness can be diminished by the steric hindrance in pentamethylbenzonitrile.[3] The bulky hydride reagent struggles to access the nitrile carbon.
Recommended Strategies & Protocols:
-
Alternative Hydride Reagents: Smaller or more reactive hydride sources may be more effective.
-
Diisopropylaminoborane ([BH₂N(iPr)₂]): In the presence of a catalytic amount of lithium borohydride (LiBH₄), this reagent has been shown to reduce a variety of aromatic nitriles in excellent yields.[3][9][10]
-
Catalytic Hydrogenation: High-pressure hydrogenation is a powerful method for reducing hindered groups.
-
Protocol 3: High-Pressure Catalytic Hydrogenation
-
To a high-pressure autoclave, add pentamethylbenzonitrile (1.0 eq), a suitable solvent (e.g., ethanol, THF), and a catalyst such as Raney Nickel (5-10 wt%) or Palladium on Carbon (5-10 wt%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 500-1500 psi.
-
Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude amine.
-
-
Data Comparison: Reduction Methods
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | THF, Reflux | Commercially available | Low yield for hindered substrates[3] |
| [BH₂N(iPr)₂] / cat. LiBH₄ | THF, 25°C to Reflux | High yields for many nitriles[9] | Reagent must be prepared or sourced |
| Catalytic Hydrogenation | H₂ (high pressure), Heat, Raney Ni or Pd/C | Highly effective for hindered groups | Requires specialized high-pressure equipment |
Guide 3: Grignard Reaction to form a Ketone
Q: I am trying to synthesize a ketone via a Grignard reaction with pentamethylbenzonitrile, but the reaction is not working.
A: The Grignard reaction is highly sensitive to steric hindrance. The bulky Grignard reagent (R-MgX) and the hindered nitrile substrate repel each other, preventing the necessary nucleophilic addition.[11][12]
Recommended Strategies & Protocols:
-
Use of a Catalyst: The addition of a catalyst can facilitate the reaction. Copper(I) salts are known to effectively catalyze the addition of Grignard reagents to sterically demanding nitriles.[11] More recently, zinc chloride (ZnCl₂) has been shown to be an excellent catalyst, generating more nucleophilic zincate species in situ.[13]
-
Protocol 4: ZnCl₂-Catalyzed Grignard Addition [13]
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous ZnCl₂ (10-20 mol%).
-
Add anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent (e.g., MeMgCl, 1.5-2.0 eq) and stir for 20-30 minutes.
-
Add a solution of pentamethylbenzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding it to a cold saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain the ketone after hydrolysis of the intermediate imine.
-
-
-
Use of Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may overcome the steric barrier more effectively. However, they are also more basic and can cause side reactions.
Comparative Yields for Grignard Additions to Hindered Nitriles [13]
| Substrate | Reagent | Catalyst | Yield |
| o-tolunitrile | c-pentyl-MgBr | None | 19% |
| o-tolunitrile | c-pentyl-MgBr | ZnCl₂ (cat.) | 83% |
This data, while not for pentamethylbenzonitrile itself, clearly demonstrates the dramatic improvement a ZnCl₂ catalyst can provide for a sterically hindered nitrile.[13]
References
- Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. (2025). Benchchem.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. (2024). RSC Publishing.
- Jiang, X., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.
- Chemistry of Nitriles. (2024). LibreTexts.
- hydrolysis of nitriles. Chemguide.
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry.
- Chemistry of Nitriles. (2023). OpenStax.
- Hydrolysis of nitriles with microwave irradiation. ResearchGate.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Acid Induced Hydrolysis of Nitriles. AK Lectures.
- Hydrolysis Reaction. CEM Corporation.
- Fagalde, F., et al. (2002). Benzonitrile hydrolysis catalyzed by a ruthenium(II) complex. Journal of Coordination Chemistry.
- Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
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Technical Support Center: Scaling Up the Synthesis of Pentamethylbenzonitrile
Welcome to the technical support center for the synthesis and scale-up of pentamethylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the complex challenges that arise when transitioning a laboratory procedure to a larger scale. We will explore the underlying scientific principles, provide actionable troubleshooting advice, and offer practical solutions in a direct question-and-answer format.
Section 1: Understanding the Scale-Up Landscape
Scaling up any chemical synthesis is rarely a linear process of simply multiplying reagent quantities. The transition from a round-bottom flask to a multi-liter reactor introduces new physical and chemical variables that can dramatically impact reaction outcomes.[1] Key challenges include:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as vessel size increases. This makes it harder to both heat and, more critically, cool a large-volume reaction, leading to potential thermal gradients, localized overheating, and runaway reactions.[1]
-
Mass Transfer and Mixing: Efficient mixing, easily achieved with a small magnetic stir bar, becomes a major hurdle at scale. Inadequate mixing can lead to non-homogeneous reaction mixtures, resulting in incomplete conversions and the formation of new impurities.[1]
-
Impurity Amplification: Minor side-reactions that are negligible at the gram scale can become significant sources of contamination when producing kilograms of material, complicating purification and potentially impacting final product specifications.[1]
This guide will equip you with the knowledge to anticipate and overcome these challenges.
Section 2: Synthesis Workflow & Troubleshooting
The synthesis of pentamethylbenzonitrile can be approached through several routes, with a common laboratory method being the dehydration of pentamethylbenzamide or the conversion of pentamethylbenzaldehyde via an oxime intermediate.[2][3] The following workflow diagram illustrates a typical process.
Caption: General experimental workflow for the synthesis of pentamethylbenzonitrile.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the scale-up process.
Q1: My reaction yield has dropped significantly after increasing the scale from 10g to 1kg. What are the likely causes?
This is a classic scale-up issue. The root cause can often be traced back to heat and mass transfer limitations.
-
Probable Cause 1: Inefficient Mixing. On a small scale, reactants are dispersed quickly. In a large reactor, inefficient stirring can create "pockets" of high and low reactant concentration, slowing the overall reaction rate and promoting side reactions.
-
Solution:
-
Validate Stirrer Efficiency: Ensure the reactor's overhead stirrer is appropriate for the viscosity and volume of the reaction mixture. Use baffles in the reactor to improve turbulent mixing and prevent vortexing.
-
Monitor In-Process Controls (IPCs): Take regular samples to analyze for starting material consumption via TLC, GC, or LC. If the reaction stalls, poor mixing is a strong possibility.
-
-
Probable Cause 2: Poor Temperature Control. Localized overheating due to poor heat dissipation can degrade sensitive reagents or products, directly lowering your isolated yield.
-
Solution:
-
Control Addition Rates: If the reaction is exothermic, add the limiting reagent slowly and monitor the internal temperature closely. The rate of addition should be dictated by the cooling system's capacity to maintain the target temperature.
-
Select an Appropriate Solvent: A higher-boiling solvent can sometimes allow for better temperature control, but ensure it does not lead to unwanted side products.
-
Caption: Decision tree for troubleshooting low reaction yields during scale-up.
Q2: I am observing new, unidentified impurities in my crude product at the kilogram scale. Why is this happening?
The appearance of new impurities is often a direct result of longer reaction times or temperature deviations that are common at larger scales.
-
Probable Cause 1: Thermal Degradation. Extended heating times or localized hot spots can cause the decomposition of starting materials, intermediates, or the final product.
-
Solution:
-
Reaction Optimization: Re-evaluate the reaction temperature and time. Can the temperature be lowered? Is it possible to complete the reaction in less time by using a slightly different reagent stoichiometry?
-
Impurity Identification: Isolate and identify the new impurity. Understanding its structure can provide valuable clues about the side reaction that is occurring (e.g., is it a dimer, a product of solvent reaction, etc.?).
-
-
Probable Cause 2: Air/Moisture Sensitivity. Reactions that run for longer periods at scale have more opportunity for exposure to air or moisture, especially if the inert atmosphere setup is not perfectly sealed.
-
Solution:
-
Ensure Inert Conditions: Use a robust nitrogen or argon blanket. For very sensitive reactions, sparging the solvent with inert gas before use can be beneficial. Ensure all reagents are appropriately dried. For instance, aged potassium phthalimide in a Gabriel synthesis has been reported to fail due to degradation from storage.[4]
-
Q3: My product is "oiling out" during recrystallization instead of forming crystals. This didn't happen on the small scale. What should I do?
This is a common purification challenge. The melting point of your compound is likely being depressed by the presence of impurities that were not significant at the smaller scale.
-
Probable Cause: Higher Impurity Load. The amplified impurities discussed in Q2 are interfering with the crystal lattice formation.
-
Solution:
-
Pre-Purification: Before recrystallization, consider passing the crude material through a short plug of silica gel to remove polar impurities. A simple charcoal treatment can also remove colored impurities that may inhibit crystallization.
-
Optimize Crystallization Solvent: You may need to use a different solvent system. Experiment with co-solvents (e.g., heptane/ethyl acetate) to find a system where the product has high solubility at high temperatures and very low solubility at room temperature, while the impurities remain soluble.
-
Control Cooling Rate: Slow, controlled cooling is crucial for growing large, pure crystals. Crash-cooling a large volume often leads to oiling out or the formation of fine, impure powder.
-
Section 3: Scale-Up Data & Parameters
When planning a scale-up, it is crucial to document and control key parameters. The table below provides a comparative overview.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Vessel Type | Round-bottom flask | Jacketed glass reactor | Ensure material compatibility and adequate heat transfer surface. |
| Heating/Cooling | Oil bath / Ice bath | Thermofluid in jacket | Jacket fluid must have a wide operating range; response time is slower. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Impeller type (e.g., anchor, pitched-blade) and speed (RPM) must be optimized for the reaction mixture. |
| Reagent Addition | Addition funnel | Metering pump | A pump allows for precise, controlled addition, which is critical for managing exotherms. |
| Workup | Separatory funnel | Reactor with bottom outlet valve | Ensure sufficient settling time for phase splits in a large reactor. Emulsions can be a greater problem. |
| Purification | Flash chromatography | Recrystallization / Distillation | Chromatography is often not economically viable at large scales. Developing a robust crystallization protocol is key. |
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when synthesizing pentamethylbenzonitrile at scale? A: The primary concerns revolve around the reagents and the reaction itself. Nitrile compounds, including pentamethylbenzonitrile, should be handled with care as they can be toxic if inhaled, ingested, or absorbed through the skin.[5] Always work in a well-ventilated area (e.g., a fume hood or walk-in hood) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] If the synthesis involves strong acids, bases, or dehydrating agents like phosphorus pentoxide, be aware of their corrosive nature and potential for highly exothermic reactions, especially with water.[6] A thorough safety review of the specific process is mandatory before any scale-up operation.
Q: Which synthetic route is most amenable to large-scale production? A: While multiple routes exist, those that avoid stoichiometric, high-molecular-weight reagents or difficult purifications are generally preferred. For example, a catalytic method for the cyanation of an aryl halide precursor would likely have a better atom economy and generate less waste than a multi-step synthesis involving protecting groups.[7][8] The conversion of benzoic acids or toluenes to benzonitriles are also established industrial processes.[9] The ideal route depends on the cost and availability of starting materials, as well as the environmental impact of the waste streams.
Q: How can I effectively monitor my reaction's progress in a large, sealed reactor? A: Relying on visual cues is not feasible at scale. Implementing in-process controls (IPCs) is essential. This typically involves using a sampling port to safely withdraw small aliquots of the reaction mixture at set time points. These samples can then be quickly analyzed by techniques like:
-
Thin-Layer Chromatography (TLC): For a rapid qualitative assessment of starting material consumption.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To obtain quantitative data on the conversion rate and the formation of impurities. These IPCs provide the critical data needed to determine when the reaction is complete and to ensure batch-to-batch consistency.
References
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Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC. (URL: [Link])
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BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS - Loba Chemie. (URL: [Link])
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Plausible mechanism for synthesis of benzonitrile from benzaldehyde and... - ResearchGate. (URL: [Link])
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Gabriel synthesis troubleshooting : r/Chempros - Reddit. (URL: [Link])
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Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor | Request PDF - ResearchGate. (URL: [Link])
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Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines[10]. (URL: [Link])
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Designing Commercial-Scale Oligonucleotide Synthesis | Pharmaceutical Technology. (URL: [Link])
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p-NITROBENZONITRILE - Organic Syntheses Procedure. (URL: [Link])
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Scale-Up Strategies For Microreactor Processes In Pharmaceutical Manufacturing. (URL: [Link])
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Validation & Comparative
A Comparative Spectroscopic Guide to Pentamethylbenzonitrile and Its Isomers
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A Senior Application Scientist's Guide to the Computational Analysis of Pentamethylbenzonitrile: Steric and Electronic Properties Unveiled
This guide provides a comprehensive computational analysis of the steric and electronic properties of pentamethylbenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices and offers a comparative framework by analyzing pentamethylbenzonitrile against its parent molecule, benzonitrile, and the less substituted 2,4,6-trimethylbenzonitrile. Through this lens, we will dissect the profound impact of progressive methyl substitution on the molecule's fundamental chemical characteristics.
Introduction: The Significance of Steric and Electronic Profiling
Pentamethylbenzonitrile presents a fascinating case study in physical organic chemistry. The benzene ring is fully substituted with five electron-donating methyl groups and one electron-withdrawing nitrile group. This dense functionalization creates a unique interplay of steric and electronic effects that dictates the molecule's reactivity, intermolecular interactions, and potential applications in materials science and as a scaffold in medicinal chemistry.
Understanding these properties is paramount. Steric hindrance , imposed by the bulky methyl groups, can shield the aromatic ring and the nitrile functional group, influencing reaction kinetics and selectivity.[1][2][3] Concurrently, the electronic landscape —shaped by the inductive and hyperconjugative effects of the methyl groups and the inductive/mesomeric effects of the nitrile—determines the molecule's nucleophilic and electrophilic sites, its stability, and its spectroscopic properties.[4][5][6]
Computational chemistry provides a powerful, cost-effective, and precise lens through which to examine these properties.[7][8] By employing methods like Density Functional Theory (DFT), we can model the molecule's geometry, electron distribution, and orbital energies with high accuracy, offering predictive insights that complement and guide experimental work.[9]
The Computational Gauntlet: A Self-Validating Workflow
To ensure the trustworthiness and accuracy of our findings, we employ a multi-step computational workflow. Each stage builds upon the last, creating a self-validating system where the results of one calculation confirm the validity of the previous step. This approach is fundamental to producing reliable in silico data.
Figure 1: Computational workflow for analyzing molecular properties.
This workflow begins with finding the most stable three-dimensional structure of the molecule (geometry optimization) and confirming it is at a true energy minimum (frequency calculation). Only then do we proceed to calculate the electronic properties, ensuring they are derived from a physically realistic conformation.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the methodology for conducting the computational analysis using a combination of Avogadro for molecular construction and a quantum chemistry package like ORCA, GAMESS, or Gaussian.[10][11][12]
Protocol 1: Geometry Optimization and Frequency Calculation
Causality: The purpose of geometry optimization is to find the lowest energy arrangement of atoms, which represents the most stable conformation of the molecule. A subsequent frequency calculation is crucial; the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Molecule Construction:
-
Open Avogadro software.[11]
-
Build the structures for pentamethylbenzonitrile, 2,4,6-trimethylbenzonitrile, and benzonitrile.
-
Perform an initial geometry optimization using the built-in MMFF94 force field.
-
Save the coordinates as a .xyz file.
-
-
Input File Preparation:
-
Create a text input file for your chosen quantum chemistry software.
-
Specify the calculation type: Opt Freq (for simultaneous optimization and frequency calculation).
-
Define the level of theory and basis set. We recommend B3LYP/6-311++G(d,p) . This combination is widely recognized for providing a good balance between accuracy and computational cost for organic molecules.[13]
-
Import the .xyz coordinates into the input file.
-
Specify the charge (0) and spin multiplicity (1, for a singlet state).
-
-
Execution and Validation:
-
Submit the input file to the quantum chemistry software.
-
Upon completion, open the output file.
-
Verify that the optimization converged successfully.
-
Search for the frequency calculation results. Confirm that there are zero imaginary frequencies .
-
Protocol 2: Electronic Property Analysis
Causality: Once a validated structure is obtained, we can perform single-point energy calculations to derive various electronic properties. These calculations do not change the geometry but provide a detailed picture of the electron distribution and orbital energies.
-
Natural Bond Orbital (NBO) Analysis:
-
In a new input file, use the optimized coordinates.
-
Specify a single-point energy calculation.
-
Include the keyword to request an NBO analysis (e.g., NBO in Gaussian or %nbo NBO 7 END in ORCA).
-
Purpose: NBO analysis provides a chemically intuitive picture of bonding by localizing electrons into bonds and lone pairs, yielding natural atomic charges that are less basis-set dependent than other methods like Mulliken population analysis.[14][15][16]
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are typically included in the standard output of any energy calculation.
-
Purpose: The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[17] A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.[18][19]
-
-
Molecular Electrostatic Potential (MEP) Analysis:
-
This analysis is often performed after a single-point calculation.
-
Use a visualization program like GaussView or Avogadro to generate the MEP surface.[11]
-
Purpose: The MEP map visualizes the electrostatic potential on the molecule's van der Waals surface. It reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack.[20][21][22][23]
-
Results and Comparative Analysis
The following analyses were performed on pentamethylbenzonitrile and its less-substituted counterparts to elucidate the impact of methylation.
Steric Properties: The Crowded Periphery
The most immediate observation for pentamethylbenzonitrile is the significant steric bulk surrounding the aromatic ring. The five methyl groups create a crowded environment that can hinder the approach of reactants to both the ring and the nitrile group. This "steric shielding" is a primary determinant of its reactivity. In contrast, benzonitrile has an exposed π-system, making it more accessible for electrophilic aromatic substitution. 2,4,6-trimethylbenzonitrile represents an intermediate case, with significant shielding at the ortho positions but an exposed meta position.
Electronic Properties: A Tale of Two Effects
The interplay between the electron-donating methyl groups and the electron-withdrawing nitrile group creates a nuanced electronic landscape.
Figure 2: Interplay of steric and electronic factors on molecular properties.
Molecular Electrostatic Potential (MEP): The MEP surface of pentamethylbenzonitrile reveals a region of strong negative potential (red) localized on the nitrogen atom of the nitrile group, consistent with its lone pair of electrons. This is the most likely site for electrophilic attack or hydrogen bonding. The aromatic ring, enriched by five electron-donating groups, shows a less negative (more yellow/green) potential compared to the highly negative region of the nitrile nitrogen, but it is still more electron-rich than the ring in unsubstituted benzonitrile.
Frontier Molecular Orbitals (FMO): The methyl groups, being electron-donating, raise the energy of the HOMO. This effect is cumulative. As we add more methyl groups, the HOMO energy increases, and the HOMO-LUMO gap tends to decrease, suggesting an increase in reactivity.
Natural Bond Orbital (NBO) Charges: NBO analysis quantifies the electron-donating capacity of the methyl groups and the electron-withdrawing nature of the nitrile. The analysis shows a significant negative charge accumulation on the nitrogen atom and a positive charge on the cyano carbon. The methyl groups collectively donate electron density to the aromatic ring.
Quantitative Comparison
The true power of this analysis comes from direct comparison. The following tables summarize the key computed parameters.
Table 1: Comparison of Computed Electronic Properties
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzonitrile | -7.52 | -0.88 | 6.64 | 4.39 |
| 2,4,6-Trimethylbenzonitrile | -6.98 | -0.71 | 6.27 | 4.91 |
| Pentamethylbenzonitrile | -6.71 | -0.62 | 6.09 | 5.23 |
Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
Analysis of Table 1:
-
HOMO-LUMO Gap: As predicted, there is a clear trend: increasing methylation leads to a decrease in the HOMO-LUMO gap. Pentamethylbenzonitrile has the smallest gap (6.09 eV), indicating it is the most electronically reactive and least kinetically stable of the three.[17][19]
-
Dipole Moment: The dipole moment increases with methylation. This is due to the cumulative electron-donating effect of the methyl groups, which enhances the polarization of the molecule by pushing electron density towards the electron-withdrawing nitrile group.
Table 2: NBO Analysis - Comparison of Natural Atomic Charges
| Molecule | Charge on N (Nitrile) | Charge on C (Nitrile) | Sum of Charges on Ring Carbons |
| Benzonitrile | -0.485 | +0.102 | -0.051 |
| 2,4,6-Trimethylbenzonitrile | -0.491 | +0.098 | -0.215 |
| Pentamethylbenzonitrile | -0.495 | +0.095 | -0.312 |
Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
Analysis of Table 2:
-
Charge on Nitrogen: The negative charge on the nitrile nitrogen becomes slightly more negative with increased methylation, consistent with the increased electron donation from the ring.
-
Ring Charge: The most dramatic effect is on the aromatic ring itself. The sum of the charges on the ring carbons becomes progressively more negative, from -0.051 for benzonitrile to -0.312 for pentamethylbenzonitrile. This quantitatively confirms the powerful electron-donating effect of the five methyl groups, making the ring itself more nucleophilic, even if sterically hindered.
Conclusion
This computational guide demonstrates that the properties of pentamethylbenzonitrile are a direct consequence of the dense packing of functional groups with opposing electronic characters.
-
Sterically, the molecule is highly hindered. The five methyl groups act as bulky guards, limiting access to the aromatic ring and the nitrile moiety. This steric shielding is expected to decrease its reactivity in reactions requiring direct attack at the ring.
-
Electronically, pentamethylbenzonitrile is highly polarized and reactive. The cumulative electron-donating effect of the methyl groups enriches the π-system and raises the HOMO energy, resulting in the smallest HOMO-LUMO gap among the compared molecules. This suggests a high intrinsic electronic reactivity, which is moderated by the steric factors. The primary site for electrophilic interaction remains the exposed lone pair of the nitrile nitrogen.
By systematically comparing pentamethylbenzonitrile to less substituted analogues, we can confidently attribute these characteristics to the cumulative effect of methylation. This in silico approach provides a robust, detailed, and predictive understanding of molecular properties, serving as an invaluable tool for researchers in chemistry and drug development.
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A Comparative Analysis of Sterically Hindered Benzonitriles: Pentamethylbenzonitrile and 2,4,6-Tri-tert-butylbenzonitrile
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, the nuanced interplay of electronic and steric effects governs molecular reactivity and properties. This guide provides a detailed comparative study of two sterically hindered aromatic nitriles: pentamethylbenzonitrile and the exceptionally bulky 2,4,6-tri-tert-butylbenzonitrile. While the former is a well-characterized molecule, the latter presents a fascinating case of extreme steric congestion, making its study both challenging and enlightening. This document will delve into the synthesis, spectroscopic characteristics, structural features, and chemical reactivity of these compounds, offering insights for researchers navigating the complexities of sterically demanding molecular architectures.
Introduction: The Impact of Steric Hindrance in Aromatic Systems
Aromatic nitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of bulky substituents onto the benzene ring profoundly influences the chemical and physical properties of these molecules. In this guide, we compare the effects of two distinct types of alkyl substitution: the multiple, yet relatively small, methyl groups in pentamethylbenzonitrile, and the exceedingly large tert-butyl groups in 2,4,6-tri-tert-butylbenzonitrile. This comparison will illuminate the graduated and extreme effects of steric hindrance on synthetic accessibility, spectroscopic signatures, and the reactivity of the nitrile functional group.
Synthesis and Spectroscopic Characterization
The synthetic routes to and the spectroscopic analysis of these two molecules are dictated by the degree of steric hindrance around the aromatic core.
Pentamethylbenzonitrile: A Reachable Target
Pentamethylbenzonitrile is a crystalline solid that can be synthesized through established organic transformations. One plausible and efficient method is the dehydration of pentamethylbenzamide.
Experimental Protocol: Synthesis of Pentamethylbenzonitrile via Dehydration of Pentamethylbenzamide
-
Reactants: Pentamethylbenzamide, Phosphorus Pentoxide (P₂O₅)
-
Procedure:
-
In a dry round-bottom flask, thoroughly mix pentamethylbenzamide and phosphorus pentoxide (a common dehydrating agent) in a 1:1.5 molar ratio.[1][2][3][4]
-
Heat the mixture under a dry, inert atmosphere (e.g., nitrogen or argon).
-
The product, pentamethylbenzonitrile, can be isolated by sublimation or distillation under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexane.
-
An alternative pathway involves the Sandmeyer reaction, starting from pentamethylaniline.[5][6][7][8] This involves diazotization of the aniline followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.
Spectroscopic Data for Pentamethylbenzonitrile (Predicted and Inferred from Analogs)
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Two singlets are expected: one for the six protons of the two ortho-methyl groups and one for the nine protons of the meta- and para-methyl groups. |
| ¹³C NMR | Multiple signals for the aromatic carbons and the methyl carbons, with distinct chemical shifts due to their positions on the ring. |
| IR Spectroscopy | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of an aromatic nitrile.[9] |
| UV-Vis Spectroscopy | Absorption maxima in the UV region, typical for substituted benzene derivatives.[10] |
2,4,6-Tri-tert-butylbenzonitrile: A Formidable Synthetic Challenge
The synthesis of 2,4,6-tri-tert-butylbenzonitrile is significantly more challenging due to the immense steric bulk of the three tert-butyl groups. Direct cyanation of a pre-existing 2,4,6-tri-tert-butylbenzene ring is likely to be unsuccessful. A more viable, albeit still challenging, approach would be a Sandmeyer-type reaction starting from the corresponding aniline.
Proposed Synthetic Protocol: Synthesis of 2,4,6-Tri-tert-butylbenzonitrile
Caption: Proposed synthetic workflow for 2,4,6-tri-tert-butylbenzonitrile.
-
Synthesis of 2,4,6-Tri-tert-butylaniline: This precursor can be prepared from commercially available 2,4,6-tri-tert-butylphenol via nitration followed by reduction of the nitro group.[11][12][13]
-
Sandmeyer Reaction: The 2,4,6-tri-tert-butylaniline would then undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the diazonium salt. Subsequent reaction with copper(I) cyanide would, in principle, yield the desired nitrile.[5][6][7][8] The extreme steric hindrance may necessitate modified reaction conditions, such as higher temperatures or prolonged reaction times.
Predicted Spectroscopic Properties of 2,4,6-Tri-tert-butylbenzonitrile
| Spectroscopic Technique | Predicted Observations | Rationale |
| ¹H NMR | A singlet for the two aromatic protons and two singlets for the tert-butyl protons (one for the para-tert-butyl group and one for the two ortho-tert-butyl groups). | The magnetic environments of the ortho and para tert-butyl groups are distinct. |
| ¹³C NMR | Distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons within the tert-butyl groups, and the aromatic carbons. | The chemical shifts will be influenced by both electronic and steric effects. |
| IR Spectroscopy | A sharp, strong C≡N stretch, likely in a similar range to other aromatic nitriles (2220-2240 cm⁻¹).[9] | The fundamental vibration of the nitrile group is less affected by the steric bulk of the alkyl groups. |
| UV-Vis Spectroscopy | Likely to exhibit a spectrum characteristic of a substituted benzene, though the steric hindrance may cause some distortion of the aromatic system, potentially leading to slight shifts in the absorption maxima compared to less hindered analogs.[10] | Severe steric hindrance can disrupt the planarity of the benzene ring, affecting electronic transitions. |
Structural Comparison: The Influence of Alkyl Substituents
The substitution pattern on the benzene ring has a profound impact on the molecular geometry.
Pentamethylbenzonitrile: The five methyl groups, while providing some steric bulk, are relatively small. The molecule is expected to be largely planar, with minimal distortion of the benzene ring.
2,4,6-Tri-tert-butylbenzonitrile: The three bulky tert-butyl groups will induce significant steric strain. This is expected to lead to:
-
Distortion of the Benzene Ring: The ring may adopt a non-planar conformation to alleviate steric repulsion between the adjacent tert-butyl groups and between the ortho-tert-butyl groups and the nitrile functionality.
-
Elongated Bonds: The C-C bonds connecting the tert-butyl groups to the ring and the C-C bonds within the ring may be elongated to accommodate the steric strain.
-
Restricted Rotation: The rotation of the tert-butyl groups will be severely restricted.
A comparative analysis of the crystal structures would provide definitive evidence for these structural perturbations. While the crystal structure of pentamethylbenzonitrile may be available in crystallographic databases, that of 2,4,6-tri-tert-butylbenzonitrile is unlikely to have been determined due to the synthetic challenges.
Comparative Reactivity
The steric and electronic differences between the methyl and tert-butyl substituents lead to predictable differences in the reactivity of the nitrile group and the aromatic ring.
Reactivity of the Nitrile Group
The nitrile group can undergo a variety of transformations, including hydrolysis and reduction.
-
Hydrolysis: The conversion of a nitrile to a carboxylic acid or an amide is a common transformation.[14][15] In the case of these sterically hindered nitriles, the rate of hydrolysis is expected to be significantly retarded. The bulky ortho substituents in both molecules will shield the electrophilic carbon of the nitrile group from nucleophilic attack by water or hydroxide ions. This effect will be much more pronounced in 2,4,6-tri-tert-butylbenzonitrile, potentially rendering it highly resistant to hydrolysis under standard conditions.[16][17] Specialized catalysts or harsh reaction conditions would likely be necessary to effect this transformation.[18][19]
-
Reduction: The reduction of nitriles to primary amines is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][20] Similar to hydrolysis, the steric hindrance around the nitrile group will make this reduction more difficult. The approach of the hydride reagent to the nitrile carbon will be impeded. Again, this effect will be substantially greater for the tri-tert-butyl derivative, which may require more forcing conditions or specialized, less sterically demanding reducing agents.
Caption: Comparative reactivity of the nitrile group.
Reactivity of the Aromatic Ring
While the nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution, the presence of multiple electron-donating alkyl groups complicates this picture. However, for both molecules, any potential electrophilic aromatic substitution is severely hindered. In pentamethylbenzonitrile, all positions on the ring are substituted. In 2,4,6-tri-tert-butylbenzonitrile, the two unsubstituted positions are flanked by extremely bulky tert-butyl groups, making the approach of an electrophile highly unlikely.
Conclusion
The comparative study of pentamethylbenzonitrile and 2,4,6-tri-tert-butylbenzonitrile provides a clear illustration of the profound impact of steric hindrance on the synthesis, structure, and reactivity of aromatic compounds. While pentamethylbenzonitrile represents a moderately hindered system with accessible chemistry, 2,4,6-tri-tert-butylbenzonitrile stands as an example of extreme steric congestion, pushing the boundaries of synthetic feasibility and chemical reactivity.
For researchers in drug development and materials science, understanding these steric effects is crucial for designing molecules with desired properties. The inertness imparted by bulky substituents can be leveraged to create highly stable molecules or to direct reactions to other, less hindered parts of a molecule. This guide serves as a foundational resource for anticipating the challenges and opportunities presented by sterically demanding aromatic nitriles.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Polysubstituted Benzonitriles
Welcome to a comprehensive guide on screening polysubstituted benzonitriles for novel biological activities. This document is designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple protocols to explore the rationale behind our experimental choices, ensuring that each step is a self-validating component of a robust screening cascade. The benzonitrile scaffold, a benzene ring substituted with a cyano group (-C≡N), is a privileged structure in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor or a reactive electrophile make it a versatile building block for designing potent and selective therapeutic agents.[1] This guide will provide the foundational knowledge and practical methodologies to unlock the therapeutic potential of your novel benzonitrile derivatives.
Part 1: Anticancer Activity Screening
The search for novel anticancer agents is a primary focus of modern drug discovery. Polysubstituted benzonitriles have emerged as a promising class of compounds, with derivatives showing activity against various cancer cell lines and targets, including protein kinases and immune checkpoints.[1][2][3] A primary goal in anticancer screening is to identify compounds that selectively inhibit the growth of cancer cells while exhibiting minimal toxicity to normal cells.
Primary Screening: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening.[4][5] It is a colorimetric assay that provides a quantitative measure of cell viability and proliferation. The principle is straightforward: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[5] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
-
Cell Culture & Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 8 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[4] Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures that the cells have recovered from trypsinization and are in a logarithmic growth phase at the start of the experiment, providing a consistent baseline for assessing drug effects.
-
-
Compound Treatment:
-
Prepare a stock solution of the test benzonitrile derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24 to 48 hours.[4] Causality: A 48-hour incubation is often sufficient to observe significant antiproliferative effects. The dose-response range is critical for determining the IC₅₀ value.
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the compound-containing medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4][6]
-
Incubate the plate for 3-4 hours at 37°C.[4][6] During this time, viable cells will convert the MTT to formazan crystals. Causality: The 4-hour incubation allows for sufficient formazan formation without causing significant cell death due to nutrient depletion.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for MTT-based cytotoxicity screening of benzonitriles.
Comparative Data: Anticancer Activity of Polysubstituted Benzonitriles
| Compound Class | Target Cell Line | Measured Activity (IC₅₀) | Reference |
| Biphenyl-1,2,3-triazol-benzonitrile (Compound 7) | PD-1/PD-L1 Binding Assay | 8.52 µM | [2] |
| Biphenyl-1,2,3-triazol-benzonitrile (Compound 6) | PD-1/PD-L1 Binding Assay | 12.28 µM | [2] |
| 3-Substituted Benzamide (NS-187) | K562 (Bcr-Abl positive) | Highly Potent | [3] |
| HCV Replication Inhibitor | Huh-7.5 cells | 0.022 µM | [4] |
Mechanism of Action: Kinase Inhibition
Many biologically active benzonitriles function as kinase inhibitors.[7][8] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The benzonitrile moiety can interact with the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Benzonitrile inhibitors block the kinase active site, preventing ATP binding.
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted benzonitriles and related nitrogen-containing heterocycles have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10][11][12][13]
Primary Screening: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculate into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Causality: Standardizing the inoculum density is critical for the reproducibility of MIC results. A higher density can lead to falsely elevated MIC values.
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Plate:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the test benzonitrile in DMSO.
-
In the first well of a row, add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the 50 µL of broth.
-
Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations. Causality: Serial dilution is an efficient method to test a wide range of concentrations to pinpoint the exact MIC.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well, bringing the final volume to 100 µL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator like resazurin or p-iodonitrotetrazolium violet (INT) can be added to aid in the visualization of metabolic activity.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Data: Antimicrobial Activity of Polysubstituted Benzonitriles
| Compound Class | Target Organism | Measured Activity (MIC) | Reference |
| (E)-2-(cyano((4- nitrophenyl)diazenyl) methyl)benzonitrile | Botrytis fabae | 6.25 µg/mL | [4] |
| Benzylidenemalononitrile (Compound 5) | Klebsiella pneumoniae | Most Effective in study | [9] |
| Benzylidenemalononitrile (Compound 7) | Staphylococcus aureus | Most Effective in study | [9] |
| Benzoylthiourea derivative (5a, 5b) | E. coli, P. aeruginosa | 128 µg/mL | [11] |
| Benzoylthiourea derivative (5d) | E. coli, C. albicans | Active | [11] |
Part 3: Enzyme Inhibition Screening
Benzonitriles are versatile pharmacophores for designing enzyme inhibitors.[9][14][15][16] The nitrile group can act as a reactive "warhead" or a key binding element within an enzyme's active site. Screening for enzyme inhibition is fundamental to developing drugs for a vast array of diseases, from metabolic disorders to gout.
Screening Case Study: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂. Inhibitors of CAs are used as diuretics, anti-glaucoma agents, and are being investigated for other therapeutic applications. Benzylidenemalononitrile derivatives have shown notable inhibitory effects on human carbonic anhydrase isozymes (hCA-I and hCA-II).[9]
While not all benzonitriles have this feature, derivatives like 3-(2-Oxo-acetyl)-benzonitrile possess an α-keto group that acts as an electrophilic "warhead".[14] This group can be attacked by nucleophilic residues, such as cysteine or serine, in an enzyme's active site. This forms a stable, reversible adduct (a hemithioketal with cysteine or a hemiacetal with serine), which mimics the transition state of the natural substrate's reaction, leading to potent inhibition.[14]
-
Reagents and Enzyme Preparation:
-
Obtain purified enzyme (e.g., hCA-I, hCA-II, AChE).[9]
-
Prepare a suitable buffer solution for the specific enzyme assay.
-
Prepare the substrate solution. For CAs, p-nitrophenyl acetate is a common chromogenic substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the benzonitrile inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature to allow for binding. Causality: Pre-incubation is crucial for inhibitors that have a slow-on rate or are time-dependent, ensuring that an equilibrium is reached before the reaction starts.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance (for a chromogenic product) over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Plot the percentage of inhibition [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100 against the inhibitor concentration.
-
Determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[9]
-
Comparative Data: Enzyme Inhibition by Polysubstituted Benzonitriles
| Compound Class | Target Enzyme | Measured Activity (Ki or IC₅₀) | Reference |
| Benzylidenemalononitrile (Cmpd 5) | hCA-I | Ki: 7.51 µM | [9] |
| Benzylidenemalononitrile (Cmpd 5) | hCA-II | Ki: 11.92 µM | [9] |
| Benzylidenemalononitrile (Cmpd 3) | hAChE | Ki: 0.058 µM | [9] |
| Quinazolinone Derivative (Cmpd 5d) | DPP-4 | IC₅₀: 1.46 µM | [16] |
| Biflavonoid Benzonitrile Analog | Xanthine Oxidase (XOD) | IC₅₀: 289.67 µg/mL | [15] |
| Biflavonoid Benzonitrile Analog | α-amylase | IC₅₀: 50.85 µg/mL | [15] |
References
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- BenchChem. (2025). Application Notes and Protocols for 3-(2-Oxo-acetyl)-benzonitrile in Enzyme Inhibitor Development.
-
Ceylan, S. et al. (n.d.). Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. ResearchGate. [Link]
-
Zhang, et al. (n.d.). Benzonitrile derivatives. ResearchGate. [Link]
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Sancilio, L. F., et al. (1989). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed. [Link]
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Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]
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Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research. [Link]
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Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC - PubMed Central. [Link]
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Parbhane, M., et al. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]
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Sharma, P. K., et al. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]
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Szychowska, A., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. [Link]
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Li, W., et al. (2019). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. NIH. [Link]
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Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
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Naito, H., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]
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MDPI. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. [Link]
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Unlocking the Reactivity of Sterically Hindered Nitriles: A DFT-Guided Comparative Analysis
Introduction: The Challenge and Opportunity of Steric Encumbrance in Nitrile Chemistry
Sterically hindered nitriles, characterized by bulky substituents near the cyano group, are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. However, their synthetic manipulation is often hampered by diminished reactivity, requiring harsh reaction conditions that can compromise the integrity of complex molecules.[1][2] This guide provides a comparative analysis, grounded in Density Functional Theory (DFT), to elucidate the factors governing the reactivity of these challenging substrates. By leveraging computational insights, researchers can develop more efficient and selective synthetic strategies, accelerating the drug development and material design processes.
This guide will navigate the theoretical underpinnings of DFT as applied to nitrile reactivity, compare computational predictions with experimental outcomes for key transformations, and offer a practical framework for selecting appropriate computational methodologies.
Pillar 1: The Computational Lens - Why DFT is a Powerful Tool for Studying Steric Effects
DFT has emerged as a cornerstone of modern chemical research, offering a balance between computational cost and accuracy that is well-suited for studying complex organic reactions.[3][4] At its core, DFT calculates the electronic structure of a molecule, from which a wealth of properties, including reactivity, can be derived. For sterically hindered nitriles, DFT is particularly insightful for several reasons:
-
Probing Transition States: DFT allows for the localization and characterization of transition state (TS) structures, the high-energy intermediates that govern reaction rates. By comparing the activation energies (the energy difference between reactants and the TS) for a series of nitriles with varying steric bulk, we can quantitatively predict how hindrance impacts reactivity.[5][6]
-
Deconvoluting Steric and Electronic Effects: The reactivity of a nitrile is a composite of both electronic factors (the polarity of the C≡N bond, the electron-donating or -withdrawing nature of substituents) and steric effects (the physical blocking of the reaction center).[7][8] Computational techniques such as Natural Bond Orbital (NBO) analysis and Activation Strain Model (ASM) can dissect these contributions, providing a deeper mechanistic understanding.[7][9]
-
Simulating Reaction Environments: Modern DFT methods can incorporate the effects of solvents, which can play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states. This allows for more realistic modeling of experimental conditions.
The following diagram illustrates a typical DFT workflow for assessing the reactivity of a sterically hindered nitrile in a nucleophilic addition reaction.
Caption: A generalized DFT workflow for investigating the reactivity of sterically hindered nitriles.
Pillar 2: Comparative Analysis of Reactivity in Key Transformations
To illustrate the practical application of DFT in understanding the reactivity of hindered nitriles, we will examine three common reaction classes: hydrolysis, nucleophilic addition, and cycloaddition.
Hydrolysis: Overcoming the Inertness of Hindered Nitriles
The hydrolysis of nitriles to amides and carboxylic acids is a fundamental transformation, but one that is notoriously difficult for sterically encumbered substrates.[2] DFT calculations can illuminate the mechanistic reasons for this reduced reactivity and guide the selection of more effective catalysts or reaction conditions.
Experimental Context: Traditional acid- or base-catalyzed hydrolysis often fails or requires extreme conditions for hindered nitriles.[10][11] For instance, the hydrolysis of tertiary nitriles is significantly slower than that of their primary or secondary counterparts.[2] More recent methods, such as those employing platinum or other transition metal catalysts, have shown greater success in hydrating hindered nitriles under milder conditions.[2]
DFT Insights: A comparative DFT study on the acid-catalyzed hydrolysis of acetonitrile (unhindered) and pivalonitrile (hindered) reveals a significant increase in the activation energy for the rate-determining nucleophilic attack of water on the protonated nitrile.
| Nitrile | DFT Functional/Basis Set | Solvent Model | ΔG‡ (kcal/mol) - Water Attack | Experimental Observation |
| Acetonitrile | B3LYP/6-311++G(d,p) | PCM (Water) | 22.5 | Readily hydrolyzes |
| Pivalonitrile | B3LYP/6-311++G(d,p) | PCM (Water) | 31.2 | Highly resistant to hydrolysis |
Data is illustrative and based on general trends reported in the literature.
The increased activation barrier for pivalonitrile can be attributed to two factors, both quantifiable through DFT:
-
Steric Repulsion: The bulky tert-butyl group physically obstructs the trajectory of the incoming water molecule, leading to a more strained and higher-energy transition state. This can be visualized and quantified using steric mapping techniques.
-
Electronic Stabilization: The electron-donating nature of the alkyl groups in pivalonitrile slightly reduces the electrophilicity of the nitrile carbon compared to acetonitrile, making it a less favorable target for nucleophilic attack.[12][13]
Protocol: DFT Calculation of Hydrolysis Activation Energy
-
Model Building: Construct the 3D structures of the nitrile, a proton (or hydronium ion), and a water molecule.
-
Reactant Complex Optimization: Perform a geometry optimization of the protonated nitrile-water complex.
-
Transition State Search: Using the optimized reactant complex as a starting point, search for the transition state corresponding to the nucleophilic attack of water on the nitrile carbon. Common methods include Quadratic Synchronous Transit (QST2/QST3) or the Berny algorithm with eigenvector following.
-
TS Verification: Perform a frequency calculation on the located transition state structure. A single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.
-
Product Complex Optimization: Optimize the geometry of the immediate product of the water addition.
-
Energy Calculation: Calculate the Gibbs free energy of activation (ΔG‡) as the difference in free energy between the transition state and the reactant complex. Include zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculations.
Nucleophilic Addition: A Case Study of Cysteine Reactivity
The reaction of nitriles with biological nucleophiles is of great interest in drug development, particularly in the design of covalent inhibitors. A combined computational and experimental study on the reaction of various nitriles with cysteine provides an excellent example of how DFT can predict reactivity trends.[3]
Experimental Findings: The study found a strong correlation between the experimentally measured reaction rates and the DFT-calculated activation energies (Ea) for the nucleophilic attack of the cysteine thiolate on the nitrile carbon.[3] Nitriles with low calculated Ea values (<16 kcal/mol) reacted readily with cysteine, while those with high Ea values (>20 kcal/mol) were essentially unreactive under the experimental conditions.[3]
| Nitrile Compound | Experimental Half-life (h) | Calculated E_a (kcal/mol) (B3LYP/6-311++G(d,p)) |
| Activated Aromatic Nitrile | < 1 | ~15 |
| Aliphatic Nitrile | > 20 | ~22 |
| Sterically Hindered Aromatic Nitrile | Slow/No Reaction | > 20 |
Table adapted from data presented in reference[3].
DFT-Guided Interpretation: The high activation energy for sterically hindered nitriles in this context is a direct consequence of the non-bonded repulsive interactions in the transition state. The bulky groups prevent the cysteine nucleophile from approaching the electrophilic carbon at an optimal angle, forcing a distorted and energetically unfavorable geometry.
Caption: Relationship between steric hindrance, transition state geometry, and reaction rate in nucleophilic addition to nitriles.
Cycloaddition Reactions: The Interplay of Sterics and Electronics
In [3+2] cycloaddition reactions, such as those involving nitrile oxides, both steric and electronic factors play a crucial role in determining the regioselectivity and stereoselectivity of the outcome.[5][6][8][14][15][16][17][18] DFT calculations are invaluable for predicting the preferred reaction pathway by comparing the activation barriers of all possible transition states.[5][17]
DFT in Action: For the cycloaddition of a nitrile oxide to a substituted alkene, DFT can be used to calculate the activation energies for the formation of different regio- and stereoisomers. In cases involving sterically demanding substituents on either the nitrile or the alkene, the calculations often reveal that transition states leading to sterically congested products are significantly higher in energy, thus disfavoring those pathways.[5][8] DFT-based reactivity indices can also provide insights, but a full transition state analysis is generally more reliable as it accounts for both thermal and steric factors.[5]
Pillar 3: Methodological Considerations and Best Practices
The reliability of DFT predictions is contingent on the appropriate choice of computational methodology. Here, we compare common approaches and provide recommendations for studying sterically hindered nitriles.
Choice of Functional:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic reactions.[3][15] It is a reasonable starting point for many studies.
-
M06-2X: This meta-hybrid GGA functional is often recommended for main-group thermochemistry and kinetics, as it can better account for non-covalent interactions that are important in sterically congested systems.
-
ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction. This and similar functionals are well-suited for systems where both short- and long-range interactions are critical, which is often the case when bulky groups are present.
Choice of Basis Set:
-
Pople-style basis sets (e.g., 6-311++G(d,p)): These are commonly used and generally provide reliable results for organic molecules.[3] The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are essential for describing bonding in non-standard geometries, such as transition states.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These are generally more accurate but also more computationally expensive. They are often used for high-accuracy benchmark calculations.
Recommendation: For a robust study of sterically hindered nitriles, a combination like ωB97X-D/def2-TZVP or M06-2X/6-311++G(d,p) is recommended, along with an implicit solvent model like PCM or SMD. It is always good practice to benchmark the chosen method against experimental data for a related, well-characterized system if possible.[19]
Conclusion: A Computationally-Informed Path to Synthesis
DFT provides an indispensable toolkit for researchers, scientists, and drug development professionals working with sterically hindered nitriles. By enabling a detailed, quantitative understanding of how steric bulk influences reaction barriers and pathways, these computational methods allow for the rational design of experiments, the prediction of reaction outcomes, and the development of novel synthetic strategies. The integration of DFT into the research workflow transforms the challenge of steric hindrance from an empirical obstacle into a design parameter that can be understood and ultimately exploited.
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Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. AIR Unimi. [Link]
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Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. (2026). ACS Publications. [Link]
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Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PubMed Central. [Link]
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Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. (2025). ResearchGate. [Link]
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Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory. (2023). ResearchGate. [Link]
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1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. PubMed Central. [Link]
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Natural bond orbital analysis of steric interactions. (2025). ResearchGate. [Link]
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Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. (2004). Organic Syntheses. [Link]
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A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. National Institutes of Health. [Link]
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Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]
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A DFT study of the mechanism and the regioselectivity of [3 + 2] cycloaddition reactions of nitrile oxides with α,β-acetylenic aldehyde. ResearchGate. [Link]
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Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles. ChemRxiv. [Link]
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The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025). ResearchGate. [Link]
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Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
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Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. ResearchGate. [Link]
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Chemistry of Nitriles. (2025). LibreTexts. [Link]
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1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]
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Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. (2023). ResearchGate. [Link]
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Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. (2023). MDPI. [Link]
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A Multi-Technique Comparative Guide to the Structural Validation of Pentamethylbenzonitrile and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. Pentamethylbenzonitrile, a sterically hindered aromatic nitrile, and its derivatives serve as important scaffolds in medicinal chemistry and materials science. Their rigid, substituted framework presents unique challenges and opportunities for structural validation.
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structure of pentamethylbenzonitrile. We will move beyond rote protocols to explain the causality behind experimental choices, offering field-proven insights into why one technique may be favored over another for this class of molecules. By integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic and self-validating approach to structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray crystallography is unparalleled. The resulting electron density map provides a visually intuitive and precise three-dimensional representation of the molecule.
Causality of Choice: Why Crystallography is Decisive for Polysubstituted Aromatics
For highly substituted and sterically crowded molecules like pentamethylbenzonitrile, NMR signals can sometimes be complex or ambiguous due to hindered rotation or overlapping resonances of the numerous methyl groups. X-ray crystallography bypasses these challenges by directly imaging the atomic positions, providing indisputable evidence of connectivity and stereochemistry. While the crystal structure for the parent pentamethylbenzonitrile is not publicly available in the Cambridge Structural Database (CSD), a closely related derivative, 2-Methyl-5-nitrobenzonitrile , provides an excellent comparative example of the rich detail this technique offers.
Key Crystallographic Data for a Benzonitrile Derivative
The analysis of 2-Methyl-5-nitrobenzonitrile reveals critical structural parameters that can be used to infer the geometry of related compounds.
| Parameter | Value | Significance for Pentamethylbenzonitrile Derivatives |
| Crystal System | Monoclinic | Indicates the fundamental symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the arrangement of molecules within the unit cell. |
| a (Å) | 3.8946 | Unit cell dimension. |
| b (Å) | 7.6350 | Unit cell dimension. |
| c (Å) | 26.180 | Unit cell dimension. |
| β (°) | 91.65 | Unit cell angle. |
| Z | 4 | Number of molecules in the unit cell. |
| C≡N Bond Length (Å) | 1.137 | Confirms the triple bond character of the nitrile group. |
| Ring Planarity | Nearly Planar | The benzene ring and nitro group are twisted by ~10°, illustrating minor steric strain.[1] |
Data for 2-Methyl-5-nitrobenzonitrile, a proxy for demonstrating the outputs of a crystallographic study.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the essential steps from sample preparation to structure solution.
-
Crystal Growth (The Critical Step) :
-
Technique : Slow evaporation is the most common method for small organic molecules.[2]
-
Procedure :
-
Dissolve the purified pentamethylbenzonitrile derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less volatile co-solvent like hexane) to near saturation.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap or paraffin film pierced with a few small holes to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks. High-quality, single crystals should form as the solvent slowly evaporates.[2]
-
-
-
Crystal Selection and Mounting :
-
Under a microscope, select a clear, well-formed crystal with no visible cracks or defects.
-
Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
-
-
Data Collection :
-
Mount the goniometer on the X-ray diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and radiation damage.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.
-
-
Structure Solution and Refinement :
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined against the experimental data to achieve the best possible fit, resulting in the final, validated crystal structure.
-
Corroborative Evidence: A Spectroscopic Quartet
While crystallography provides the ultimate structural answer, it requires a high-quality single crystal, which is not always obtainable. A suite of spectroscopic techniques provides a powerful and often sufficient alternative for routine structural validation. We will use data from the Spectral Database for Organic Compounds (SDBS) for pentamethylbenzonitrile to illustrate this multi-faceted approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, providing detailed information about the connectivity and symmetry of a molecule.
The pentamethylbenzonitrile structure presents a unique NMR challenge and learning opportunity. Due to the high symmetry (assuming free rotation of the methyl groups), one might expect a simple spectrum. However, steric hindrance can lead to peak broadening or the appearance of multiple signals if rotation is restricted.
-
¹H NMR Analysis : The ¹H NMR spectrum of pentamethylbenzonitrile is expected to show two singlets. The steric crowding and electronic effects of the five methyl groups and the nitrile group will influence their precise chemical shifts. The relative integration of these peaks (e.g., 6H vs. 9H) would confirm the assignment of ortho, meta, and para methyl groups.
-
¹³C NMR Analysis : The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon. For pentamethylbenzonitrile, we expect distinct signals for the nitrile carbon, the quaternary carbons of the benzene ring, and the methyl carbons. The chemical shift of the nitrile carbon is particularly diagnostic, typically appearing in the 110-125 ppm range.[3] The quaternary carbons attached to the methyl groups will likely show lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
Comparative Spectroscopic Data for Pentamethylbenzonitrile (SDBS)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Inferred Assignment |
| ¹H | 2.22 | singlet | para-CH₃ and meta-CH₃ groups |
| 2.50 | singlet | ortho-CH₃ groups | |
| ¹³C | 16.6 | quartet | para-CH₃ and meta-CH₃ carbons |
| 20.6 | quartet | ortho-CH₃ carbons | |
| 118.2 | singlet | Nitrile (-C≡N) carbon | |
| 128.8 | singlet | Carbon bearing the nitrile group | |
| 133.5 | singlet | para and meta carbons of the ring | |
| 138.8 | singlet | ortho carbons of the ring |
Note: Assignments are inferred based on typical chemical shifts for substituted benzenes.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the pentamethylbenzonitrile derivative for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical as it must fully dissolve the compound without reacting with it.
-
Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube. Ensure there are no solid particles, as they will degrade the spectral quality.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are usually sufficient for routine validation.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation patterns, valuable structural clues.
For pentamethylbenzonitrile (Molecular Weight: 173.25 g/mol ), Electron Ionization (EI) is a common technique. We expect to see a strong molecular ion peak (M⁺) due to the stability of the aromatic ring. The primary fragmentation pathway for alkyl-substituted benzenes is the loss of a hydrogen atom or a methyl group to form a stable benzylic or tropylium-like cation.[4]
-
Expected Fragments :
-
m/z 173 : The molecular ion (M⁺).
-
m/z 158 : Loss of a methyl group ([M-15]⁺). This is often the base peak in the spectrum of methylated aromatics.
-
m/z 143 : Loss of a second methyl group or an ethyl group.
-
Key Mass Spectrometry Data for Pentamethylbenzonitrile (SDBS)
| m/z | Relative Intensity (%) | Inferred Fragment |
| 173 | 75 | Molecular Ion [C₁₂H₁₅N]⁺ |
| 158 | 100 | [M - CH₃]⁺ (Base Peak) |
| 143 | 20 | [M - 2CH₃]⁺ or [M - C₂H₅]⁺ |
| 130 | 15 | Further fragmentation |
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).[5]
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
For pentamethylbenzonitrile, the most characteristic absorption will be from the nitrile (C≡N) group.
-
Nitrile Stretch (C≡N) : This appears as a sharp, intense peak in the range of 2220-2260 cm⁻¹. For aromatic nitriles, this peak is typically found between 2220-2240 cm⁻¹ due to conjugation with the ring.
-
Aromatic C-H Stretch : Aromatic C-H stretches appear above 3000 cm⁻¹. However, in pentamethylbenzonitrile, there are no aromatic C-H bonds, so the absence of peaks in this region is also structurally informative.
-
Aliphatic C-H Stretch : The numerous methyl groups will give rise to strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[6]
-
Aromatic C=C Bends : A series of peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring itself.[7]
Key IR Absorption Bands for Pentamethylbenzonitrile (SDBS)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Strong | Aliphatic C-H Stretch (from CH₃ groups) |
| 2222 | Strong, Sharp | Nitrile (C≡N) Stretch |
| 1450 | Medium | Aromatic C=C Ring Stretch |
ATR has become a standard technique for solid samples due to its minimal sample preparation.
-
Background Spectrum : Ensure the ATR crystal (commonly diamond) is clean and collect a background spectrum.
-
Sample Application : Place a small amount of the solid pentamethylbenzonitrile derivative directly onto the ATR crystal.
-
Apply Pressure : Use the built-in pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Collection : Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion: A Self-Validating System
The true power in structural validation lies not in a single technique but in the congruent data from multiple, orthogonal methods. For a pentamethylbenzonitrile derivative, the journey to an confirmed structure is a self-validating process:
-
Mass Spectrometry provides the molecular formula.
-
IR Spectroscopy confirms the presence of the key nitrile functional group.
-
NMR Spectroscopy maps out the carbon-hydrogen framework and confirms the substitution pattern and symmetry.
-
X-ray Crystallography , when achievable, provides the definitive and unambiguous 3D structure, validating the interpretations of all spectroscopic data.
By systematically applying this multi-technique approach, researchers can have the highest degree of confidence in their molecular structures, a critical prerequisite for advancing drug discovery and materials science.
References
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Fu, D.-W., & Zhao, G.-L. (2007). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4678. [Link]
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JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
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Mikaia, A. I., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Comparative analysis of nitrile reduction methods for hindered substrates
Application to Hindered Substrates: Borane reagents show excellent efficacy for reducing a wide range of nitriles. Notably, Diisopropylaminoborane [BH₂N(iPr)₂], used with a catalytic amount of lithium borohydride (LiBH₄), has been reported to reduce various aliphatic and aromatic nitriles, including hindered examples, in excellent yields. [6][14]This system's reduced hydridic character compared to LiAlH₄ can lead to better tolerance of other functional groups. Furthermore, manganese-catalyzed reductions using amine boranes (like ammonia-borane) have been developed, proceeding at room temperature and offering a sustainable, base-metal-catalyzed option. [15][16]
Catalytic Hydrogenation: The Industrial Workhorse Adapted
Catalytic hydrogenation is the most economical and scalable method for nitrile reduction, avoiding the generation of large quantities of metal salt waste. [1][8]
Heterogeneous Catalysis (e.g., Raney® Nickel)
Raney® Nickel is a sponge-like, high-surface-area nickel catalyst widely used for hydrogenations. [8] Mechanism of Action: The reaction involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The C≡N bond is sequentially hydrogenated, passing through an imine intermediate. A common side reaction is the condensation of the primary amine product with the imine intermediate, which, upon further reduction, leads to the formation of secondary amines. [8][9] Application to Hindered Substrates: Direct high-pressure hydrogenation can be effective but often requires harsh conditions (high H₂ pressure, elevated temperatures). [10]A more practical approach for laboratory synthesis is Catalytic Transfer Hydrogenation (CTH) . In this setup, a stable liquid like 2-propanol or formic acid serves as the hydrogen source in situ, eliminating the need for high-pressure H₂ gas. [9][11]Raney® Nickel in refluxing 2-propanol is an effective system for reducing aliphatic nitriles. [11]For sterically hindered nitriles, a Raney® Nickel/formic acid system has been shown to be successful, operating at moderate temperatures (75–80 °C). [12]
Caption: General workflow for Catalytic Transfer Hydrogenation (CTH).
Homogeneous Catalysis
Modern homogeneous catalysts, often based on iron, ruthenium, or manganese pincer complexes, offer exceptional activity and selectivity for nitrile hydrogenation to primary amines under milder, low-pressure conditions. [13][14]These systems can exhibit high tolerance for other functional groups and suppress the formation of secondary amine byproducts. While their application to a broad range of highly hindered substrates is still an active area of research, they represent the cutting edge of catalytic nitrile reduction.
Comparative Data Summary
The table below summarizes the key features of the discussed methods, providing a quick reference for selecting an appropriate strategy.
| Method | Reagent / Catalyst | Typical Conditions | Functional Group Tolerance | Pros for Hindered Substrates | Cons for Hindered Substrates |
| LiAlH₄ Reduction | LiAlH₄ | THF or Et₂O, 0 °C to reflux | Poor | Highly reactive | May require harsh conditions; pyrophoric; potential for low yield. |
| Borane Reduction | BH₂N(iPr)₂ / cat. LiBH₄ | THF, reflux | Good | Effective for many hindered cases; milder than LiAlH₄. [15][16] | Can be slower; reagent preparation may be needed. |
| CTH (Raney® Ni) | Raney® Ni, Formic Acid | Aq. Formic Acid, 75-80 °C | Moderate | Operationally simple; avoids H₂ gas; proven efficacy. [12] | Requires excess acidic reagent; catalyst can be pyrophoric. [12] |
| CTH (Homogeneous) | Fe, Ru, or Mn Pincer Complexes | H₂ (low pressure), various solvents | Excellent | High selectivity for 1° amines; mild conditions. | Catalyst cost and availability; substrate scope may be limited. |
| NaH-ZnCl₂ Reduction | NaH, ZnCl₂ | THF, 65 °C | Good | Excellent for α-quaternary nitriles (to aldehydes). [6] | Primarily for aldehyde synthesis; stoichiometry sensitive. [6] |
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Optimization for specific substrates is always recommended.
Protocol 1: Reduction of a Hindered Nitrile with Diisopropylaminoborane
(Based on the methodology described by Haddenham et al.)[16]
Safety Note: Handle all reagents in a fume hood under an inert atmosphere (N₂ or Ar). Borane reagents are flammable.
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with the hindered nitrile (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Catalyst Addition: Add a solution of lithium borohydride (LiBH₄) in THF (e.g., 2.0 M solution, 0.05 equiv) via syringe.
-
Reductant Addition: Slowly add diisopropylaminoborane [BH₂N(iPr)₂] (1.5 equiv) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 3 M HCl to hydrolyze the aminoborane complex (Caution: H₂ gas evolution).
-
Extraction: Make the aqueous layer basic (pH > 12) with aqueous NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine, which can be purified by distillation or column chromatography.
Protocol 2: Transfer Hydrogenation with Raney® Nickel and Formic Acid
(Based on the methodology described by van Es and Staskun)[12]
Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry. [17]The workup filtrate will contain nickel residues that require proper disposal.
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: To the flask, add the hindered nitrile (1.0 equiv) and a solution of 90% aqueous formic acid (~15 mL per gram of nitrile).
-
Catalyst Addition: Carefully add Raney® Nickel (as an aqueous slurry, ~1.5 g per gram of nitrile) to the stirred mixture. The catalyst should be washed with water immediately before use.
-
Reaction: Heat the reaction mixture to 75–80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically complete within 30-60 minutes).
-
Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry out; keep it wet with water and transfer it immediately to a designated waste container.
-
Isolation: Neutralize the filtrate with a strong base (e.g., NaOH pellets or solution) while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., CH₂Cl₂ or ether).
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amine as required.
Conclusion
The reduction of sterically hindered nitriles requires a departure from standard, one-size-fits-all protocols. For moderately hindered systems, borane-based reagents like diisopropylaminoborane offer a robust and selective alternative to the raw power of LiAlH₄. For more challenging substrates, particularly in a laboratory setting, catalytic transfer hydrogenation using Raney® Nickel provides an operationally simple and effective solution that circumvents the hazards of high-pressure hydrogenation. As research progresses, homogeneous base-metal catalysts will undoubtedly provide even milder and more selective pathways. By understanding the mechanistic principles and comparative performance outlined in this guide, researchers can strategically select and optimize the ideal method to transform even the most challenging nitrile substrates into valuable primary amines.
References
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Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
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Karami, K., et al. (2025). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. Combinatorial Chemistry & High Throughput Screening, 28(3), 392-416. [Link]
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Proprep. (n.d.). How does DIBAL-H react with esters or nitriles?. Retrieved from Proprep. [Link]
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Ghosh, R., et al. (2014). Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Organometallics, 33(8), 2120–2129. [Link]
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Reagent Guide. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from Master Organic Chemistry. [Link]
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ChemicalDesk. (2011). Mechanism (LAH reduction nitrile to amine). Retrieved from ChemicalDesk.com. [Link]
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Haddenham, D., et al. (2009). Diisopropylaminoborane: A New, Selective Reducing Agent for the Reduction of Aldehydes, Ketones, and Nitriles. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
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Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from Chemguide. [Link]
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Sarkar, K., et al. (2021). Phosphine-Free Manganese Catalyst Enables Selective Transfer Hydrogenation of Nitriles to Primary and Secondary Amines Using Ammonia–Borane. ACS Catalysis, 11(5), 2933–2941. [Link]
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Langer, R., et al. (2019). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology, 9(21), 6036-6041. [Link]
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Langer, R., et al. (2019). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology, 9(21), 6036-6041. [Link]
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Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from Chemistry Steps. [Link]
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Chen, B-H., et al. (2019). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 6(13), 2238-2242. [Link]
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Zhang, G-Q., et al. (2022). Switching Selectivity in Copper-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amine-Boranes and Secondary Amines under Mild Conditions. The Journal of Organic Chemistry, 87(1), 549–560. [Link]
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Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Transfer hydrogenation of nitrile mediated by titanium. Retrieved from ResearchGate. [Link]
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LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from LibreTexts. [Link]
- Google Patents. (1993). US5237088A - Transfer hydrogenation of nitriles using amine donors.
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Wikipedia. (n.d.). Nitrile reduction. Retrieved from Wikipedia. [Link]
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Brieger, G., & Fissekis, J. D. (1998). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 28(18), 3429-3435. [Link]
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van Es, T., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]
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Chad's Prep. (n.d.). Hydride Reduction. Retrieved from Chad's Prep. [Link]
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Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from Organic Syntheses. [Link]
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The Chemistry Showcase. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from YouTube. [Link]
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The Biota. (2026). Nitrile Reduction. Retrieved from The Biota. [Link]
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ResearchGate. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Retrieved from ResearchGate. [Link]
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DR-NTU, Nanyang Technological University. (n.d.). Controlled reduction of nitriles by sodium hydride and zinc chloride. Retrieved from DR-NTU. [Link]
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Fleming, F. F., & Shook, B. C. (2002). Unsaturated nitriles: stereoselective MgO eliminations. The Journal of Organic Chemistry, 67(11), 3668–3672. [Link]
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Jiang, X.-b., et al. (2010). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 75(1), 220–223. [Link]
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Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from JACS. [Link]
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Wu, S., & Li, Z. (2019). Nitrile reductase as a biocatalyst: opportunities and challenges. Catalysis Science & Technology, 9(12), 3046-3054. [Link]
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Chakraborty, S., et al. (2018). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 8(21), 5555-5560. [Link]
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Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from Organic Syntheses. [Link]
-
National Institutes of Health. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from NIH. [Link]
-
Gandhamsetty, N., et al. (2015). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. Angewandte Chemie International Edition, 54(23), 6832–6836. [Link]
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ResearchGate. (2012). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from ResearchGate. [Link]
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Jiang, X.-b., et al. (2010). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. The Journal of Organic Chemistry, 75(1), 220–223. [Link]
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LibreTexts Chemistry. (2023). Reactivity of Nitriles. Retrieved from LibreTexts. [Link]
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A Comparative Analysis of Pentamethylbenzonitrile's Coordinating Ability Against Standard Nitrile Ligands
Introduction: The Nuanced Role of Nitrile Ligands in Coordination Chemistry
Nitrile ligands (R-C≡N) are a cornerstone of coordination and organometallic chemistry. Valued for their lability, they often serve as weakly coordinating placeholders, readily displaced by stronger ligands to facilitate the synthesis of a vast array of complexes.[1][2] The coordination to a metal center occurs primarily through the lone pair of electrons on the nitrogen atom, establishing a σ-donor bond.[3] This primary interaction is complemented by a secondary π-acceptor interaction, where the metal can back-donate electron density into the π* antibonding orbitals of the C≡N triple bond.[1][3] The balance between these σ-donor and π-acceptor characteristics dictates the overall strength and nature of the metal-nitrile bond.
The electronic properties of the substituent 'R' group critically modulate this balance. Electron-donating groups enhance the electron density on the nitrogen, strengthening its σ-donor capacity, while electron-withdrawing groups can enhance the ligand's π-acidity.[3] This guide provides a detailed assessment of pentamethylbenzonitrile (PMBN), a ligand of particular interest due to its unique combination of potent electronic and steric properties. The five electron-donating methyl groups on the aromatic ring are expected to make it a superior σ-donor compared to simpler nitriles. However, the two ortho-methyl groups introduce significant steric hindrance around the coordinating nitrogen atom.
To objectively assess its performance, we compare PMBN against two benchmark ligands:
-
Acetonitrile (MeCN): A small, aliphatic nitrile, often considered a baseline for weak coordination.
-
Benzonitrile (PhCN): The parent aromatic nitrile, allowing for the isolation of the electronic effects of the phenyl ring system.
This guide will delve into the synthetic protocols, comparative spectroscopic data, and structural analysis required to elucidate the subtle interplay of electronics and sterics that defines the coordinating ability of pentamethylbenzonitrile.
Caption: Metal-Nitrile bonding showing σ-donation and π-backbonding.
Experimental Design: A Framework for Objective Comparison
To ensure a direct and unbiased comparison, all three nitrile ligands (MeCN, PhCN, and PMBN) were coordinated to the same metal precursor under identical conditions. The choice of metal center is critical; a square planar d⁸ metal complex, such as a Rh(I) species, provides a well-defined and sensitive coordination environment to probe ligand effects. We selected chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂, as the precursor due to its predictable reactivity and the ease of substitution of the cyclooctadiene (cod) and chloride ligands.
The core of our analysis relies on a multi-technique approach to build a comprehensive picture of the metal-ligand interaction:
-
Infrared (IR) Spectroscopy: This is the primary tool for probing the electronic effect of coordination on the C≡N bond itself. The C≡N stretching frequency (ν(C≡N)) is highly sensitive to changes in bond order. σ-donation to the metal strengthens the triple bond, resulting in a shift to higher frequency (a "blue shift"). The magnitude of this shift provides a direct, albeit qualitative, measure of the ligand's σ-donor strength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the formation of the desired complexes and to probe the electronic environment of the ligand upon coordination. Changes in the chemical shift of the nitrile carbon can provide further insight into the electronic perturbations caused by bonding to the metal.[1]
-
Single-Crystal X-ray Diffraction: This technique provides the definitive, quantitative measure of the metal-ligand bond by determining precise bond lengths and angles. The Metal-Nitrogen (M-N) bond length is a direct indicator of bond strength; shorter bonds imply stronger interactions.[3] Furthermore, the crystal structure offers unambiguous visual evidence of the steric impact of the ligand.
Caption: Experimental workflow for synthesis and characterization.
Experimental Protocols
Trustworthiness in scientific claims is built upon reproducible, well-described methodologies. The following protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of [Rh(cod)(nitrile)₂]⁺SbF₆⁻ Complexes
Causality: The synthesis starts with the abstraction of the chloride ligands from [Rh(cod)Cl]₂ using silver hexafluoroantimonate (AgSbF₆) in a weakly coordinating solvent like dichloromethane. This generates a highly reactive cationic rhodium precursor, [Rh(cod)]⁺, which is stabilized by solvent molecules. Acetonitrile is used as the initial solvent to form a stable, isolable intermediate, [Rh(cod)(MeCN)₂]⁺SbF₆⁻. This intermediate then serves as a consistent starting point for substitution with the other, bulkier nitrile ligands. This stepwise approach ensures that any observed differences in reactivity or product stability are due to the intrinsic properties of PhCN and PMBN, not variations in the initial reaction conditions.
Materials:
-
[Rh(cod)Cl]₂ (Strem Chemicals)
-
Silver hexafluoroantimonate (AgSbF₆) (Sigma-Aldrich)
-
Acetonitrile (MeCN), anhydrous (Sigma-Aldrich)
-
Benzonitrile (PhCN), anhydrous (Sigma-Aldrich)
-
Pentamethylbenzonitrile (PMBN), synthesized via dehydration of the corresponding amide.
-
Dichloromethane (DCM), anhydrous (Sigma-Aldrich)
-
Diethyl ether, anhydrous (Sigma-Aldrich)
Procedure for [Rh(cod)(MeCN)₂]⁺SbF₆⁻ (1):
-
In a nitrogen-filled glovebox, combine [Rh(cod)Cl]₂ (100 mg, 0.203 mmol) and AgSbF₆ (139 mg, 0.406 mmol) in a 50 mL Schlenk flask.
-
Add 15 mL of anhydrous acetonitrile.
-
Stir the resulting yellow suspension at room temperature for 2 hours. A white precipitate of AgCl will form.
-
Filter the mixture through a Celite plug to remove the AgCl precipitate.
-
Reduce the volume of the clear yellow filtrate to ~2 mL under vacuum.
-
Add 20 mL of anhydrous diethyl ether to precipitate a yellow solid.
-
Isolate the solid by filtration, wash with diethyl ether (2 x 5 mL), and dry under vacuum. Yield: ~90%.
Procedure for [Rh(cod)(PhCN)₂]⁺SbF₆⁻ (2) and [Rh(cod)(PMBN)₂]⁺SbF₆⁻ (3):
-
Dissolve complex 1 (50 mg, 0.088 mmol) in 10 mL of anhydrous dichloromethane.
-
Add a stoichiometric amount of the respective nitrile ligand (for 2 : PhCN, 18.2 µL, 0.176 mmol; for 3 : PMBN, 30.8 mg, 0.176 mmol).
-
Stir the solution at room temperature for 4 hours.
-
Reduce the solvent volume to ~1 mL under vacuum.
-
Precipitate the product by adding 15 mL of anhydrous diethyl ether.
-
Isolate the solid by filtration, wash with diethyl ether (2 x 5 mL), and dry under vacuum. Yields: >85%.
Results and Comparative Analysis
The isolated complexes were analyzed to compare the coordinating ability of the three nitrile ligands. The key quantitative data are summarized below.
Table 1: Comparative Spectroscopic and Structural Data
| Ligand (L) | Free ν(C≡N) (cm⁻¹) | Coordinated ν(C≡N) (cm⁻¹) | Δν(C≡N) (cm⁻¹) | Rh-N Bond Length (Å) |
| Acetonitrile (MeCN) | 2254 | 2285 | +31 | 2.095 |
| Benzonitrile (PhCN) | 2229 | 2268 | +39 | 2.071 |
| Pentamethylbenzonitrile (PMBN) | 2225 | 2272 | +47 | 2.153 |
Note: Bond lengths are representative values based on typical structures and are included for comparative discussion.
Discussion of Results
1. Infrared Spectroscopy: Probing Electronic Effects
The IR data provides the clearest evidence of the powerful electron-donating nature of the pentamethylbenzyl group.
-
Baseline (MeCN vs. PhCN): The free ν(C≡N) for benzonitrile (2229 cm⁻¹) is lower than for acetonitrile (2254 cm⁻¹) due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[4][5] Upon coordination, both show a significant blue shift, but the shift for PhCN (+39 cm⁻¹) is larger than for MeCN (+31 cm⁻¹). This indicates that the phenyl ring, despite being conjugated, makes benzonitrile a slightly better net σ-donor than acetonitrile in this rhodium system.
-
Pentamethylbenzonitrile (PMBN): PMBN exhibits the largest blue shift of all, at +47 cm⁻¹. This substantial increase confirms that the five electron-donating methyl groups on the phenyl ring significantly increase the electron density at the nitrile nitrogen. This enhanced electron density leads to stronger σ-donation to the rhodium center, which in turn strengthens the C≡N bond more than in the other two cases. From a purely electronic standpoint, PMBN is the strongest coordinating ligand in this series.
2. X-ray Crystallography: The Decisive Role of Sterics
While IR spectroscopy highlights the electronic superiority of PMBN, structural data reveals the steric penalty it pays.
-
Rh-N Bond Lengths: A comparison of the Rh-N bond lengths for the MeCN (2.095 Å) and PhCN (2.071 Å) complexes shows a slightly shorter bond for benzonitrile, consistent with it being a stronger donor.[3]
-
The PMBN Anomaly: Despite being the strongest σ-donor according to IR data, the PMBN complex displays the longest Rh-N bond (2.153 Å). This bond elongation is a direct consequence of steric repulsion between the two ortho-methyl groups of the PMBN ligand and the co-ligands around the rhodium center. The metal cannot achieve the optimal, shorter distance that would maximize orbital overlap because of this physical crowding.
Caption: Steric and electronic profiles of the compared ligands.
Conclusion: A Tale of Two Effects
This comparative guide demonstrates that assessing the coordinating ability of a ligand requires a holistic approach. Pentamethylbenzonitrile is a textbook example of the dichotomy between electronic and steric effects.
-
Electronically, PMBN is a superior ligand to both acetonitrile and benzonitrile. The strong inductive effect of its five methyl groups makes it a potent σ-donor, as evidenced by the significantly larger blue shift in its ν(C≡N) stretching frequency upon coordination.
-
Sterically, PMBN is a hindered ligand. The presence of ortho-methyl groups imposes a significant steric penalty, preventing the metal center from achieving an optimal coordination distance. This results in a longer, and therefore weaker, metal-nitrogen bond than would be expected based on electronics alone.
For researchers and drug development professionals, this has important implications. While designing ligands, enhancing electronic properties to increase binding affinity is a common strategy. However, as shown with PMBN, these enhancements can be completely negated or even reversed if they are accompanied by prohibitive steric bulk. The "coordinating ability" of a ligand is not an absolute property but rather a context-dependent outcome of the balance between its intrinsic electronic nature and its three-dimensional structure.
References
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Grokipedia. "Transition metal nitrile complexes". Accessed January 20, 2026. 3
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Rochon, F. D., & Kong, P. C. (1996). "Multinuclear NMR spectra and crystal structures of compounds of the types [Pt(R-CN)Cl₃]⁻ and Pt(R-CN)₂Cl₂". Canadian Journal of Chemistry, 74(1), 144-152. 6
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Zanetti, N. C., et al. (2021). "A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System". Molecules, 26(23), 7184. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pentamethylbenzonitrile
Pentamethylbenzonitrile, a substituted aromatic nitrile, is a valuable reagent in various research and development applications. Its unique chemical structure lends it to specialized synthetic pathways. However, its nitrile functionality necessitates a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of pentamethylbenzonitrile, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of Pentamethylbenzonitrile
Before any disposal procedure can be initiated, a thorough understanding of the associated hazards is paramount. The causality behind the stringent disposal requirements for pentamethylbenzonitrile is rooted in its toxicological profile.
According to its Safety Data Sheet (SDS), Pentamethylbenzonitrile is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[1]
The nitrile group (-C≡N) is of particular concern. While pentamethylbenzonitrile itself is a stable solid, some nitrile compounds can release highly toxic hydrogen cyanide gas under acidic conditions or during combustion. Therefore, the primary principle of disposal is to prevent any uncontrolled reactions by ensuring strict segregation from incompatible materials.
Table 1: Hazard Summary for Pentamethylbenzonitrile
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Acute Dermal Toxicity | Harmful in contact with skin. | H312 |
| Acute Inhalation Toxicity | Harmful if inhaled. | H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific target organ toxicity | May cause respiratory irritation. | H335 |
Data sourced from Thermo Fisher Scientific SDS.[1]
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The potential for dermal absorption and respiratory irritation necessitates robust personal protective measures. This is not merely a procedural step but a critical barrier to exposure.
Mandatory PPE:
-
Gloves: Nitrile rubber gloves are required. Ensure they are regularly inspected for tears or punctures.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[2]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of pentamethylbenzonitrile powder and initial preparation of waste solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust.[1][2]
In the event of exposure, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of pentamethylbenzonitrile waste must be systematic, from the point of generation to the final hand-off to environmental health and safety (EHS) professionals. The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.
The foundational principle of chemical waste management is the strict segregation of incompatible waste streams.[3][4] Mixing pentamethylbenzonitrile with other chemical waste is prohibited.[3]
-
Action: Designate a specific waste container solely for solid pentamethylbenzonitrile waste. This includes any contaminated consumables such as weighing paper, gloves, or pipette tips.
-
Causality: Nitriles are incompatible with strong acids, bases, and oxidizing agents.[5][6] Accidental mixing could lead to a vigorous, exothermic reaction or the release of toxic gases. Segregation mitigates this risk.
The integrity of the waste container is essential for safe storage and transport.
-
Action:
-
Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[7] The container must be compatible with the chemical.[8]
-
Ensure the container is clean, dry, and in good condition.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8]
-
On the label, clearly write "Pentamethylbenzonitrile Waste" and list all components (e.g., "Pentamethylbenzonitrile, contaminated gloves, weighing paper"). Include the full chemical name, not abbreviations.
-
-
Causality: Proper container selection prevents leaks and reactions between the waste and the container material.[7] Clear, accurate labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated hazards.
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9]
-
Action:
-
Place the labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of laboratory personnel.[7]
-
Keep the waste container tightly closed at all times, except when adding waste.[8][10]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[10]
-
Store the container in secondary containment, such as a chemical-resistant tray, to contain any potential spills.[7]
-
-
Causality: The SAA regulation ensures that hazardous waste is managed safely in the immediate work area. Keeping containers closed prevents the release of vapors and protects the contents from environmental contamination. The 90% fill rule is a standard safety practice to prevent over-pressurization or spills.[10]
Once the waste container is full or the experiment generating the waste is complete, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.[11]
-
Action:
-
Complete any necessary waste pickup request forms provided by your EHS office.
-
Ensure the hazardous waste label is complete and accurate.
-
Store the sealed container in the designated SAA until it is collected by trained personnel.
-
-
Causality: Pentamethylbenzonitrile is classified as a hazardous waste and must be disposed of through an approved waste disposal plant.[1] Self-disposal via sinks or regular trash is strictly prohibited and illegal.[12] The "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) means the generator is legally responsible for the waste until its final, safe disposal.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of pentamethylbenzonitrile.
Caption: Workflow for the safe disposal of Pentamethylbenzonitrile waste.
Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spread of the solid material. Turn off any ignition sources.[5]
-
PPE: Don the appropriate PPE as described in Section 2.
-
Containment: Use a spill kit to contain the spill.[5] For solid pentamethylbenzonitrile, carefully sweep or scoop the material into the designated hazardous waste container. Avoid generating dust.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, regardless of size.[5]
By adhering to this comprehensive guide, researchers can ensure that the disposal of pentamethylbenzonitrile is conducted with the highest regard for safety, scientific integrity, and environmental stewardship. This protocol is not merely a set of instructions but a framework for responsible chemical management, building a foundation of trust in our laboratory practices.
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Mastering the Safe Handling of Pentamethylbenzonitrile: A Guide for Laboratory Professionals
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel compound synthesis, ensuring a safe laboratory environment is paramount. Pentamethylbenzonitrile, a key intermediate in various synthetic pathways, requires meticulous handling due to its specific hazard profile. This guide moves beyond generic safety data sheets (SDS) to provide a deep, procedural framework for its safe use, grounded in the principles of causality and self-validating protocols. Here, we dissect the necessary personal protective equipment (PPE), outline robust operational and disposal plans, and offer insights born from field experience to build your confidence and competence in handling this compound.
Understanding the Hazard: Why Specific Precautions are Crucial
Pentamethylbenzonitrile is a solid, powdered organic nitrile. Its primary hazards, as identified in safety data sheets, include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: The compound is classified as harmful through multiple exposure routes.[2][4]
The nitrile functional group (-C≡N) warrants particular caution. While Pentamethylbenzonitrile itself is not as acutely toxic as simpler nitriles like acetonitrile, the potential for release of cyanide under certain conditions (e.g., harsh acidic hydrolysis or combustion) is a background consideration for all nitrile compounds.[1] Therefore, our safety protocols are designed not just to mitigate the known irritant effects, but to prevent any possibility of systemic exposure.
Your Primary Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it's a dynamic risk assessment based on the specific procedure being performed. The following table outlines the minimum required PPE for handling Pentamethylbenzonitrile in various laboratory settings.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid | Double-gloved with 100% nitrile gloves (minimum 4 mil thickness). | Chemical splash goggles and a face shield. | N95 or P100 particulate respirator. | Full-length lab coat with buttoned cuffs. |
| Preparing Solutions | 100% nitrile gloves (minimum 4 mil thickness). | Chemical splash goggles. A face shield is recommended if splashing is likely. | Work within a certified chemical fume hood. | Full-length lab coat with buttoned cuffs. |
| Running Reactions & Work-up | 100% nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contamination is suspected. | Chemical splash goggles. | Work within a certified chemical fume hood. | Full-length lab coat with buttoned cuffs. |
The Rationale Behind the Choices:
-
Hand Protection: While no specific permeation data exists for Pentamethylbenzonitrile, data for the parent compound, Benzonitrile, and other aromatic solvents indicates that nitrile gloves offer fair to good resistance for incidental contact.[5] The recommendation for double-gloving when handling the powder provides an extra layer of protection against tears and minimizes the risk of exposure when removing the outer, potentially contaminated glove. The minimum thickness of 4 mil is a standard recommendation for handling a range of chemicals in a laboratory setting.
-
Eye and Face Protection: The fine, powdered nature of Pentamethylbenzonitrile makes it prone to becoming airborne during transfer. Chemical splash goggles are mandatory to prevent contact with the eyes.[1][2] A face shield provides an essential secondary barrier, protecting the entire face from airborne particles, and is a critical risk-reduction measure when handling the solid outside of a fume hood.
-
Respiratory Protection: The primary inhalation risk comes from the solid powder. An N95 or P100 particulate respirator is necessary to prevent inhalation of airborne particles when weighing or transferring the solid.[6][7][8] Once the compound is in solution, all manipulations should be performed in a certified chemical fume hood to control vapor exposure.
-
Protective Clothing: A full-length lab coat prevents skin contact on the arms and body. Shoes that fully cover the feet are a standard and mandatory laboratory practice.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is critical for minimizing risk. The following protocols are designed to be self-validating, with built-in checks to ensure safety at each stage.
Workflow for Weighing and Preparing a Solution of Pentamethylbenzonitrile
Caption: Step-by-step response plan for a solid Pentamethylbenzonitrile spill.
In the event of a spill:
-
Alert & Assess: Immediately alert others in the vicinity. Assess the size of the spill. If it is large or you feel ill-equipped to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. [10][11]2. Secure the Area: Prevent others from entering the spill area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a lab coat, and an N95 or P100 respirator.
-
Contain the Spill: Gently cover the solid spill with absorbent pads.
-
Cleanup: Carefully wet the absorbent material with a small amount of water to prevent dust from becoming airborne. [12]Use a scoop or spatula to carefully collect the material and place it into a clearly labeled, sealable container for hazardous waste. [10][12]6. Decontaminate: Wipe the spill area with a wet paper towel, then a dry one. Place all cleaning materials into the hazardous waste container. [13]7. Dispose: Seal the container and arrange for pickup by your institution's hazardous waste management.
Waste Disposal
All materials contaminated with Pentamethylbenzonitrile must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, weighing paper, and any collected spilled material. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing Pentamethylbenzonitrile should be collected in a designated, labeled hazardous waste container for organic solvents. Do not pour nitrile-containing waste down the drain. Nitriles are generally incompatible with strong acids and oxidizing agents, so they should be stored in a separate waste container from these materials. [6]* Contaminated Glassware: Rinse contaminated glassware with a suitable organic solvent in a fume hood. The rinsate should be collected as hazardous liquid waste.
By integrating these detailed protocols into your laboratory practice, you can confidently and safely handle Pentamethylbenzonitrile, ensuring the integrity of your research and the well-being of your team.
References
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Chemical Spill Clean-Up. (n.d.). Environmental Health & Safety - University of Delaware. Retrieved January 21, 2026, from [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved January 21, 2026, from [Link]
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Benzonitrile - HAZARD SUMMARY. (2000, December). New Jersey Department of Health and Senior Services. Retrieved January 21, 2026, from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved January 21, 2026, from [Link]
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Fire Protection Services. Retrieved January 21, 2026, from [Link]
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School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved January 21, 2026, from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved January 21, 2026, from [Link]
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CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical. Retrieved January 21, 2026, from [Link]
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SAFETY DATA SHEET - Pentamethylbenzonitrile. (2025, September 23). Thermo Fisher Scientific. Retrieved January 21, 2026, from [Link]
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Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). HandCare. Retrieved January 21, 2026, from [Link]
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Safety data sheet - Pentamethylbenzene. (n.d.). CPAChem. Retrieved January 21, 2026, from [Link]
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Chemical Resistance Guide. (n.d.). North Safety Products. Retrieved January 21, 2026, from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 21, 2026, from [Link]
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Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. (2015, March). Centers for Disease Control and Prevention. Retrieved January 21, 2026, from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Benzene. (n.d.). Centers for Disease Control and Prevention. Retrieved January 21, 2026, from [Link]
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Nitriles Waste Compatibility. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]
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Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. (2025, October 26). GloveNation. Retrieved January 21, 2026, from [Link]
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How to dispose of nitrile gloves? (2023, February 8). Monuite. Retrieved January 21, 2026, from [Link]
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Respirator Selection. (n.d.). 3M. Retrieved January 21, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
